Enocyanin
Description
Propriétés
IUPAC Name |
2-phenylchromenylium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKFECICNXDNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864302 | |
| Record name | 2-Phenyl-1-benzopyran-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14051-53-7, 11029-12-2 | |
| Record name | Flavylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14051-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthocyanins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthocyanins, grape | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthocyanins, grape | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Enocyanin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enocyanin, a natural colorant derived from grape skins (Vitis vinifera), is a complex mixture of anthocyanins, with malvidin-3-glucoside being a primary constituent.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. It details the methodologies for its extraction, purification, and analytical characterization. Furthermore, this document elucidates the antioxidant and anti-inflammatory properties of this compound, with a particular focus on its interaction with cellular signaling pathways, including the Nrf2 and NF-κB pathways. All quantitative data are presented in structured tables for clarity, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate critical biological pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is not a single molecule but rather a complex mixture of anthocyanins. Anthocyanins are water-soluble pigments belonging to the flavonoid class of compounds.[1] The fundamental structure of an anthocyanin is the flavylium cation (2-phenylchromenylium), which consists of a C6-C3-C6 skeleton. The specific anthocyanins present in this compound are primarily 3-O-monoglucosides of aglycones such as cyanidin, peonidin, malvidin, and petunidin, which may also be acylated with acids like acetic, coumaric, or caffeic acid.[2]
The color and stability of this compound are highly dependent on pH, temperature, and light. In acidic conditions, anthocyanins exist predominantly in the red flavylium cation form, which is their most stable state.[2] As the pH increases, they undergo structural transformations, leading to colorless or bluish forms that are less stable.[1]
Table 1: Physicochemical Properties of this compound
| Property | Description | References |
| Appearance | Red to dark purple liquid, block, or powder | [3] |
| Solubility | Soluble in water, ethanol, and propylene glycol; insoluble in oil | [3] |
| Color vs. pH | Red in acidic conditions, transitioning to bluish and purple in neutral to alkaline conditions | [1] |
| Stability | Greatest stability in acidic conditions; sensitive to heat, light, oxygen, and ascorbic acid | [2] |
Extraction and Purification
The extraction of this compound from grape pomace, a byproduct of the wine industry, is a critical first step in its utilization.[2] Various methods have been developed to efficiently extract and purify these anthocyanins.
Experimental Protocol: Extraction of this compound from Grape Skins
This protocol describes a common method for extracting this compound using an acidified solvent.
Materials:
-
Grape skins (dried and ground)
-
Solvent: 70% methanol in water, acidified to pH 0.7 with hydrochloric acid
-
Magnetic stirrer and hot plate
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Centrifuge
Procedure:
-
A small amount of ground grape skins is treated with the acidified methanol-water solution at a solid-to-liquid ratio of 0.03 g/mL.[4]
-
The mixture is stirred at 45°C for 24 hours.[4]
-
The solid material is separated from the liquid extract by filtration.[4]
-
The solid residue is then re-extracted with the same volume of fresh solvent under the same conditions for 1 hour to maximize yield.[4]
-
The extracts are combined and centrifuged at 1165 x g for 10 minutes to remove any remaining solid particles.[4]
-
The supernatant, containing the this compound extract, is collected and stored at 4°C in the dark.[4]
Experimental Protocol: Purification by Solid-Phase Extraction (SPE)
SPE is a widely used technique for purifying anthocyanins from crude extracts.[5] This method leverages the specific chemical properties of anthocyanins for separation.
Materials:
-
Crude this compound extract
-
Cation-exchange SPE cartridge
-
Low pH buffer (e.g., acidified water)
-
Elution solvent (e.g., acidified ethanol)
Procedure:
-
Condition the cation-exchange SPE cartridge by passing the low pH buffer through it.
-
Load the crude this compound extract onto the cartridge. At a low pH, anthocyanins carry a positive charge and will bind to the cation-exchange resin.[5]
-
Wash the cartridge with the low pH buffer to remove neutral and anionic impurities such as other phenolic compounds, sugars, and organic acids.[5]
-
Elute the purified anthocyanins from the cartridge using the acidified ethanol elution solvent. The ethanol disrupts the hydrophobic interactions, and the acid helps maintain the stability of the eluted anthocyanins.
-
The collected eluate contains the purified this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the gold standard for the qualitative and quantitative analysis of the anthocyanin profile in this compound.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a typical HPLC method for separating and identifying individual anthocyanins.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a diode array detector (DAD) is used.
-
Column: A Synergi C12 Max-RP column (250 mm x 4.6 mm i.d., 4 µm particle size) is suitable for separation.[6]
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Gradient Program:
-
0 min: 6% B
-
20 min: 20% B
-
35 min: 40% B
-
40 min: 60% B
-
45 min: 90% B
-
47-55 min: 6% B[6]
-
-
Flow Rate: 0.5 mL/min.[6]
-
Detection Wavelength: 520 nm.[6]
-
Sample Preparation: Extracts are filtered through a 0.45 µm syringe filter before injection.[6]
Biological Activities: Antioxidant and Anti-inflammatory Properties
This compound exhibits significant antioxidant and anti-inflammatory activities, which are attributed to its high content of polyphenolic compounds, particularly anthocyanins.
Antioxidant Activity
The antioxidant capacity of this compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 2: Antioxidant Activity of this compound Extracts
| Assay | Method Summary | Typical Results | References |
| DPPH Radical Scavenging | Measures the ability of the extract to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Dose-dependent increase in scavenging activity. | [7] |
| ABTS Radical Scavenging | Measures the ability of the extract to scavenge the pre-formed ABTS radical cation, leading to a decolorization of the solution. | Higher TEAC (Trolox Equivalent Antioxidant Capacity) values compared to DPPH assay for some extracts. | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound extract (dissolved in a suitable solvent like methanol)
-
DPPH solution (typically 0.1 mM in methanol)
-
Spectrophotometer
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Prepare a working solution of DPPH in methanol.[7]
-
Prepare a series of dilutions of the this compound extract and the positive control.[7]
-
In a test tube or microplate well, mix a defined volume of the DPPH solution with a specific volume of the sample or control solution.[8] A blank containing only the solvent and DPPH solution is also prepared.[8]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[8]
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[8]
-
Experimental Protocol: ABTS Radical Scavenging Assay
Materials:
-
This compound extract
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Methanol or ethanol
-
Spectrophotometer
-
Positive control (e.g., Trolox)
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.[3]
-
Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of approximately 0.700 at 734 nm.[3]
-
Add a small volume (e.g., 5 µL) of the this compound extract or positive control to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.[3]
-
After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.[3]
-
Calculate the percentage of inhibition of absorbance using a similar formula as for the DPPH assay.
Anti-inflammatory Activity and Signaling Pathways
Anthocyanins, the active components of this compound, have been shown to exert anti-inflammatory effects by modulating key cellular signaling pathways. These include the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[9] Oxidative stress or the presence of electrophilic compounds, such as certain polyphenols, can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10]
Caption: Nrf2 Signaling Pathway Activation by this compound.
The NF-κB transcription factor plays a central role in inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β) and enzymes like cyclooxygenase-2 (COX-2).[11][12] Anthocyanins have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[11]
Caption: Inhibition of NF-κB Signaling by this compound.
Stability of this compound
The stability of this compound is a critical factor for its application in food, pharmaceuticals, and cosmetics. The primary factors affecting its stability are pH, temperature, and light.
Table 3: Factors Affecting this compound Stability
| Factor | Effect on Stability | References |
| pH | Most stable at acidic pH (e.g., pH 2-4). Degradation increases as pH becomes neutral or alkaline. | [2] |
| Temperature | Higher temperatures accelerate degradation. | [2] |
| Light | Exposure to light, especially UV light, causes degradation. | [2] |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | [2] |
| Ascorbic Acid | Can accelerate the degradation of anthocyanins. | [2] |
Experimental Protocol: Thermal and Light Stability Assessment
This protocol describes a method to evaluate the stability of this compound under different temperature and light conditions.
Materials:
-
Purified this compound solution in a buffer of a specific pH (e.g., pH 3.5)
-
Water baths or incubators set to different temperatures (e.g., 40°C, 60°C, 80°C)
-
Light exposure chamber (e.g., with UV and daylight lamps)
-
Dark storage area (control)
-
Spectrophotometer
Procedure for Thermal Stability:
-
Aliquots of the this compound solution are placed in sealed, light-protected containers.
-
The containers are incubated at different constant temperatures.[13]
-
Samples are withdrawn at regular time intervals.[13]
-
The absorbance of the samples is measured at the wavelength of maximum absorption (λmax) for the anthocyanin to monitor color degradation.
-
The degradation kinetics can be modeled, and the half-life (t1/2) of the anthocyanins at each temperature can be calculated.[13]
Procedure for Light Stability:
-
Aliquots of the this compound solution are placed in transparent containers.
-
One set of samples is exposed to a specific light source (e.g., UV or daylight) for a defined period.[13]
-
A control set is stored in the dark under the same temperature conditions.
-
Samples are analyzed spectrophotometrically at regular intervals to determine the extent of photodegradation.
-
The half-life under different light conditions can be determined.[13]
Conclusion
This compound, a natural extract from grape skins, is a valuable source of anthocyanins with significant antioxidant and anti-inflammatory properties. This technical guide has provided a comprehensive overview of its chemical nature, methods for its extraction and analysis, and its mechanisms of biological action. The detailed experimental protocols and summary tables offer a practical resource for researchers and professionals in the fields of food science, nutrition, and drug development. The elucidation of its interaction with key signaling pathways, such as Nrf2 and NF-κB, highlights its potential for use in the development of functional foods and therapeutic agents. Further research should continue to explore the full spectrum of its biological effects and optimize its stability for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. Anthocyanins Found in Pinot Noir Waste Induce Target Genes Related to the Nrf2 Signalling in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Inflammation by Anthocyanins as the Novel Therapeutic Potential for Chronic Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UV-Vis Spectroscopic Analysis of Enocyanin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the quantitative and qualitative analysis of enocyanin using UV-Visible (UV-Vis) spectroscopy. This compound, a natural colorant extracted from grape skins, is rich in anthocyanins, the primary compounds responsible for its characteristic red, purple, and blue colors. The stability and color of these anthocyanins are highly dependent on pH, a property that is foundational to their spectroscopic analysis.
The most common method for quantifying total monomeric anthocyanins is the pH differential method, which relies on the structural transformation of the anthocyanin molecule in response to a change in pH. At a low pH of 1.0, anthocyanins exist predominantly in their colored oxonium or flavylium form, while at a pH of 4.5, they are largely in a colorless hemiketal form.[1][2] This reversible structural change allows for the differentiation and quantification of monomeric anthocyanins from polymerized degradation products.
Core Principles of UV-Vis Analysis for Anthocyanins
Anthocyanin compounds exhibit characteristic absorption patterns in the UV-Vis spectrum. They typically show two major absorption peaks: one in the UV region between 260-280 nm and another in the visible region from 490-550 nm.[3] The peak in the visible range is responsible for the color of the pigment. The precise wavelength of maximum absorbance (λvis-max) and the molar absorptivity (ε) are dependent on the specific structure of the anthocyanin, including the aglycone, glycosylation patterns, and acylation.[4][5]
The pH differential method leverages the pH-dependent equilibrium of anthocyanins. By measuring the absorbance at the λvis-max at both pH 1.0 and pH 4.5, the concentration of monomeric anthocyanins can be calculated. A second measurement at 700 nm is used to correct for any haze or turbidity in the sample.[2][6]
Detailed Experimental Protocol: pH Differential Method
This protocol outlines the standardized procedure for determining the total monomeric anthocyanin content in an this compound sample, expressed as a cyanidin-3-glucoside equivalent, a common reference standard.
Required Materials and Equipment
-
Spectrophotometer: A UV-Vis spectrophotometer with a linear range up to 1.2 absorbance units.[1]
-
pH Meter: Calibrated with standard buffers.
-
Analytical Balance & Volumetric Glassware
-
Reagents:
-
Potassium chloride (KCl)
-
Sodium acetate (CH₃CO₂Na·3H₂O)
-
Hydrochloric acid (HCl)
-
Distilled or deionized water
-
This compound sample
-
Preparation of Buffers
-
pH 1.0 Buffer (0.025 M Potassium Chloride):
-
pH 4.5 Buffer (0.4 M Sodium Acetate):
Sample Preparation and Dilution
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[1]
-
Prepare an initial dilution of the this compound extract. The goal is to achieve an absorbance at the λvis-max that falls within the linear range of the instrument (typically < 1.2 AU) when diluted with the pH 1.0 buffer.[1] This determines the Dilution Factor (DF).
-
Prepare two identical dilutions of the this compound sample:
-
Aliquot 1: Dilute with the pH 1.0 KCl buffer.
-
Aliquot 2: Dilute with the pH 4.5 sodium acetate buffer.
-
Spectrophotometric Measurement
-
Set the spectrophotometer to read absorbance at the λvis-max for the specific type of anthocyanin being measured (e.g., 520 nm for many grape-derived anthocyanins) and at 700 nm for haze correction.[2][7]
-
Use distilled water as a blank to zero the instrument.[2]
-
Measure the absorbance of both diluted aliquots (pH 1.0 and pH 4.5) at both wavelengths (λvis-max and 700 nm). Measurements should be taken within 20-50 minutes of preparation.[2]
Calculation of Anthocyanin Concentration
-
Calculate the final absorbance (A) for the sample using the following formula:
-
A = (Aλvis-max – A₇₀₀)pH 1.0 – (Aλvis-max – A₇₀₀)pH 4.5[1]
-
-
Calculate the concentration of monomeric anthocyanin pigment, expressed in mg/L of a standard equivalent (e.g., cyanidin-3-glucoside):
-
Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) [1]
-
Where:
-
A = Final absorbance difference (calculated in step 1).
-
MW = Molecular Weight of the reference anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside).
-
DF = Dilution Factor determined during sample preparation.
-
ε = Molar absorptivity of the reference anthocyanin (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside).
-
l = Pathlength of the cuvette (typically 1 cm).
-
1000 = Factor to convert g to mg.
-
-
Experimental Workflow Diagram
Caption: Workflow for the pH differential method of anthocyanin quantification.
Quantitative Data Summary
The following tables summarize key quantitative parameters for common anthocyanins found in this compound and other natural sources. These values are crucial for accurate calculations and interpretation of spectroscopic data.
Table 1: Spectral Characteristics of Major Anthocyanins
This table presents the typical wavelength of maximum absorbance (λvis-max) for several common anthocyanins under acidic conditions, which is essential for setting the correct spectrophotometer wavelength.
| Anthocyanin/Aglycone | Common Source(s) | Typical λvis-max (nm) in Acidic Solution |
| Cyanidin | Red Cabbage, Berries | ~520 - 535[4][6] |
| Malvidin | Grapes (this compound) | ~520 - 530[8] |
| Peonidin | Grapes, Cherries | ~520[8] |
| Pelargonidin | Ficus Padana Fruit | ~526[3] |
| Petunidin | Grapes, Blueberries | ~525[8] |
Table 2: Molar Absorptivity (ε) of Reference Anthocyanins
Molar absorptivity is a constant unique to a substance at a specific wavelength and is required for the Beer-Lambert law calculation. Values can vary based on the solvent and specific chemical structure (e.g., acylation).[4]
| Anthocyanin Compound | Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹ | Solvent/Conditions |
| Cyanidin-3-glucoside | 26,900 | pH 1.0 Buffer |
| Cyanidin-3-glucoside | ~16,000 - 30,000 | Acidified Methanol[4] |
| Cyanidin | 34,700 | Not Specified[9] |
| Various Cyanidin Derivatives | ~13,000 - 26,000 | pH 1.0 Buffer[4] |
Note: The precise ε and λvis-max can be influenced by factors such as glycosylation, acylation, and the solvent system used.[4][5] For highest accuracy, a standard of the predominant anthocyanin in the sample should be used.
Signaling Pathways and Logical Relationships
The primary logical relationship in the UV-Vis analysis of this compound is the pH-dependent structural equilibrium of its constituent anthocyanins. This relationship is the basis of the quantitative method described.
Caption: pH-dependent equilibrium of anthocyanin structural forms.
References
- 1. scribd.com [scribd.com]
- 2. mitrask.com [mitrask.com]
- 3. jocpr.com [jocpr.com]
- 4. Molar absorptivity (ε) and spectral characteristics of cyanidin-based anthocyanins from red cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. jurnal.umi.ac.id [jurnal.umi.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 9. researchgate.net [researchgate.net]
Enocyanin Solubility: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties of Grape-Derived Anthocyanins in Aqueous and Organic Solvents
Introduction
Enocyanin, a natural colorant and potent antioxidant extracted from grape skins (Vitis vinifera), is a complex mixture of anthocyanin pigments. Its utility in the pharmaceutical, nutraceutical, and food industries is intrinsically linked to its solubility, which dictates its bioavailability, formulation compatibility, and overall efficacy. This technical guide provides a comprehensive overview of the solubility of this compound, focusing on its primary anthocyanin constituents, in a range of aqueous and organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the physicochemical properties of these bioactive compounds.
This compound's vibrant color and health-promoting properties are attributed to a profile of several key anthocyanins, primarily the 3-O-glucosides of cyanidin, delphinidin, malvidin, peonidin, and petunidin.[1][2][3] Malvidin-3-O-glucoside is often the most abundant of these.[1][2] The solubility of this compound is therefore a reflection of the collective solubility of these individual anthocyanins and is significantly influenced by factors such as pH, temperature, and the presence of other chemical entities.
Core Principles of this compound Solubility
The solubility of enocyanins is governed by the inherent polarity of the anthocyanin molecules. The glycosylation of the anthocyanidin backbone enhances their solubility in polar solvents like water.[4] Conversely, the polyphenolic structure imparts a degree of hydrophobic character, allowing for solubility in various organic solvents.[5] Generally, this compound is soluble in water, ethanol, and propylene glycol, but insoluble in non-polar solvents like oil.[6][7]
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for the major anthocyanin components of this compound in various solvents. It is important to note that a comprehensive dataset for all anthocyanins across a wide range of conditions is not extensively available in the current literature. The data presented here has been compiled from various scientific sources.
Table 1: Solubility of Key this compound Anthocyanins in Aqueous and Organic Solvents
| Anthocyanin | Solvent | Solubility | Temperature (°C) | pH |
| Cyanidin-3-O-glucoside | Water | 0.6 g/L | Not Specified | Neutral |
| DMSO | ~5 mg/mL | Not Specified | Not Applicable | |
| DMF | ~0.1 mg/mL | Not Specified | Not Applicable | |
| PBS | ~1 mg/mL | Not Specified | 7.2 | |
| Delphinidin-3-O-glucoside | Water | Highly Soluble | Not Specified | Not Specified |
| DMSO | ~10 mg/mL | Not Specified | Not Applicable | |
| DMF | ~1.5 mg/mL | Not Specified | Not Applicable | |
| PBS | ~0.2 mg/mL | Not Specified | 7.2 | |
| Malvidin-3-O-glucoside | Methanol with 0.01% HCl | 1 g/L | Not Specified | Acidic |
| Peonidin-3-O-glucoside | Water | Highly Soluble | Not Specified | Not Specified |
| DMSO | Soluble | Not Specified | Not Applicable | |
| Petunidin-3-O-glucoside | Water | 0.56 g/L | Not Specified | Neutral |
| Ethanol | 0.5 mg/mL | Not Specified | Not Applicable | |
| DMSO | 30 mg/mL | Not Specified | Not Applicable | |
| DMF | 30 mg/mL | Not Specified | Not Applicable | |
| DMSO:PBS (1:6) | 0.14 mg/mL | Not Specified | 7.2 |
Note: "Highly Soluble" indicates that the source material describes the substance as such but does not provide a specific quantitative value. Data for malvidin-3-O-glucoside in a wider range of solvents and for peonidin-3-O-glucoside in organic solvents is limited in the available literature.
Factors Influencing this compound Solubility
The solubility of this compound is not a static property but is dynamically influenced by several environmental and structural factors. Understanding these factors is critical for the effective application of this compound in various formulations.
Caption: Key factors influencing the solubility of this compound.
-
pH: The pH of the aqueous medium is a critical determinant of anthocyanin solubility and stability. In acidic conditions (pH < 3), anthocyanins exist predominantly as the colored flavylium cation, which is highly soluble in water.[8][9] As the pH increases, the formation of less soluble and colorless chalcone and carbinol pseudobase forms occurs.[9]
-
Temperature: Generally, an increase in temperature enhances the solubility of solids in liquids. However, for anthocyanins, elevated temperatures can also lead to degradation, which can negatively impact their effective concentration in a solution.[10]
-
Solvent System: The choice of solvent and the presence of co-solvents significantly impact solubility. Aqueous mixtures of polar organic solvents like ethanol and methanol are often more effective than water alone for extracting and dissolving this compound.[5] The addition of a small amount of acid to these solvents can further enhance solubility and stability.[10]
-
Anthocyanin Structure: The specific structure of the anthocyanin molecule plays a role. The number of hydroxyl and methoxyl groups, as well as the nature and extent of glycosylation and acylation, can influence polarity and, consequently, solubility.[4]
-
Co-pigmentation: The presence of other molecules, known as co-pigments (e.g., other flavonoids, phenolic acids), can enhance the solubility and color stability of anthocyanins through molecular stacking and complex formation.[11]
Experimental Protocol for Determining this compound Solubility
The following protocol outlines a standardized approach for determining the solubility of this compound powder in various solvents, based on the widely used shake-flask method followed by spectrophotometric or chromatographic analysis.
Caption: Experimental workflow for determining this compound solubility.
1. Materials and Equipment:
-
This compound extract (powder form)
-
Selected solvents (e.g., deionized water, ethanol, methanol, aqueous buffers of varying pH)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a DAD detector
2. Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound powder and transfer it to a sealed container (e.g., a screw-cap vial or flask).
-
Add a known volume of the desired solvent to the container. The amount of this compound should be sufficient to ensure that undissolved solids remain after equilibration.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in an incubator shaker set to a constant temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
After agitation, allow the suspension to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining suspended particles.
-
Dilute the filtered solution with the same solvent as necessary to bring the anthocyanin concentration within the linear range of the analytical instrument.
-
Quantify the total anthocyanin concentration in the diluted sample using either UV-Vis spectrophotometry (pH differential method) or HPLC.[12][13][14]
-
UV-Vis Spectrophotometry (pH Differential Method): This method is suitable for determining the total monomeric anthocyanin content. It involves measuring the absorbance of the sample at two different pH values (typically pH 1.0 and 4.5) at the wavelength of maximum absorbance (around 520 nm) and at 700 nm to correct for haze.
-
HPLC: This method allows for the separation and quantification of individual anthocyanins. A C18 column is typically used with a gradient elution of acidified water and an organic solvent like acetonitrile or methanol. Detection is performed at approximately 520 nm.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant based on the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
3. Quality Control:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Run a blank sample containing only the solvent.
-
Ensure that the temperature and agitation speed are kept constant throughout the equilibration process.
Conclusion
The solubility of this compound is a multifaceted property that is crucial for its application in various scientific and industrial fields. This technical guide has provided a summary of the available quantitative solubility data for its primary anthocyanin components, detailed the key factors influencing solubility, and presented a robust experimental protocol for its determination. For researchers and drug development professionals, a thorough understanding of these principles is essential for optimizing the formulation, delivery, and efficacy of this compound-based products. Further research to generate more comprehensive quantitative solubility data across a wider range of solvents and conditions would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. oeno-one.eu [oeno-one.eu]
- 3. researchgate.net [researchgate.net]
- 4. service.unibas.it [service.unibas.it]
- 5. mdpi.com [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 11029-12-2 [chemicalbook.com]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Enocyanin: A Technical Guide to Its Natural Sources, Biosynthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enocyanin, a natural colorant derived from grape skins, is a complex mixture of anthocyanins renowned for its vibrant red-to-purple hues and significant biological activities. This technical guide provides an in-depth exploration of this compound, covering its primary natural sources, the intricate biosynthetic pathway responsible for its formation, and its diverse physicochemical properties. Detailed experimental protocols for extraction, purification, and characterization are presented, alongside a comprehensive review of its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document summarizes key quantitative data in structured tables and elucidates the molecular mechanisms of action through detailed signaling pathway diagrams, offering a valuable resource for professionals in research and drug development.
Introduction
This compound is a commercially important natural colorant and nutraceutical ingredient extracted predominantly from the skins of red and black grapes (Vitis vinifera)[1]. It belongs to the flavonoid class of polyphenols and is primarily composed of the 3-O-glucosides of cyanidin, peonidin, malvidin, petunidin, and their acylated derivatives[2][3]. Marketed as a food additive under the E number E163, its application extends from the food and beverage industry to cosmetics and dietary supplements[1][4]. Beyond its coloring properties, this compound has garnered significant scientific interest for its potent antioxidant capabilities and potential therapeutic applications in chronic diseases[5][6][7]. This guide aims to provide a detailed technical overview for researchers and developers interested in harnessing the properties of this compound.
Natural Sources and Composition
The primary and most commercially viable source of this compound is the pomace (skins, seeds, and stems) remaining after the vinification process, making it a valuable byproduct of the wine industry[2][3]. The concentration and specific composition of anthocyanins in grape skins vary significantly depending on the cultivar, viticultural practices, and environmental conditions[8][9].
Key Grape Cultivars for this compound Production:
-
High Concentration Varieties: Italian cultivars such as 'Ancellotta', 'Colorino', 'Sangiovese', and 'Lambrusco' are particularly rich in anthocyanins and are often used for commercial production[1]. Other notable varieties include 'Catawba', 'Ruby Seedless', and 'Campbell Early'[10].
-
Teinturier Grapes: These varieties, such as 'Oeillade Bouschet' and 'Kurucvér', are unique in that they contain anthocyanins in both the skin and the flesh, yielding intensely colored extracts[11].
The chemical composition of this compound is a complex mixture, with malvidin-3-O-glucoside often being the most abundant compound[1][7]. The anthocyanin profile is a key determinant of the final color and stability of the extract.
Table 1: Total Anthocyanin Content in Skins of Various Grape Cultivars
| Grape Cultivar ('Vitis vinifera') | Total Anthocyanin Content (mg/100g Fresh Weight) | Predominant Anthocyanin | Reference |
| Catawba | 716.4 | Malvidin-3-glucoside | [10] |
| Ruby Seedless | 634.5 | Malvidin-3-glucoside | [10] |
| Campbell Early | 611.1 | Cyanidin-3-glucoside | [10] |
| Kotsifali | ~200-1200 (mg/kg) | Malvidin derivatives | [12] |
| Limnio | ~400-1000 (mg/kg) | Malvidin derivatives | [12] |
| Vapsa | 1914.0 (mg/kg) | Malvidin-3-O-glucoside | [7] |
| Liatiko | 85.7 (mg/kg) | Malvidin-3-O-glucoside | [7] |
| Vidal Black | 181.2 | Cyanidin-3-glucoside | [10] |
Note: Values can vary significantly based on ripeness, climate, and analytical methods.
Biosynthesis of this compound (Anthocyanins)
This compound, as a mixture of anthocyanins, is synthesized via the flavonoid branch of the phenylpropanoid pathway. This intricate metabolic process involves a series of enzymatic reactions that convert the amino acid L-phenylalanine into complex flavonoid structures. The pathway is tightly regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which control the expression of the structural genes[1][8][13]. The final steps, which determine the specific type of anthocyanin produced, occur in the cytoplasm, after which the pigments are transported into the vacuole for storage.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroinflammation: The Role of Anthocyanins as Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijeab.com [ijeab.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Complexity of Modulating Anthocyanin Biosynthesis Pathway by Deficit Irrigation in Table Grapes [frontiersin.org]
- 9. oeno-one.eu [oeno-one.eu]
- 10. ctv-jve-journal.org [ctv-jve-journal.org]
- 11. Comparative Study on Grape Berry Anthocyanins of Various Teinturier Varieties [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Genetic and Environmental Impacts on the Biosynthesis of Anthocyanins in Grapes [jstage.jst.go.jp]
Enocyanin Stability Under Different pH Conditions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enocyanin, a natural colorant derived from grape skins (Vitis vinifera), is a complex mixture of anthocyanin pigments, primarily glucosides of malvidin, peonidin, petunidin, cyanidin, and delphinidin. The stability of these compounds is intrinsically linked to the pH of their environment, a critical factor influencing their color expression, degradation kinetics, and overall efficacy as both a colorant and a bioactive molecule. This technical guide provides a comprehensive overview of the behavior of this compound under varying pH conditions, offering quantitative data on its stability, detailed experimental protocols for analysis, and visual representations of the underlying chemical transformations and workflows. Understanding these pH-dependent characteristics is paramount for researchers and professionals in the food, pharmaceutical, and cosmetic industries to effectively harness the potential of this compound in product formulation and development.
The pH-Dependent Chemistry of this compound
The color and stability of anthocyanins, the principal components of this compound, are dictated by a series of pH-dependent structural transformations. These transformations involve an equilibrium between several molecular species, each with distinct chromatic properties and stability profiles.[1][2]
-
Highly Acidic Conditions (pH < 3): In strongly acidic environments, anthocyanins predominantly exist as the red flavylium cation . This form is the most stable and intensely colored of the anthocyanin species.[1][3]
-
Weakly Acidic to Neutral Conditions (pH 3-6): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase . Concurrently, deprotonation can lead to the formation of the purple quinoidal base . A further structural rearrangement of the carbinol pseudobase results in the formation of the pale yellow or colorless chalcone .[1][2]
-
Alkaline Conditions (pH > 7): At higher pH values, the quinoidal base can be further deprotonated to form an anionic quinoidal base, which is typically blue but highly unstable. Under alkaline conditions, anthocyanins are prone to rapid degradation.[1][2]
The interplay between these different forms is a dynamic equilibrium, with the relative proportions of each species being highly sensitive to pH. This equilibrium directly impacts the observed color and the rate of degradation of this compound.
Quantitative Analysis of this compound Stability
The stability of this compound at different pH values can be quantified by measuring parameters such as color retention, degradation rate constant (k), and half-life (t½). The following tables summarize key quantitative data on the stability of grape anthocyanins under various pH conditions.
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | Source(s) |
| 3.32 - 3.87 | 60 - 90 | 2.76 - 43.31 | Not specified | [4] |
| 3.5 | Not specified | 3.65 days (87.6 hours) | Not specified | [5] |
| 4.5 | Not specified | 301.30 days (7231.2 hours) (with Co(II) complexation) | Not specified | [5][6] |
| 5.5 | Not specified | 266.54 days (6396.96 hours) (with Co(II) complexation) | Not specified | [5][6] |
| 6.5 | Not specified | 10 days (240 hours) | Not specified | [5][6] |
Note: Data from different sources may have been obtained under varying experimental conditions (e.g., specific anthocyanin composition, presence of co-pigments), which can influence stability.
Experimental Protocols
Determination of Total Monomeric Anthocyanin Content (pH-Differential Method)
This method is based on the structural transformation of anthocyanins with a change in pH, measured by spectrophotometry.
4.1.1 Materials and Reagents
-
This compound extract
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate buffer (0.4 M), pH 4.5
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
4.1.2 Procedure
-
Sample Preparation: Prepare two dilutions of the this compound extract. For the first dilution, use the pH 1.0 potassium chloride buffer. For the second dilution, use the pH 4.5 sodium acetate buffer. The dilution factor should be chosen to yield an absorbance in the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Allow the solutions to equilibrate for at least 15 minutes. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λvis-max, typically around 520 nm for this compound) and at 700 nm (to correct for haze).
-
Calculation: The concentration of total monomeric anthocyanins, expressed as cyanidin-3-glucoside equivalents, is calculated using the following formula:
Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)
Where:
-
A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5
-
MW (Molecular Weight) = 449.2 g/mol (for cyanidin-3-glucoside)
-
DF = Dilution Factor
-
ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin-3-glucoside)
-
l = Pathlength in cm (typically 1 cm)
-
HPLC-DAD Analysis of Individual Anthocyanins
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) allows for the separation and quantification of individual anthocyanin compounds within the this compound mixture.
4.2.1 Materials and Reagents
-
This compound extract, filtered through a 0.45 µm syringe filter
-
Mobile Phase A: 5% formic acid in water
-
Mobile Phase B: Methanol
-
HPLC system with a C18 reversed-phase column and a DAD detector
-
Anthocyanin standards (e.g., malvidin-3-O-glucoside, peonidin-3-O-glucoside)
4.2.2 HPLC Conditions
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Flow Rate: 1 mL/min
-
Detection: 520 nm
-
Gradient Elution: A typical gradient would be:
-
0-11 min: 3% to 15% B
-
11-23 min: 15% to 25% B
-
23-27 min: 25% to 30% B
-
27-31 min: 30% B (isocratic)
-
Followed by a return to initial conditions and column equilibration.[7]
-
4.2.3 Quantification
Individual anthocyanins are identified by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantification is achieved by creating a calibration curve for each standard.
Visualizing pH-Dependent Pathways and Workflows
pH-Dependent Structural Transformations of this compound
Caption: pH-dependent equilibrium of this compound species.
Experimental Workflow for this compound pH Stability Assessment
Caption: Workflow for assessing this compound pH stability.
Conclusion
The stability of this compound is profoundly influenced by pH, with optimal stability and color intensity observed in highly acidic conditions. As the pH increases towards neutral and alkaline ranges, this compound undergoes structural transformations that lead to color loss and accelerated degradation. A thorough understanding of these pH-dependent behaviors, supported by quantitative data and robust analytical methods, is essential for the successful application of this compound in various industries. This guide provides the foundational knowledge and experimental frameworks for researchers and drug development professionals to effectively evaluate and control the stability of this compound in their formulations, ensuring product quality and efficacy.
References
- 1. Intermolecular Copigmentation of Malvidin-3-O-glucoside with Caffeine in Water: The Effect of the Copigment on the pH-Dependent Reversible and Irreversible Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnfs.or.kr [pnfs.or.kr]
- 6. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Antioxidant Properties of Enocyanin Extract
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enocyanin, a natural colorant (E-163) extracted from grape (Vitis vinifera) pomace, is a potent source of polyphenolic compounds, primarily anthocyanins.[1][2] These compounds are responsible for the extract's characteristic red-to-purple hue and its significant antioxidant properties.[1] This guide provides a comprehensive technical overview of the antioxidant capacity of this compound extract, detailing its mechanisms of action, quantitative data from various antioxidant assays, and the experimental protocols used for its evaluation. The focus is on the extract's ability to mitigate oxidative stress through direct radical scavenging and modulation of cellular defense pathways, particularly the Nrf2 signaling cascade. This information is critical for its application in research and the development of novel therapeutic agents and nutraceuticals.[3][4][5]
Chemical Composition and Bioactivity
This compound is not a single molecule but a complex mixture. Its antioxidant activity is a synergistic effect of its components.
-
Primary Constituents: The main bioactive compounds are anthocyanins, a class of flavonoids.[1] The specific profile can vary based on the grape variety, but typically includes glycosides of cyanidin, peonidin, delphinidin, petunidin, and malvidin.[6][7][8] Malvidin-3-glucoside is often a predominant anthocyanin.[9]
-
Structure-Activity Relationship: The antioxidant capacity of anthocyanins is dictated by their chemical structure. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid backbone, particularly on the B-ring, allows for the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[10][11] A catechol (ortho-diphenol) group on the B-ring significantly enhances this activity.[2] Furthermore, acylated anthocyanins can exhibit increased antioxidant activity compared to their non-acylated counterparts.[12]
Mechanisms of Antioxidant Action
This compound extract exerts its antioxidant effects through two primary pathways: direct radical scavenging and indirect modulation of endogenous antioxidant systems.
Direct Radical Scavenging
Anthocyanins can directly neutralize a wide array of reactive oxygen species (ROS), such as superoxide radicals, hydroxyl radicals, and peroxyl radicals.[11][13] This action is achieved through two main chemical reactions:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the anthocyanin molecule donate a hydrogen atom to a free radical, quenching its reactivity.
-
Single Electron Transfer (SET): The anthocyanin molecule can donate an electron to a free radical, stabilizing it.[11][12]
Indirect Antioxidant Effects via Nrf2 Signaling
A key mechanism for the long-term protective effects of this compound is the upregulation of the body's own antioxidant defenses through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][14][15]
-
Nrf2 Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[16][17] Anthocyanins and other polyphenols in this compound can interact with Keap1, disrupting the Keap1-Nrf2 complex.[18] This allows Nrf2 to translocate to the nucleus.
-
ARE-Mediated Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[17] This initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][15][16] These enzymes play a crucial role in cellular redox homeostasis and detoxification.[14]
Quantitative Assessment of Antioxidant Capacity
The antioxidant activity of this compound extract is quantified using various in vitro assays. The results are often expressed as IC50 (the concentration required to inhibit 50% of the radical) or in equivalents of a standard antioxidant like Trolox (TEAC - Trolox Equivalent Antioxidant Capacity).
| Assay | Sample Type | Result | Unit | Reference |
| DPPH | Commercial this compound A | 8.8 ± 0.3 | µg/mL (IC50) | [2] |
| DPPH | Commercial this compound C | 9.0 ± 0.4 | µg/mL (IC50) | [2] |
| DPPH | Commercial this compound B | 15.3 ± 0.5 | µg/mL (IC50) | [2] |
| DPPH | Commercial this compound D | 16.5 ± 0.9 | µg/mL (IC50) | [2] |
| ABTS | Grape Skin Extract | 1.5 - 10.5 | mmol Trolox/100g | [6] |
| FRAP | Purified Anthocyanin Extract | Potent Activity | (Qualitative) | [7] |
| ORAC | Fruit Extracts | Varies | µmol TE/g | [19] |
Note: The potency of commercial extracts can vary significantly based on the source material and processing methods, with lower IC50 values indicating higher antioxidant activity.[2]
Experimental Protocols
Standardized protocols are essential for the reproducible assessment of antioxidant activity. Below are detailed methodologies for common assays.
General Experimental Workflow
The evaluation of antioxidant properties typically follows a standardized workflow from sample preparation to data analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[20][21]
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving 2,2-diphenyl-1-picrylhydrazyl in methanol or ethanol.[22] Store in an amber bottle at 4°C.
-
Prepare serial dilutions of the this compound extract in the same solvent.
-
A suitable positive control, such as Ascorbic Acid or Trolox, should also be prepared in serial dilutions.[22]
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a fixed volume of the DPPH working solution (e.g., 190 µL).[20]
-
Add a small volume of the various dilutions of the this compound extract, positive control, or solvent (for the blank) to the respective wells (e.g., 10 µL).[20]
-
Mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[20][21]
-
-
Measurement and Calculation:
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.[21][22]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[20]
-
Plot the % inhibition against the extract concentration to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the ABTS radical cation (ABTS•+).[12][23]
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[23][24]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[23] This generates the dark blue/green ABTS•+ radical.
-
For the assay, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[25]
-
-
Assay Procedure:
-
Measurement and Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[27]
-
Reagent Preparation:
-
The FRAP reagent is prepared fresh by mixing:
-
300 mM Acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.
-
20 mM Ferric Chloride (FeCl₃·6H₂O) solution.
-
-
Mix these three solutions in a 10:1:1 (v/v/v) ratio.[28] Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Measurement and Calculation:
Applications in Research and Drug Development
The potent antioxidant and Nrf2-activating properties of this compound extract make it a compelling candidate for further investigation in:
-
Drug Discovery: As a source of bioactive compounds for developing drugs targeting oxidative stress-related pathologies like neurodegenerative diseases, cardiovascular diseases, and cancer.[3][4][14]
-
Chemoprevention: Studies have shown that anthocyanin-rich extracts can impede adenoma development, suggesting a role in cancer prevention.[30]
-
Nutraceuticals and Functional Foods: this compound can be used to fortify foods and beverages, not only as a natural colorant but also to enhance their nutritional profile and shelf-life by preventing oxidation.[1]
-
Cosmetics: Its antioxidant properties are valuable in cosmetic formulations to protect the skin from environmental stressors.[1]
Conclusion
This compound extract is a multi-component natural product with significant antioxidant properties. Its bioactivity stems from the direct radical scavenging capabilities of its constituent anthocyanins and its ability to enhance endogenous antioxidant defenses via the Nrf2 signaling pathway. The standardized assays outlined in this guide provide a robust framework for quantifying this activity. For researchers and drug development professionals, this compound represents a valuable and economically viable source of bioactive compounds for the creation of new health-promoting products and therapeutic interventions against diseases rooted in oxidative stress.
References
- 1. bagnarese.com [bagnarese.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Anthocyanins in Drug Discovery: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Anthocyanins in Drug Discovery: Recent Developments: Ingenta Connect [ingentaconnect.com]
- 6. Anthocyanin profile and antioxidant activity from 24 grape varieties cultivated in two Portuguese wine regions | OENO One [oeno-one.eu]
- 7. Composition and Antioxidant Activity of the Anthocyanins of the Fruit of Berberis heteropoda Schrenk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. service.unibas.it [service.unibas.it]
- 9. Anthocyanins Found in Pinot Noir Waste Induce Target Genes Related to the Nrf2 Signalling in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthocyanins: From the Field to the Antioxidants in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Therapeutic Potential of Anthocyanins: Current Approaches Based on Their Molecular Mechanism of Action [frontiersin.org]
- 15. Anthocyanins Inhibits Oxidative Injury in Human Retinal Pigment Epithelial ARPE-19 Cells via Activating Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Consumption of anthocyanin-rich beverages affects Nrf2 and Nrf2-dependent gene transcription in peripheral lymphocytes and DNA integrity of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 21. DPPH Radical Scavenging Assay [mdpi.com]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. researchgate.net [researchgate.net]
- 24. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 27. assaygenie.com [assaygenie.com]
- 28. researchgate.net [researchgate.net]
- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 30. Anthocyanin-rich red grape extract impedes adenoma development in the Apc(Min) mouse: pharmacodynamic changes and anthocyanin levels in the murine biophase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Degradation of Enocyanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enocyanin, a subclass of anthocyanins extracted from grape skins, is a natural colorant with significant potential in the pharmaceutical and food industries due to its antioxidant properties. However, its application is often limited by its inherent instability, particularly its susceptibility to thermal degradation. This technical guide provides a comprehensive overview of the thermal degradation of this compound, detailing the chemical mechanisms, kinetics, and influential factors. It offers in-depth experimental protocols for the extraction, purification, and analysis of this compound and its degradation products. Quantitative data from various studies are consolidated into structured tables for comparative analysis. Furthermore, this guide presents visual representations of the degradation pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers and professionals working on the stabilization and application of this compound in various formulations.
Core Chemical Mechanisms of this compound Thermal Degradation
The thermal degradation of this compound, and anthocyanins in general, is a complex process involving hydrolysis of the glycosidic bond and opening of the pyran ring, leading to a loss of color and the formation of various smaller phenolic compounds. The stability of this compound is significantly influenced by factors such as temperature, pH, oxygen, and light.
At low pH (typically below 3), the flavylium cation, which is the colored form of the anthocyanin, is predominant and relatively stable. As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase. This is followed by a tautomeric equilibrium with the chalcone pseudobase, which is also colorless or pale yellow.
The primary mechanism of thermal degradation involves the opening of the central pyran ring of the anthocyanin structure, leading to the formation of an unstable chalcone intermediate. This chalcone then undergoes further degradation, cleaving into a B-ring derived benzoic acid derivative and an A-ring derived phloroglucinaldehyde. For instance, the degradation of malvidin-3-O-glucoside, a major component of this compound, yields syringic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring). Similarly, cyanidin-3-O-glucoside degrades to protocatechuic acid and phloroglucinaldehyde. This degradation process results in the irreversible loss of the characteristic red-purple color of this compound.
The rate of degradation is highly dependent on temperature, with higher temperatures significantly accelerating the process. The presence of oxygen can also promote oxidative degradation, leading to increased browning.
Signaling Pathway of this compound Thermal Degradation
Experimental Protocols
Extraction and Purification of this compound from Grape Skins
This protocol describes a general method for the extraction and subsequent purification of this compound from grape skins.
2.1.1. Materials and Reagents
-
Grape skins (fresh or frozen)
-
Ethanol (95% or absolute)
-
Hydrochloric acid (HCl) or Formic acid
-
Distilled water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Amberlite XAD-7)
-
Methanol
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
2.1.2. Extraction Procedure
-
Sample Preparation: Homogenize fresh or frozen grape skins in a blender.
-
Solvent Preparation: Prepare an acidified ethanol solution (e.g., 85:15 ethanol:0.1M HCl)[1].
-
Extraction: Macerate the homogenized grape skins in the acidified ethanol solution at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at 4°C in the dark.
-
Filtration and Centrifugation: Filter the mixture through cheesecloth to remove large solids. Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet remaining solids.
-
Concentration: Concentrate the supernatant under vacuum using a rotary evaporator at a temperature below 40°C to remove the ethanol. The resulting aqueous extract is the crude this compound extract.
2.1.3. Solid-Phase Extraction (SPE) Purification
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of distilled water through it[2][3].
-
Sample Loading: Load the crude this compound extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of distilled water to remove sugars and other polar impurities[2][3].
-
Elution: Elute the purified this compound from the cartridge using 5-10 mL of acidified methanol (e.g., methanol with 0.1% HCl)[2][3].
-
Solvent Evaporation: Evaporate the methanol from the eluate using a gentle stream of nitrogen or a rotary evaporator to obtain the purified this compound.
Thermal Degradation Kinetic Study
This protocol outlines the procedure for investigating the thermal degradation kinetics of this compound.
2.2.1. Materials and Reagents
-
Purified this compound extract
-
pH buffer solutions (e.g., citrate-phosphate buffer for pH 3, 4, 5, 6)
-
Thermostatically controlled water bath or oven
-
Spectrophotometer
-
HPLC system with a DAD detector
-
Vials for sample collection
-
Ice bath
2.2.2. Experimental Procedure
-
Sample Preparation: Prepare a stock solution of purified this compound in a specific pH buffer. The initial concentration should be adjusted to have an absorbance in the linear range of the spectrophotometer (typically 0.2-1.4 AU at λmax)[1][4].
-
Thermal Treatment: Aliquot the this compound solution into several sealed vials. Place the vials in a pre-heated water bath or oven set to the desired temperatures (e.g., 60, 70, 80, 90°C).
-
Sampling: At predetermined time intervals, remove one vial from the heat source and immediately place it in an ice bath to stop the degradation reaction[5][6].
-
Analysis: Analyze the samples for this compound content using the spectrophotometric pH differential method and/or HPLC-DAD.
Analytical Methods
2.3.1. Spectrophotometric Quantification (pH Differential Method)
This method is a rapid and simple way to determine the total monomeric anthocyanin content[4][7].
-
Buffer Preparation:
-
pH 1.0 Buffer: 0.025 M Potassium Chloride (KCl). Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl and bring the final volume to 1 L[4].
-
pH 4.5 Buffer: 0.4 M Sodium Acetate. Dissolve 54.43 g of sodium acetate trihydrate in approximately 960 mL of distilled water. Adjust the pH to 4.5 with glacial acetic acid and bring the final volume to 1 L[4].
-
-
Sample Dilution: Dilute an aliquot of the this compound sample with the pH 1.0 buffer and another aliquot with the pH 4.5 buffer to an appropriate concentration for spectrophotometric reading[4].
-
Absorbance Measurement: Measure the absorbance of both diluted samples at the wavelength of maximum absorbance (λvis-max, typically around 520 nm for this compound) and at 700 nm (to correct for haze)[4].
-
Calculation: The total monomeric anthocyanin concentration (mg/L) is calculated as: Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) where:
-
A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5
-
MW = Molecular weight of the anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside)
-
DF = Dilution factor
-
ε = Molar extinction coefficient (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside)
-
l = Pathlength (1 cm)
-
2.3.2. HPLC-DAD Analysis of this compound and Degradation Products
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a powerful technique for separating, identifying, and quantifying individual anthocyanins and their degradation products.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Acidified water (e.g., 5% formic acid in water)
-
Solvent B: Acetonitrile or methanol
-
-
Example Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-25% B
-
20-30 min: 25-40% B
-
30-35 min: 40-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Detection: Monitor at 520 nm for anthocyanins and at 280 nm for phenolic degradation products.
-
Quantification: Create calibration curves for this compound and its expected degradation products (e.g., syringic acid, protocatechuic acid) using external standards.
Data Presentation: Thermal Degradation Kinetics
The thermal degradation of this compound typically follows first-order kinetics. The key kinetic parameters are the degradation rate constant (k), half-life (t1/2), and activation energy (Ea).
Table 1: Influence of Temperature on the Degradation Rate Constant (k) and Half-life (t1/2) of Anthocyanins at pH 3.0
| Temperature (°C) | Source of Anthocyanin | k (min⁻¹) | t1/2 (min) | Reference |
| 60 | Blackberry Juice | 6.4 x 10⁻⁴ | 1083 | |
| 70 | Blackberry Juice | 1.6 x 10⁻³ | 433 | |
| 80 | Blackberry Juice | 3.8 x 10⁻³ | 182 | |
| 90 | Blackberry Juice | 8.7 x 10⁻³ | 80 | |
| 80 | Purple Maize Extract | 1.6 x 10⁻⁴ | 429.96 | |
| 100 | Purple Maize Extract | 5.0 x 10⁻⁴ | 138.6 | |
| 120 | Purple Maize Extract | 1.5 x 10⁻³ | 46.2 | |
| 180 | Purple Maize Extract | 4.85 x 10⁻² | 14.26 |
Table 2: Influence of pH on the Degradation Rate Constant (k) of Anthocyanins from Black Rice Bran at 100°C
| pH | k (x 10⁻³ min⁻¹) | Reference |
| 2.0 | 3.5 | |
| 3.0 | 4.2 | |
| 4.0 | 5.1 | |
| 5.0 | 6.8 |
Table 3: Activation Energies (Ea) for the Thermal Degradation of Anthocyanins from Various Sources
| Source of Anthocyanin | Ea (kJ/mol) | Reference |
| Blood Orange Juice | 55.81 | |
| Blackberry Juice | 37 | [1] |
| Purple Maize Extract | 55.76 | |
| Black Rice Bran (pH 2.0) | 75.4 | |
| Black Rice Bran (pH 5.0) | 62.3 |
Visualization of Experimental Workflow
Conclusion
This technical guide has provided a detailed overview of the thermal degradation of this compound, a critical aspect for its successful application in various industries. The degradation process, governed by first-order kinetics, is highly sensitive to temperature and pH. The provided experimental protocols offer a robust framework for researchers to conduct their own stability studies, from extraction and purification to detailed kinetic analysis. The consolidated quantitative data serves as a valuable reference for predicting the stability of this compound under different processing conditions. The visual diagrams of the degradation pathway and experimental workflow aim to enhance the understanding of the complex processes involved. By leveraging the information presented in this guide, researchers and drug development professionals can better devise strategies to mitigate degradation and enhance the stability of this compound, thereby unlocking its full potential as a natural and functional ingredient.
References
The Photochemical Stability of Enocyanin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enocyanin, a natural food colorant derived from grape skins, is a complex mixture of anthocyanins, primarily the 3-O-glucosides of malvidin, peonidin, petunidin, and cyanidin. While valued for its vibrant red to purple hues, the inherent instability of this compound, particularly its susceptibility to photodegradation, presents a significant challenge in its application in food, pharmaceutical, and cosmetic industries. This technical guide provides a comprehensive overview of the photochemical stability of this compound, detailing the kinetics of its degradation, influencing factors, and stabilization strategies. This document synthesizes current scientific knowledge, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows to support researchers and professionals in developing stable this compound-based products.
Introduction to this compound and its Photochemical Instability
This compound is a commercially important anthocyanin extract produced as a by-product of the wine industry.[1][2] Its primary constituents are 3-monoglucosides of various anthocyanidins, with malvidin derivatives often being the most abundant.[2] These compounds are responsible for the characteristic colors of many fruits and flowers and are also recognized for their antioxidant properties.
However, the conjugated double bond system in the anthocyanin structure, responsible for its color, is also the site of its vulnerability to light.[3] Exposure to light, especially in the UV and visible regions, can initiate a cascade of chemical reactions leading to the degradation of the anthocyanin molecule, resulting in color fading and loss of bioactivity. The stability of this compound is influenced by a multitude of factors including pH, temperature, the presence of oxygen, metal ions, and other co-existing compounds.[1][2] Understanding the interplay of these factors is crucial for mitigating photodegradation.
Factors Influencing the Photochemical Stability of this compound
The rate and extent of this compound photodegradation are governed by several intrinsic and extrinsic factors:
-
Light Intensity and Wavelength: Higher light intensity accelerates degradation. UV radiation is particularly damaging, but visible light also contributes significantly to the degradation process.[4]
-
pH: Anthocyanins are most stable in acidic conditions (pH < 3), where the flavylium cation, the most colored form, predominates. As the pH increases, the molecule undergoes structural transformations to the colorless carbinol pseudobase and chalcone forms, which are more susceptible to degradation.
-
Temperature: While this guide focuses on photochemical stability, it is important to note that temperature can have a synergistic effect with light, accelerating degradation reactions.
-
Oxygen: The presence of molecular oxygen can lead to photo-oxidative degradation pathways.
-
Presence of Co-pigments: Certain colorless organic molecules, such as phenolic acids and flavonoids, can associate with anthocyanin molecules through co-pigmentation, which can enhance color and stability.[5][6][7][8][9] This interaction can protect the anthocyanin chromophore from light-induced degradation.
-
Metal Ions: The effect of metal ions on anthocyanin stability is complex. Some metal ions can form complexes with anthocyanins, leading to color changes and potentially altered stability. For instance, Ca²⁺ has been shown to have a color-protecting effect on some anthocyanins, while ions like Fe²⁺, Fe³⁺, Cu²⁺, and Zn²⁺ can accelerate degradation.[10]
-
Ascorbic Acid: The interaction between anthocyanins and ascorbic acid is complex and can be either protective or degradative depending on the specific conditions, such as the presence of oxygen.
Quantitative Data on Photochemical Degradation
The degradation of anthocyanins under light exposure often follows first-order kinetics. The following tables summarize quantitative data on the photochemical degradation of anthocyanins, providing insights into the stability of this compound's components under various conditions.
Table 1: Photodegradation Kinetics of Anthocyanins in Solution
| Anthocyanin/Extract | Light Source | Medium | Rate Constant (k) | Half-life (t½) | Reference |
| Blackberry Anthocyanins | Fluorescent Light | pH 3.0 Buffer | - | - | |
| Blackberry Anthocyanins | Fluorescent Light | pH 6.0 Buffer | - | - | |
| Schisandra chinensis Anthocyanins | UVC (9h) | - | 23.9 ± 0.7% degradation | - | [4] |
| Schisandra chinensis Anthocyanins | UVA (9h) | - | 5.0 ± 0.6% degradation | - | [4] |
| Schisandra chinensis Anthocyanins | UVB (9h) | - | - | - | [4] |
Table 2: Colorimetric Changes (CIELAB) of Anthocyanin Solutions Under Light Exposure
| Anthocyanin/Extract | Light Condition | Duration | ΔL | Δa | Δb | ΔE | Reference |
| Schisandra chinensis Anthocyanins | UVC | 9 hours | - | - | - | 76.52 ± 2.3 | [4] |
| Chinese Bayberry Anthocyanins + Ferulic Acid (1:30) | - | - | -0.12 to -0.13 | -0.11 to -0.14 | - | - | [9] |
| Chinese Bayberry Anthocyanins + Sinapic Acid (1:30) | - | - | -0.12 to -0.45 | -0.30 to -0.71 | - | - | [9] |
| Chinese Bayberry Anthocyanins + Syringic Acid (1:30) | - | - | -0.06 to -0.15 | -0.03 to -0.08 | - | - | [9] |
Note: The data in the tables are compiled from various studies on anthocyanins and may not be specific to this compound but are representative of its components' behavior.
Experimental Protocols for Assessing Photochemical Stability
A standardized approach is crucial for evaluating the photochemical stability of this compound. The following protocols are based on established methodologies, including the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.[2][11][12][13][14]
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, typically an acidic aqueous buffer (e.g., citrate buffer, pH 3.0-4.0) to ensure the predominance of the flavylium cation. The concentration should be adjusted to have an absorbance in the linear range of the spectrophotometer (typically 0.2 - 0.8 AU at λmax).
-
Test Samples: Aliquot the stock solution into transparent containers (e.g., quartz cuvettes or glass vials).
-
Control Samples (Dark Control): Wrap identical aliquots in aluminum foil to protect them completely from light. These will be stored under the same temperature and humidity conditions as the test samples to account for any thermal degradation.
Irradiation Conditions
-
Light Source: A photostability chamber equipped with a light source that provides a combination of visible and UV light is recommended. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
Option 1: A xenon arc lamp with filters to simulate the spectral distribution of natural daylight (D65).
-
Option 2: A combination of cool white fluorescent lamps for visible light and near-UV lamps.
-
-
Temperature and Humidity: Maintain a constant temperature (e.g., 25 °C ± 2 °C) and humidity to isolate the effects of light.
-
Exposure Duration: Expose the samples for a defined period, with periodic sampling to monitor the degradation kinetics. Accelerated testing at higher light intensities can be used to predict long-term stability.
Analytical Methods
-
UV-Vis Spectrophotometry:
-
Measure the absorbance spectrum of the this compound solution at regular intervals.
-
Monitor the decrease in absorbance at the maximum absorption wavelength (λmax) in the visible region (around 520 nm for this compound at acidic pH).
-
The degradation rate constant (k) and half-life (t½) can be calculated assuming first-order kinetics: ln(A/A₀) = -kt.
-
-
Colorimetry (CIELAB):
-
Use a colorimeter to measure the L, a, and b* values of the solution over time.
-
L* represents lightness (0 = black, 100 = white).
-
a* represents the red-green axis (+a* = red, -a* = green).
-
b* represents the yellow-blue axis (+b* = yellow, -b* = blue).
-
Calculate the total color difference (ΔE) to quantify the overall color change: ΔE = √((ΔL)² + (Δa)² + (Δb*)²).
-
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD):
-
Separate and quantify the individual anthocyanins in the this compound mixture.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed, for example:
-
Solvent A: Aqueous formic acid (e.g., 5-10%).
-
Solvent B: Acetonitrile or methanol with a small percentage of formic acid.
-
-
Detection: Monitor the elution of anthocyanins at their λmax (around 520 nm).
-
Quantify the degradation of each individual anthocyanin by measuring the decrease in its peak area over time.
-
-
HPLC with Mass Spectrometry (MS):
Visualization of Pathways and Workflows
Proposed Photodegradation Pathway of Malvidin-3-O-glucoside
The following diagram illustrates a proposed pathway for the photodegradation of malvidin-3-O-glucoside, a major component of this compound. This pathway is synthesized from information on anthocyanin degradation, which can involve cleavage of the glycosidic bond and opening of the pyran ring to form a chalcone, followed by further degradation into smaller phenolic compounds.
Caption: Proposed photodegradation pathway of malvidin-3-O-glucoside.
Experimental Workflow for this compound Photostability Assessment
This diagram outlines the logical flow of experiments to assess the photochemical stability of this compound.
References
- 1. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copigmentation effects of phenolics on color enhancement and stability of blackberry wine residue anthocyanins: Chromaticity, kinetics and structural simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Polyphenol co-pigments enhanced the antioxidant capacity and color stability of blue honeysuckle juice during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copigmentation effect of three phenolic acids on color and thermal stability of Chinese bayberry anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Grape Polyphenols by Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC/QTOF) and Suspect Screening Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmtusa.com [bmtusa.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bfarm.de [bfarm.de]
- 15. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Enocyanin's Dance with Metal Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a commercial extract rich in anthocyanins derived from grape skins, is a subject of growing interest across various scientific disciplines, from food science to pharmacology. The primary coloring agents in this compound are anthocyanins, with cyanidin-3-O-glucoside being a major constituent. The interaction of these molecules with metal ions is a critical aspect that influences their stability, color, and biological activity. This technical guide provides a comprehensive overview of the core principles governing this compound-metal ion interactions, detailing quantitative data, experimental protocols, and key molecular relationships to support advanced research and development.
The ability of anthocyanins to chelate metal ions is primarily attributed to the presence of an o-dihydroxy group on the B-ring of their molecular structure. This interaction can lead to the formation of stable complexes, resulting in significant changes to the spectral properties of the anthocyanin, often causing a bathochromic (a shift to longer wavelengths) and hyperchromic (an increase in absorbance) effect. These changes are visually observed as a color shift, typically towards blue and purple hues. The stability and stoichiometry of these complexes are highly dependent on factors such as pH, the specific metal ion involved, and the concentration of both the anthocyanin and the metal ion.
Quantitative Data on this compound-Metal Ion Interactions
The quantitative analysis of this compound's interaction with metal ions is crucial for understanding the underlying thermodynamics and kinetics of complex formation. While comprehensive data for "this compound" as a complex mixture is scarce, studies on its primary constituent, cyanidin-3-O-glucoside (C3G), provide valuable insights.
Table 1: Binding Parameters for Cyanidin-3-O-glucoside (C3G) with Copper (II)
| Parameter | Value | Conditions | Method |
| Association Constant (K) | (28,600 ± 2600) M⁻¹ | Methanol-water (1:1, v/v) | UV-Vis Spectroscopy (Rose-Drago method) |
| Stoichiometry (C3G:Cu(II)) | 1:1 | Methanol-water (1:1, v/v) | UV-Vis Spectroscopy (Rose-Drago method) |
Note: In this study, the interaction led to the reduction of Cu(II) to Cu(I) and the oxidation of C3G. The interaction was observed to have both "fast" and "slow" kinetic stages[1].
Table 2: Thermodynamic Parameters for Cyanidin-3-O-glucoside (C3G) Binding to Proteins
While not metal ions, the interaction of C3G with proteins provides a reference for its binding thermodynamics. These interactions are also primarily driven by non-covalent forces.
| Protein | Binding Constant (Kₛ) (x 10⁴ L mol⁻¹) | Temperature (K) | Primary Driving Forces |
| Bovine Serum Albumin (BSA) | 4.159 | 308 | Hydrogen bonds and van der Waals forces |
| Hemoglobin (Hb) | 0.695 | 308 | Hydrogen bonds and van der Waals forces |
| Myoglobin (Mb) | 1.545 | 308 | Hydrogen bonds and van der Waals forces |
Note: The binding was found to be a static quenching process with a single binding site[2].
A significant gap exists in the literature regarding the comprehensive thermodynamic and kinetic data for the interaction of this compound or its primary anthocyanin constituents with a wide range of metal ions, including Fe(III) and Al(III).
Experimental Protocols
Precise and reproducible experimental protocols are fundamental to studying this compound-metal ion interactions. The following sections detail the methodologies for key analytical techniques.
UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination
UV-Vis spectroscopy is a primary tool for characterizing the formation of anthocyanin-metal complexes due to the significant changes in the visible spectrum upon complexation[3][4].
a. Determination of Stoichiometry using the Mole-Ratio Method
This method involves keeping the concentration of one reactant (e.g., this compound) constant while varying the concentration of the other (metal ion)[5][6][7].
-
Materials:
-
Purified this compound or cyanidin-3-O-glucoside (C3G) standard.
-
Stock solution of the metal salt (e.g., FeCl₃, AlCl₃, CuSO₄) of known concentration.
-
Buffer solutions of desired pH (e.g., sodium acetate for pH 3-6, phosphate buffer for pH 6-8).
-
UV-Vis spectrophotometer.
-
Cuvettes (1 cm path length).
-
-
Procedure:
-
Prepare a series of solutions, each containing a constant concentration of this compound (e.g., 50 µM).
-
To each solution, add varying molar ratios of the metal ion stock solution (e.g., 0:1, 0.5:1, 1:1, 1.5:1, 2:1, 3:1, etc., metal:this compound).
-
Adjust the final volume of all solutions to be equal using the buffer.
-
Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. The λmax of the complex should be predetermined by scanning a solution with a high metal-to-enocyanin ratio.
-
Plot the absorbance versus the mole ratio of metal ion to this compound.
-
The plot will typically show two linear segments. The intersection of the extrapolations of these lines gives the stoichiometry of the complex[5][6].
-
b. Determination of Stoichiometry using Job's Method of Continuous Variation
In this method, the total molar concentration of the two interacting species (this compound and metal ion) is kept constant, but their mole fractions are varied[8][9][10].
-
Procedure:
-
Prepare a series of solutions where the total molar concentration of this compound + metal ion is constant (e.g., 100 µM).
-
Vary the mole fraction of the metal ion (X_metal) from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0). The mole fraction of this compound will be (1 - X_metal).
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the mole fraction of the metal ion.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at X_metal = 0.5 indicates a 1:1 complex, while a maximum at X_metal = 0.67 suggests a 2:1 ligand-to-metal ratio (or a 1:2 metal-to-ligand ratio if X_ligand is plotted)[9].
-
c. Determination of the Stability (Association) Constant (K)
The stability constant can be determined from the data obtained from the mole-ratio or Job's plot, or through separate titration experiments by applying appropriate mathematical models such as the Benesi-Hildebrand equation for 1:1 complexes[7].
Fluorescence Spectroscopy for Binding Studies
Fluorescence quenching assays can provide information on the binding mechanism and affinity between this compound and metal ions, particularly if the metal ion is a known quencher[11][12].
-
Materials:
-
Fluorometer.
-
Quartz cuvettes.
-
Purified this compound solution.
-
Stock solution of the quenching metal ion.
-
Buffer solution.
-
-
Procedure:
-
Place a known concentration of this compound solution in the cuvette.
-
Record the fluorescence emission spectrum of the this compound solution (determine the excitation and emission maxima).
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix and allow the solution to equilibrate before recording the fluorescence emission spectrum again.
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the fluorescence intensity (F₀/F) versus the concentration of the metal ion ([Q]), where F₀ is the initial fluorescence intensity and F is the fluorescence intensity at each quencher concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant. For static quenching, the binding constant (K) and the number of binding sites (n) can be determined by plotting log[(F₀ - F)/F] versus log[Q].
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment[13].
-
Materials:
-
Isothermal Titration Calorimeter.
-
Purified this compound solution in a suitable buffer.
-
Metal ion solution in the same buffer.
-
-
Procedure:
-
Thoroughly degas both the this compound and metal ion solutions to avoid air bubbles.
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the metal ion solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a control titration by injecting the metal ion solution into the buffer alone to determine the heat of dilution.
-
Initiate the titration of the metal ion solution into the this compound solution. The instrument will measure the heat change after each injection.
-
The raw data is a series of peaks corresponding to each injection. Integrating these peaks yields the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Plot the heat change per mole of injectant versus the molar ratio of metal to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Mandatory Visualizations
Caption: pH-dependent structural transformations of anthocyanins.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Caption: Principle of stoichiometry determination using Job's Plot.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Conclusion
The interaction between this compound and metal ions is a multifaceted process with significant implications for its application as a natural colorant and a bioactive compound. Understanding the stoichiometry, stability, and thermodynamics of these interactions is paramount for controlling and optimizing its properties. This guide has provided a foundational overview of the quantitative aspects and detailed experimental protocols for investigating these phenomena.
Future research should focus on generating a more comprehensive quantitative dataset for the interaction of purified this compound constituents with a broader range of metal ions under various conditions. Such data will be invaluable for the development of predictive models for this compound behavior in complex matrices and for the rational design of this compound-based products in the food, pharmaceutical, and cosmetic industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UV-vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants: An overview of in vitro and in vivo techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asdlib.org [asdlib.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Isothermal titration calorimetry measurements of Ni(II) and Cu(II) binding to His, GlyGlyHis, HisGlyHis, and bovine serum albumin: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enocyanin Extraction from Grape Pomace
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a class of anthocyanins, represents the vibrant red, purple, and blue pigments found in grape pomace, a significant byproduct of the winemaking industry. These polyphenolic compounds are of great interest due to their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties, making them valuable for applications in the pharmaceutical, nutraceutical, and food industries as natural colorants and functional ingredients.[1][2][3] The effective extraction of this compound from grape pomace is a critical step in harnessing its potential. This document provides detailed protocols and comparative data for the extraction of this compound, aiding researchers in developing efficient and optimized extraction strategies.
Comparative Data of Extraction Protocols
The efficiency of this compound extraction is influenced by several key parameters, including the choice of solvent, temperature, time, and pH. The following table summarizes quantitative data from various studies to facilitate comparison of different extraction conditions.
| Solvent System | Temperature (°C) | Time (min) | pH | Solid-to-Liquid Ratio | Key Findings | Reference |
| 50-70% Ethanol with 0.5-2% Lactic Acid | Not Specified | Not Specified | 1.61 - 5.79 | Not Specified | 60% ethanol with 2% lactic acid yielded the maximum anthocyanin content.[1] | [1] |
| 50-100% Methanol/Ethanol (0.01% HCl) | 50 (drying) | Not Specified | Acidified | Not Specified | Methanol was found to be more efficient in extracting anthocyanins than ethanol at the same concentration.[4][5] | [4][5] |
| 70% Methanol-Water | 45 | 1440 (24h) | 0.7 (HCl) | 1:33.3 (0.03 g/mL) | Used for total anthocyanin content assessment.[6] | [6] |
| 10-90% Ethanol with 0.1% Citric Acid | 30, 40, 50 | 30, 90, 150, 180 | Acidified | 1:12 | Optimal conditions were found to be 50°C, 180 min, and a 50:50 ethanol-water ratio.[2] | [2] |
| 50%, 70%, 90% Ethanol | 20, 40, 60 | Not Specified | 0.5%, 2%, 3.5% HCl | Not Specified | The highest yield was achieved at 60°C with 70% ethanol and 3.5% HCl.[7][8] | [7][8] |
| 30-70% Ethanol | 50 | 120 | 2-4 | 1:3 to 1:9 | A substrate to solvent ratio of 1:9, pH 2.0, and 30% ethanol resulted in a 99% overall yield.[9] | [9] |
| Water, 99% Ethanol, 40% Hydrated Ethanol | 144 | Not Specified | Not Specified | Not Specified | 40% ethanol was most effective for total phenolic compounds, while 99% ethanol was better for total anthocyanins.[10][11] | [10][11] |
| 50% Acetone | Not Specified | Not Specified | Not Specified | Not Specified | Showed the best performance for recovering total phenolic compounds.[12] | [12] |
| Choline Chloride-based NADES | 25 | 120 - 390 | Not Specified | 1:2.3 to 1:7.7 | Natural Deep Eutectic Solvents (NaDES) show potential as green alternatives to conventional solvents.[6] | [6] |
Experimental Protocol: Optimized Ethanolic Extraction of this compound
This protocol details a conventional and effective method for extracting this compound from grape pomace using an acidified ethanol solvent system. This method is based on findings that demonstrate high extraction efficiency under these conditions.[1][2][7][8]
Materials and Reagents:
-
Dried grape pomace
-
Ethanol (50-70%, v/v)
-
Hydrochloric acid (HCl) or Lactic Acid
-
Distilled water
-
Grinder or mill
-
Shaking incubator or magnetic stirrer with hot plate
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator (optional)
-
pH meter
Procedure:
-
Preparation of Grape Pomace:
-
Solvent Preparation:
-
Prepare the extraction solvent by mixing ethanol with distilled water to the desired concentration (e.g., 60% ethanol).[1]
-
Acidify the solvent to a pH of approximately 2.0 by adding a small amount of concentrated HCl or lactic acid.[1][9] The flavylium cation form of anthocyanins is most stable at low pH.[1]
-
-
Extraction Process:
-
Solid-Liquid Separation:
-
After extraction, separate the solid pomace from the liquid extract by vacuum filtration through filter paper.[4][5]
-
Alternatively, centrifuge the mixture at a high speed (e.g., 4000 rpm for 15 minutes) and decant the supernatant.
-
Repeat the extraction process on the solid residue to maximize the yield until the extract becomes colorless.[4][5]
-
-
Solvent Removal (Optional):
-
If a concentrated extract is required, remove the ethanol from the collected supernatant using a rotary evaporator at a temperature below 40°C to prevent degradation of the anthocyanins.
-
-
Storage:
-
Store the final this compound extract in a dark container at 4°C to minimize degradation.
-
Experimental Workflow Diagram
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. jipbs.com [jipbs.com]
- 4. Extraction of Anthocyanins from Black Grape By-Products and Improving Their Stability Using Cobalt(II) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Anthocyanins from Black Grape By-Products and Improving Their Stability Using Cobalt(II) Complexation [pnfs.or.kr]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the Extraction Methodology of Grape Pomace Polyphenols for Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. repositorio.usp.br [repositorio.usp.br]
- 11. mdpi.com [mdpi.com]
- 12. Grape Pomace as a Natural Source of Phenolic Compounds: Solvent Screening and Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Enocyanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a class of anthocyanins predominantly found in the skins of red grapes (Vitis vinifera), is a natural colorant with significant antioxidant and potential therapeutic properties.[1] Its application spans the food, cosmetic, and pharmaceutical industries, where it is valued for its vibrant color and health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2][3] Traditional extraction methods for this compound can be time-consuming and may lead to degradation of these sensitive compounds. Ultrasound-assisted extraction (UAE) offers a promising alternative, utilizing acoustic cavitation to enhance mass transfer and improve extraction efficiency, often at lower temperatures and in shorter times, thus preserving the integrity of the bioactive compounds.[4][5] This document provides detailed application notes and protocols for the efficient extraction of this compound using UAE.
Principles of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction operates on the principle of acoustic cavitation. When ultrasonic waves pass through a liquid medium, they create and collapse microscopic bubbles. This process generates localized high pressure and temperature gradients, leading to several effects that enhance extraction:
-
Cell Wall Disruption: The mechanical shockwaves and microjets produced during cavitation disrupt the plant cell walls, facilitating the release of intracellular contents.[6][7]
-
Increased Penetration: Ultrasound enhances the penetration of the solvent into the plant matrix, increasing the contact surface area between the solvent and the target compounds.
-
Enhanced Mass Transfer: The agitation caused by cavitation accelerates the diffusion of the extracted compounds from the solid phase into the solvent.[6]
Advantages of UAE for this compound Extraction
Compared to conventional methods, UAE offers several advantages for this compound extraction:
-
Higher Yields: UAE can significantly increase the extraction yield of anthocyanins.[8]
-
Reduced Extraction Time: The extraction process is often completed in minutes as opposed to hours.[5][9]
-
Lower Temperatures: UAE can be performed at lower temperatures, which is crucial for preventing the thermal degradation of enocyanins.[10]
-
Reduced Solvent Consumption: The efficiency of the process can lead to a reduction in the amount of solvent required.[9]
-
Environmentally Friendly: Shorter extraction times and reduced solvent use contribute to a more sustainable extraction process.[9]
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction of this compound from Grape Skins
This protocol provides a general procedure for the extraction of this compound from dried grape skins.
1. Sample Preparation:
- Obtain red grape skins, a byproduct of winemaking or juice production.
- Dry the grape skins at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
- Grind the dried grape skins into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction Procedure:
- Weigh a specific amount of the powdered grape skins (e.g., 1 gram).
- Place the powder into an extraction vessel (e.g., a beaker or flask).
- Add the extraction solvent at a predetermined solvent-to-solid ratio. A common solvent is a mixture of ethanol or methanol in water, acidified to improve anthocyanin stability (e.g., 60% ethanol with 1% citric acid).
- Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
- Set the ultrasonic parameters:
- Frequency: Typically 20-40 kHz.
- Power: Varies depending on the equipment; can be optimized.
- Temperature: Maintain a constant temperature, for instance, 50°C.[11][12]
- Time: Set the extraction time, for example, 30 minutes.[13]
- Ensure the ultrasonic probe is submerged to an appropriate depth in the solvent.
3. Post-Extraction Processing:
- After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.
- Collect the supernatant (the liquid extract containing the this compound).
- The extract can be concentrated using a rotary evaporator if necessary.
- Store the final extract in a dark, airtight container at a low temperature (e.g., 4°C) to prevent degradation.
Protocol 2: Optimized Ultrasound-Assisted Enzymatic Extraction (UAEE) for Enhanced Yield
This protocol incorporates an enzymatic pre-treatment to further break down the cell wall and improve extraction efficiency.
1. Sample Preparation:
- Follow the same sample preparation steps as in Protocol 1.
2. Enzymatic Pre-treatment:
- Disperse the powdered grape skins in a buffer solution at the optimal pH for the selected enzyme (e.g., pectinase).
- Add the enzyme (e.g., pectinase at a concentration of 0.16%).[11]
- Incubate the mixture at the optimal temperature for the enzyme for a specific duration.
3. Ultrasound-Assisted Extraction:
- Following the enzymatic treatment, add the primary extraction solvent.
- Proceed with the ultrasound-assisted extraction as described in Protocol 1, adjusting parameters as optimized. For instance, an extraction temperature of 50°C, ultrasonic power of 400 W, and an extraction time of 28 minutes have been shown to be effective.[11][12]
4. Post-Extraction Processing:
- Follow the same post-extraction processing steps as in Protocol 1.
Quantitative Data Presentation
The efficiency of ultrasound-assisted extraction of this compound is influenced by several parameters. The following tables summarize quantitative data from various studies on the UAE of anthocyanins from different plant sources, which can be used as a reference for optimizing this compound extraction.
Table 1: Optimization of UAE Parameters for Anthocyanin Extraction
| Plant Source | Optimal Solvent | Temperature (°C) | Time (min) | Ultrasonic Power (W) | Yield | Reference |
| Grape Skins | - | 50 | 28 | 400 | 3.01 ± 0.04 mg/g | [11][12] |
| Mulberry | 63.8% Methanol (with 1% TFA) | 43.2 | 40 | - | 64.70 ± 0.45 mg/g | [5] |
| Erica australis Flowers | 50% Methanol in Water (pH 5) | 70 | 15 | - | - | [4] |
| Red Onion | 57% Methanol (pH 2) | 60 | - | 90% amplitude | - | |
| Purple Waxy Corn Cobs | 50% Ethanol in Water | 70 | 25 | 50% amplitude | 305.40 µg C3G/g | |
| Black Beans | 64% Ethanol | - | 30 | - | 71.45 ± 1.96 mg C3GE/100g | [13] |
Table 2: Influence of Key Parameters on Anthocyanin Yield
| Parameter | General Trend | Observations |
| Solvent Concentration | Yield increases with the addition of water to organic solvents up to an optimal point. | Acidification of the solvent (e.g., with citric or trifluoroacetic acid) improves anthocyanin stability and extraction.[5][14] |
| Temperature | Yield generally increases with temperature up to a certain point, after which degradation may occur.[5] | Temperatures up to 75°C have been shown to be safe for anthocyanin stability during UAE.[10] |
| Time | Yield increases with time until equilibrium is reached. | Prolonged sonication can lead to degradation of anthocyanins.[6] |
| Ultrasonic Power/Amplitude | Higher power generally leads to higher yields, but excessive power can cause degradation. | The optimal power level needs to be determined for each specific setup. |
| Solid-to-Liquid Ratio | A lower solid-to-liquid ratio (more solvent) generally improves extraction efficiency. | An optimal ratio should be determined to balance yield and solvent consumption.[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the ultrasound-assisted extraction of this compound.
Caption: Workflow for Ultrasound-Assisted this compound Extraction.
Logical Relationships of UAE Parameters
This diagram shows the key parameters influencing the efficiency of the ultrasound-assisted extraction process.
Caption: Key Parameters Influencing UAE Efficiency.
Bioactive Properties and Drug Development Potential
This compound and other anthocyanins exhibit a wide range of bioactive properties that are of interest to drug development professionals. These include:
-
Antioxidant Activity: Anthocyanins are potent antioxidants that can neutralize free radicals, potentially mitigating oxidative stress-related diseases.[1]
-
Anti-inflammatory Effects: They have been shown to modulate inflammatory pathways.[3]
-
Cardioprotective Effects: this compound may improve cardiovascular health by improving blood circulation and reducing LDL cholesterol levels.[1][3]
-
Anticancer Properties: Some studies suggest that anthocyanins can induce apoptosis in cancer cells and inhibit tumor growth.[3][11][12]
-
Neuroprotective Effects: There is growing evidence for the role of anthocyanins in protecting against neurodegenerative diseases.[3]
The enhanced extraction of this compound using UAE can provide higher yields of these bioactive compounds for further investigation and potential development into nutraceuticals or therapeutic agents.
Conclusion
Ultrasound-assisted extraction is a highly effective and efficient method for obtaining this compound from grape skins. By optimizing key parameters such as solvent composition, temperature, and sonication time, researchers can significantly improve extraction yields while minimizing the degradation of these valuable bioactive compounds. The protocols and data presented in these application notes provide a solid foundation for scientists and drug development professionals to harness the potential of this compound for various applications. Further research and optimization will continue to refine this technology for both laboratory and industrial-scale production.
References
- 1. bagnarese.com [bagnarese.com]
- 2. mdpi.com [mdpi.com]
- 3. The Therapeutic Potential of Anthocyanins: Current Approaches Based on Their Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasound-assisted enzymatic extraction of anthocyanins from grape skins: optimization, identification, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Extraction of Enocyanin from Grape Pomace
Audience: Researchers, scientists, and drug development professionals.
Abstract: Enocyanins, the anthocyanin pigments derived from grapes (Vitis vinifera), are of significant interest for their potential as natural colorants and bioactive compounds with antioxidant properties. Traditional solvent extraction methods are often time-consuming and require large volumes of organic solvents. Microwave-Assisted Extraction (MAE) presents a rapid, efficient, and green alternative that enhances extraction yields by using microwave energy to heat the solvent and disrupt the plant cell matrix. This application note provides a detailed protocol for the MAE of enocyanin from grape pomace, summarizes key experimental parameters from recent studies, and outlines the principles of the technology.
Principle of Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat solvents in contact with a solid matrix, accelerating the extraction of target compounds. The mechanism is based on two primary phenomena: ionic conduction and dipole rotation.[1] Polar molecules within the solvent and sample, such as water, align themselves with the rapidly oscillating electromagnetic field. This rapid reorientation generates friction, leading to volumetric heating of the solvent and the moisture within the plant material.[2] The resulting increase in localized temperature and pressure within the grape skin cells causes the cell walls to rupture, facilitating the release of enocyanins into the extraction solvent.[1][3] This direct and efficient energy transfer significantly reduces extraction time and solvent consumption compared to conventional methods.[4][5] Acidification of the solvent is often employed to improve the stability and extraction of anthocyanins.[6]
Experimental Data and Optimized Parameters
The efficiency of MAE is influenced by several factors, including solvent composition, temperature, microwave power, and extraction time. The optimal conditions can vary depending on the specific grape variety and the target compounds. The following tables summarize optimized parameters from various studies on the extraction of anthocyanins and polyphenols from grape skins and pomace.
Table 1: Optimized MAE Parameters for this compound Extraction
| Parameter | Range / Type | Optimal Value | Source |
|---|---|---|---|
| Solvent | Ethanol/Water, Methanol/Water | 60% Ethanol in water | [7] |
| 65% Methanol in water | [8] | ||
| 40% Methanol in water | [9] | ||
| Temperature | 30 - 150 °C | 40 °C | [7] |
| 81 °C | [10] | ||
| 100 °C | [9] | ||
| Microwave Power | 100 - 800 W | 500 W | [8][9] |
| 200 W | [11] | ||
| 300 W | [12] | ||
| Extraction Time | 2 - 20 min | 5 min | [7][8][9] |
| 10 min | [10][12] | ||
| Solid-to-Liquid Ratio | 10 - 50 mg/mL | 12.5 mg/mL (125 mg in 10 mL) | [7] |
| 20 mg/mL (0.5 g in 25 mL) | [8] | ||
| 4.7 mg/mL | [10] | ||
| Solvent Acidification | Formic Acid, HCl | 1% Formic Acid | [7] |
| | | Acidified to pH 2 |[6] |
Detailed Experimental Protocol: MAE of this compound
This protocol describes a general procedure for extracting this compound from dried grape pomace. Researchers should optimize parameters based on their specific equipment and sample matrix.
3.1. Materials and Equipment
-
Grape Pomace: Dried and ground to a fine powder (e.g., 16 mesh).[3]
-
Extraction Solvent: HPLC-grade ethanol or methanol, and deionized water.
-
Acid: Formic acid or hydrochloric acid (HCl).
-
Microwave Extraction System: A system with temperature and power control (e.g., CEM Discover One, Ethos 1600).[6][8]
-
Centrifuge
-
Volumetric flasks
-
Analytical Instruments: UV-Vis Spectrophotometer or HPLC-DAD for analysis.[7][10]
3.2. Sample Preparation
-
Obtain grape pomace (skins and seeds), a by-product of winemaking.
-
Dry the pomace to a constant weight (e.g., in an oven at 40-50 °C or by freeze-drying) to prevent enzymatic degradation and standardize moisture content.
-
Grind the dried pomace into a homogenous powder using a laboratory mill. Sieve to ensure a consistent particle size, which promotes uniform extraction.[3]
-
Store the powdered sample in an airtight container in a cool, dark, and dry place until extraction.
3.3. Extraction Procedure
-
Solvent Preparation: Prepare the desired extraction solvent. A common starting point is 60% ethanol in water (v/v), acidified with 1% formic acid to enhance anthocyanin stability.[7]
-
Sample Measurement: Accurately weigh a specific amount of the dried grape pomace powder (e.g., 0.5 g) into a microwave-safe extraction vessel.[8]
-
Solvent Addition: Add a precise volume of the prepared extraction solvent to the vessel to achieve the desired solid-to-liquid ratio (e.g., 25 mL for a 1:50 ratio).[8]
-
Microwave Irradiation:
-
Secure the vessel in the microwave extractor.
-
Set the extraction parameters. Based on literature, a starting point could be:
-
Initiate the extraction program. Ensure that stirring is active if the system allows, to promote sample and solvent interaction.[8]
-
-
Cooling: After the extraction is complete, carefully remove the vessel and allow it to cool to room temperature.
-
Separation: Separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Collection: Decant the supernatant (the this compound-rich extract) into a volumetric flask. The solid residue can be re-extracted for exhaustive recovery if necessary.
-
Storage: Store the final extract at 4 °C in a dark container to prevent degradation prior to analysis.[11]
3.4. Analysis
-
Total Anthocyanin Content (TAC): The pH differential method is a standard procedure for quantifying total monomeric anthocyanins. Absorbance is measured at both pH 1.0 and pH 4.5, and the difference is used to calculate the concentration, typically expressed as cyanidin-3-glucoside equivalents.[3]
-
HPLC Analysis: For detailed characterization and quantification of individual anthocyanins (e.g., malvidin-3-O-glucoside, peonidin-3-O-glucoside), High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is used.[7][9]
Conclusion
Microwave-Assisted Extraction is a powerful and efficient technique for the recovery of this compound from grape pomace. Compared to conventional methods, MAE offers significantly reduced extraction times (5-10 minutes versus several hours), lower solvent consumption, and potentially higher yields.[9] The optimal extraction conditions are highly dependent on the interplay between solvent polarity, temperature, power, and time. The protocol and data provided herein serve as a comprehensive guide for researchers and scientists looking to apply this green extraction technology for the valorization of winery by-products and the development of natural, high-value compounds.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. ijmerr.com [ijmerr.com]
- 3. Production of a natural color through microwave‐assisted extraction of saffron tepal's anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Pretreatment for the Extraction of Anthocyanins from Saffron Flowers: Assessment of Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the Microwave-Assisted Extraction of Simple Phenolic Compounds from Grape Skins and Seeds [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of process parameters in microwave-assisted extraction on the anthocyanin-enriched extract from Rhodomyrtus tomentosa (Ait.) Hassk and its storage conditions on the kinetic degradation of anthocyanins in the extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerated, microwave-assisted, and conventional solvent extraction methods affect anthocyanin composition from colored grains - PubMed [pubmed.ncbi.nlm.nih.gov]
Supercritical Fluid Extraction of Enocyanin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a natural food colorant rich in anthocyanins, is primarily extracted from grape pomace, a byproduct of the winemaking industry. Traditional solvent extraction methods for this compound can be time-consuming and involve the use of organic solvents, which may not be environmentally friendly. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) presents a green and efficient alternative for the extraction of these valuable bioactive compounds.[1] This technology utilizes supercritical CO₂, a state where it exhibits properties of both a liquid and a gas, to selectively extract compounds with high efficiency and purity.[2] The low critical temperature and pressure of CO₂ make it an ideal solvent for heat-sensitive compounds like anthocyanins.[3][4] This document provides detailed application notes and protocols for the supercritical fluid extraction of this compound from grape pomace.
Principle of Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction operates on the principle that above its critical temperature (31.1 °C) and pressure (73.9 bar), carbon dioxide enters a supercritical state.[4] In this state, it possesses liquid-like density and solvating power, coupled with gas-like viscosity and diffusivity. These properties allow it to penetrate the solid matrix of the grape pomace efficiently and dissolve the target anthocyanins. By manipulating the temperature and pressure, the solvating power of the supercritical CO₂ can be fine-tuned to selectively extract specific compounds. The addition of a polar co-solvent, such as ethanol, is often necessary to enhance the extraction efficiency of polar molecules like anthocyanins.[1][4][5]
Experimental Protocols
This section details the necessary steps for the extraction of this compound from grape pomace using supercritical fluid extraction.
Sample Preparation
Proper preparation of the grape pomace is crucial for efficient extraction.
-
Source Material: Freshly produced grape pomace from red grape varieties such as Merlot is a suitable source.[5]
-
Initial Processing: Separate the seeds from the wet pomace.
-
Drying: Dry the pomace in an air circulation oven at approximately 50°C for 24 hours to reduce the moisture content.[6]
-
Milling and Sieving: Mill the dried pomace using a domestic grinder and then sieve it to obtain a uniform particle size, typically less than 1 mm.[5][6] This increases the surface area available for extraction.
-
Storage: Store the prepared pomace in dark conditions at a low temperature (e.g., 4°C) until extraction to prevent degradation of anthocyanins.[6]
Supercritical Fluid Extraction (SFE) Protocol
The following protocol is a general guideline. Optimal conditions may vary depending on the specific equipment and the characteristics of the raw material.
-
Apparatus: A supercritical fluid extractor equipped with an extraction vessel, a solvent delivery system (CO₂ and co-solvent pumps), pressure and temperature controllers, and a collection vessel.
-
Procedure:
-
Load a known quantity of the prepared grape pomace (e.g., 10 g) into the extractor vessel.[7] Glass wool can be used at the ends of the vessel to hold the sample in place.[7][8]
-
Pressurize the system with CO₂ to the desired operating pressure.
-
Heat the extraction vessel to the set temperature.
-
Introduce the co-solvent (e.g., ethanol) at the specified flow rate.
-
Commence the extraction for the predetermined duration. The extraction can be performed in two modes:
-
Static extraction: The system is pressurized, and the pomace is allowed to soak in the supercritical fluid for a set period (e.g., 15 minutes) to allow for equilibrium to be reached.[9]
-
Dynamic extraction: The supercritical fluid continuously flows through the extraction vessel, carrying the extracted compounds to the collection vessel.[9]
-
-
Depressurize the system in the collection vessel, causing the CO₂ to return to its gaseous state and separate from the extract.
-
Collect the this compound-rich extract from the separator.
-
The collected extract can then be further analyzed for total monomeric anthocyanin content (TMAC) and total antioxidant capacity (TAC).
-
Data Presentation
The efficiency of this compound extraction is influenced by several key parameters. The following tables summarize quantitative data from various studies on the SFE of anthocyanins from grape pomace and other sources.
| Parameter | Range | Optimal Value | Source |
| Pressure | 100 - 500 bar | 100 - 300 bar | [4][5][10] |
| Temperature | 40 - 95 °C | 50 - 95 °C | [5][7][10] |
| Co-solvent | Ethanol, Methanol | Ethanol-water (50/50, v/v) | [1][4][5][10] |
| Co-solvent Flow Rate | 1 - 3 g/min | 2.0 g/min | [7] |
| Extraction Time | 60 - 180 min | 80 min | [1][5][10] |
Table 1: Optimal Ranges for Critical SFE Parameters. This table provides a summary of the optimal ranges for key experimental parameters in the supercritical fluid extraction of anthocyanins.
| Pressure (bar) | Temperature (°C) | Co-solvent | Extraction Time (min) | TMAC (mg/kg dry matter) | TAC (mg Trolox/100 g dry matter) | Source |
| 100 | 95 | Ethanol | 30 | 579.2 | 177.3 | [1][5] |
| 100 | 95 | Ethanol | 60 | 406.1 | 171.1 | [1][5] |
| 100 | 95 | Ethanol | 90 | 123.7 | 90.6 | [1][5] |
| 100 | 95 | Ethanol | 120 | 52.8 | 44.7 | [1][5] |
| 100 | 95 | Ethanol | 150 | 38.5 | 19.6 | [1][5] |
| 100 | 95 | Ethanol | 180 | 16.4 | 10.0 | [1][5] |
| 300 | 60 | Ethanol-water (50/50, v/v) | 60 | 2.99 (mg C3GE/g bean coat) | - | [10] |
| 162 | 50 | Ethanol | - | - | - | [7] |
Table 2: Quantitative Yields of Total Monomeric Anthocyanin Content (TMAC) and Total Antioxidant Capacity (TAC) under Various SFE Conditions. This table presents the yields of anthocyanins and the antioxidant capacity of the extracts obtained under different experimental conditions. Note that the units and source materials may vary between studies.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the supercritical fluid extraction of this compound.
Figure 1: Workflow for Supercritical Fluid Extraction of this compound.
This diagram illustrates the key stages of the process, from the initial preparation of the grape pomace to the final analysis of the extracted this compound. The core of the process is the supercritical fluid extraction step, where carbon dioxide and a co-solvent are used to extract the target compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. extraction-of-anthocyanins-from-grape-pomace-by-using-supercritical-carbon-dioxide - Ask this paper | Bohrium [bohrium.com]
- 6. Improved Sustainability in Wine Industry Byproducts: A Scale-up and Economical Feasibility Study for High-Value Compounds Extraction Using Modified SC-CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Black Bean Anthocyanin-Rich Extract from Supercritical and Pressurized Extraction Increased In Vitro Antidiabetic Potential, While Having Similar Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Enocyanin Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enocyanin, a commercial food colorant derived from grape skins, is a complex mixture of anthocyanins.[1] These polyphenolic pigments are responsible for the red, purple, and blue colors in many plants. The primary anthocyanins in Vitis vinifera are 3-monoglucosides of cyanidin, peonidin, malvidin, and petunidin, along with their acylated derivatives.[1] Due to their potential health benefits, including antioxidant properties, there is significant interest in obtaining high-purity this compound for research and pharmaceutical applications. Column chromatography is a robust and scalable method for the purification of this compound from crude extracts.[2][3] This document provides detailed protocols for the purification of this compound using various column chromatography techniques, along with data presentation and workflow visualizations.
Factors Affecting this compound Stability
The stability of this compound is a critical factor during purification. Several factors can lead to the degradation of these pigments:
-
pH: Anthocyanins are most stable in acidic conditions (pH < 3).[1][4] As the pH increases, they become unstable and can degrade.[4]
-
Temperature: Elevated temperatures can accelerate the degradation of anthocyanins.[4][5][6]
-
Light: Exposure to light can cause pigment degradation.[5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of anthocyanins.[7]
It is crucial to control these factors throughout the extraction and purification process to maximize the yield and purity of the final product.
Experimental Protocols
Extraction of Crude this compound
The first step in the purification process is the extraction of anthocyanins from the plant material (e.g., grape skins).
Protocol 1.1: Acidified Solvent Extraction
-
Sample Preparation: Dry the grape skins and grind them into a fine powder.
-
Extraction Solvent: Prepare a solution of methanol or ethanol acidified with a small amount of hydrochloric acid (HCl) or formic acid (e.g., 0.1% HCl). Acetone can also be an effective extraction solvent.[8]
-
Extraction Process:
-
Suspend the powdered grape skins in the acidified solvent (e.g., 1:10 solid-to-liquid ratio).
-
Stir the mixture for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) in the dark.
-
Separate the solid material by filtration or centrifugation.
-
Collect the supernatant containing the crude this compound extract.
-
-
Concentration: Concentrate the crude extract using a rotary evaporator under vacuum at a low temperature (e.g., < 40°C) to remove the organic solvent.[3]
Purification of this compound by Column Chromatography
Column chromatography is a widely used technique for purifying anthocyanins from crude extracts.[3] Macroporous resins and Sephadex LH-20 are common stationary phases.
Protocol 2.1: Purification using Macroporous Resin (e.g., AB-8 or NKA-9)
Macroporous resins are effective for the initial cleanup and concentration of anthocyanins from crude extracts.[2][9]
-
Resin Preparation:
-
Pack a glass column with the chosen macroporous resin (e.g., AB-8).
-
Wash the resin sequentially with ethanol and then with acidified deionized water (pH 2.5-3.0) until the eluent is clear.
-
-
Sample Loading:
-
Washing:
-
Elution:
-
Solvent Removal and Lyophilization:
-
Remove the ethanol from the collected fractions using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain a purified this compound powder.
-
Protocol 2.2: Further Purification using Sephadex LH-20
Sephadex LH-20 chromatography is useful for the fine purification of individual anthocyanins from a partially purified extract.[2][8]
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in the mobile phase (e.g., acidified methanol or an aqueous solvent).
-
Pack a column with the swollen resin.
-
-
Sample Loading:
-
Dissolve the partially purified this compound from the macroporous resin step in the mobile phase.
-
Load the sample onto the Sephadex LH-20 column.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them using HPLC to identify the fractions containing the desired anthocyanin components.
-
Pool the pure fractions and remove the solvent to obtain the final purified product.
-
Data Presentation
The following tables summarize quantitative data from various studies on anthocyanin purification, providing a benchmark for expected results.
Table 1: Adsorption and Desorption Efficiency of Macroporous Resins for Anthocyanin Purification
| Resin Type | Source Material | Adsorption Rate (%) | Desorption Rate (%) | Reference |
| D3520 | Blueberry | 92.82 | 91.58 | [10] |
| AB-8 | Blood Orange | - | - | [2] |
| NKA-9 | Blood Orange | - | - | [2] |
| X-5 | Mulberry | - | - | [11] |
Table 2: Purity and Yield of Anthocyanins After Column Chromatography
| Purification Method | Source Material | Anthocyanin Component | Purity (%) | Yield (%) | Reference |
| Macroporous Resin + Sephadex LH-20 | Red Raspberries | Cyanidin-3-glucoside | 95.52 | - | [2] |
| Macroporous Resin + Sephadex LH-20 | Red Raspberries | Cyanidin-3-sophoroside | 94.76 | - | [2] |
| Macroporous Resin (D3520) | Blueberry | Total Anthocyanins | 96.17 | 14.27 | [10] |
| Macroporous Resin (AB-8) | Vaccinium uliginosum | Total Anthocyanins | 27.58 | 98.30 (elution) | [9] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Key steps in macroporous resin chromatography for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. energ-en.ro [energ-en.ro]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Analysis of Enocyanin by HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enocyanin, a natural food colorant derived from grape skins, is rich in anthocyanins, a class of flavonoids known for their antioxidant properties and potential health benefits.[1][2] Accurate and reliable quantification of the anthocyanin profile of this compound is crucial for quality control, product development, and research into its biological activities. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful and widely used technique for the separation, identification, and quantification of individual anthocyanins in complex mixtures like this compound.[3][4][5] This application note provides a detailed protocol for the analysis of this compound using HPLC-DAD, including sample preparation, chromatographic conditions, and data analysis.
Experimental Workflow
Caption: Experimental workflow for this compound analysis by HPLC-DAD.
Experimental Protocols
1. Sample Preparation: Extraction of Anthocyanins from Grape Skins
This protocol describes a common method for extracting anthocyanins from grape skins.
Materials:
-
Grape skins (fresh or dried and powdered)
-
Extraction solvent: Methanol/water/HCl (70:29.5:0.5, v/v/v)[6] or other acidified organic solvents like ethanol or acetone mixtures.[1][7][8]
-
Centrifuge
-
Rotary evaporator (optional)
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 1-2 grams of powdered grape skin into a centrifuge tube.
-
Add 20-50 mL of the extraction solvent.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
For enhanced extraction, ultrasonication for 15-30 minutes or maceration for 24-48 hours can be performed.[7]
-
Centrifuge the mixture at 3000-5000 rpm for 10-15 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean flask.
-
The extraction process can be repeated on the pellet to ensure complete recovery of anthocyanins.
-
The combined supernatants can be concentrated using a rotary evaporator if necessary.
-
Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter.[7]
2. HPLC-DAD Analysis
This protocol outlines the conditions for the chromatographic separation and detection of anthocyanins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode-Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[7]
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase A: 10% Formic acid in water (v/v)[7]
-
Mobile Phase B: Water/Methanol/Formic acid (45:45:10, v/v/v)[7]
-
Gradient Elution:
-
0-25 min: 35% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: 95% to 35% B
-
35-40 min: Hold at 35% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 520 nm for anthocyanins.[1][2] A full spectral scan from 200-600 nm is recommended for peak identification and purity assessment.[7]
Data Presentation
Table 1: Typical Anthocyanins Identified in this compound and their Chromatographic Data.
| Anthocyanin | Abbreviation | Typical Retention Time (min) | λmax (nm) |
| Delphinidin-3-O-glucoside | Dp-3-glc | ~12.5 | ~520 nm |
| Cyanidin-3-O-glucoside | Cy-3-glc | ~15.0 | ~520 nm |
| Petunidin-3-O-glucoside | Pt-3-glc | ~16.8 | ~520 nm |
| Peonidin-3-O-glucoside | Pn-3-glc | ~19.2 | ~520 nm |
| Malvidin-3-O-glucoside | Mv-3-glc | ~20.5 | ~520 nm |
| Malvidin-3-O-(6-O-acetyl)-glucoside | Mv-3-acglc | ~23.1 | ~520 nm |
| Malvidin-3-O-(6-O-p-coumaroyl)-glucoside | Mv-3-couglc | ~25.8 | ~520 nm |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.
Table 2: Method Validation Parameters for HPLC-DAD Quantification of Anthocyanins.
| Parameter | Typical Value Range |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.06 - 0.12 mg/kg |
| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
These values are indicative and should be determined for each specific laboratory setup and method.[3]
Signaling Pathway (Illustrative)
While HPLC-DAD is an analytical technique and does not directly measure signaling pathways, the anthocyanins quantified are known to be involved in various biological processes. The following diagram illustrates a simplified overview of the flavonoid biosynthetic pathway leading to anthocyanin production.
Caption: Simplified flavonoid biosynthetic pathway leading to anthocyanins.
Conclusion
The HPLC-DAD method described in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of anthocyanins in this compound. The detailed protocols for sample preparation and chromatographic analysis, along with the provided data tables, offer a comprehensive guide for researchers, scientists, and drug development professionals. This methodology is essential for ensuring the quality and consistency of this compound-containing products and for advancing research into their potential health benefits.
References
- 1. agriculturejournals.cz [agriculturejournals.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Proanthocyanidins and Anthocyanins from Grape Skin by Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Enocyanin in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a commercial term for grape skin extract, is a natural food colorant rich in anthocyanins. These polyphenolic pigments, responsible for the red, purple, and blue colors of many fruits and vegetables, are also of significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] Accurate quantification of this compound, or more specifically its constituent anthocyanins, in various food matrices is crucial for quality control, product development, and nutritional labeling. This application note provides detailed protocols for the quantification of enocyanins in food matrices using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, along with a summary of typical anthocyanin content in various foods.
Data Presentation: Anthocyanin Content in Selected Food Matrices
The concentration of anthocyanins can vary significantly depending on the food type, cultivar, growing conditions, and processing methods.[2][3][4] The following table summarizes typical anthocyanin content in a variety of food matrices, expressed as milligrams per 100 grams of fresh weight (FW).
| Food Matrix | Total Anthocyanin Content (mg/100g FW) | Major Anthocyanins |
| Berries | ||
| Black Chokeberries | 46 - 558[2] | Cyanidin glycosides |
| Black Elderberries | 17 - 463[2] | Cyanidin glycosides |
| Black Currants | 25 - 305[2] | Delphinidin, Cyanidin glycosides |
| Blackberries | 10 - 139[2] | Cyanidin glycosides |
| Blueberries (Cultivated) | 11 - 26[2] | Malvidin, Delphinidin, Petunidin glycosides |
| Strawberries | 4 - 48[2] | Pelargonidin glycosides |
| Red Raspberries | 5 - 38[2] | Cyanidin glycosides |
| Grapes & Wine | ||
| Black Grapes | 3 - 39[2] | Malvidin-3-O-glucoside, Peonidin, Petunidin glycosides |
| Red Wine | 4 - 10[2] | Malvidin-3-O-glucoside, Acylated anthocyanins |
| Other Fruits | ||
| Sweet Cherries | 7 - 143[2] | Cyanidin glycosides |
| Plums | 5 - 34[2] | Cyanidin, Peonidin glycosides |
| Vegetables | ||
| Red Cabbage | up to 300 | Acylated cyanidin glycosides |
| Eggplant (Peel) | up to 750 | Delphinidin glycosides |
| Grains | ||
| Black Rice | Variable | Cyanidin-3-glucoside, Peonidin-3-glucoside |
Experimental Workflows
Logical Relationship of this compound Quantification Methods
Caption: Choice of analytical technique depends on the desired level of detail.
General Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Experimental Protocols
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific food matrix.
Materials:
-
Food sample
-
Extraction Solvent: Methanol/Water/Trifluoroacetic acid (80:20:0.05 v/v/v) or Ethanol/Water with 0.1% HCl.[5]
-
Homogenizer (e.g., blender, grinder)
-
Centrifuge
-
Rotary evaporator (optional)
-
Solid Phase Extraction (SPE) C18 cartridges (optional)
Procedure:
-
Homogenization: Freeze-dry the sample if necessary and grind to a fine powder. For fresh samples, homogenize with the extraction solvent.
-
Extraction: Mix the homogenized sample with the extraction solvent in a ratio of approximately 1:10 (sample:solvent, w/v). The extraction can be enhanced using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[6][7]
-
Incubation: Stir or shake the mixture for 1-2 hours at room temperature in the dark to prevent anthocyanin degradation.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.[7]
-
Collection: Carefully collect the supernatant containing the anthocyanins.
-
Re-extraction: Repeat the extraction process on the residue to ensure complete recovery of anthocyanins.
-
Solvent Evaporation (Optional): Combine the supernatants and evaporate the solvent under vacuum using a rotary evaporator at a temperature below 40°C.[5]
-
Reconstitution: Reconstitute the dried extract in a known volume of acidified water or mobile phase for analysis.
-
Purification (Optional for complex matrices): For samples with high levels of interfering compounds (sugars, organic acids), pass the reconstituted extract through a pre-conditioned C18 SPE cartridge. Wash with acidified water to remove interferences and then elute the anthocyanins with acidified methanol.
Quantification by UV-Vis Spectrophotometry (pH Differential Method)
This method is suitable for determining the total monomeric anthocyanin content.[8][9]
Materials:
-
Anthocyanin extract
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate buffer (0.4 M), pH 4.5
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare two dilutions of the anthocyanin extract: one with the pH 1.0 buffer and another with the pH 4.5 buffer.
-
Allow the solutions to equilibrate for 15-20 minutes.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λvis-max, typically around 520 nm) and at 700 nm against a blank (distilled water).[8]
-
Calculate the absorbance (A) for the sample as: A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5
-
Calculate the total anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents (mg/L), using the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:
Quantification by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of individual anthocyanins.
Instrumentation and Conditions:
-
HPLC System: With a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: Water/Formic acid/Acetonitrile (87:10:3 v/v/v).[10]
-
Mobile Phase B: Water/Formic acid/Acetonitrile (40:10:50 v/v/v).[10]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection Wavelength: 520 nm.[11]
-
Injection Volume: 20 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 15 | 80 | 20 |
| 30 | 50 | 50 |
| 35 | 20 | 80 |
| 40 | 100 | 0 |
| 45 | 100 | 0 |
Procedure:
-
Filter the extracted and reconstituted sample through a 0.45 µm syringe filter before injection.[5]
-
Inject the sample into the HPLC system.
-
Identify individual anthocyanins by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Quantify each anthocyanin by creating a calibration curve using external standards (e.g., malvidin-3-O-glucoside, cyanidin-3-glucoside).[5] The concentration is calculated based on the peak area.
Conclusion
The choice of method for the quantification of this compound in food matrices depends on the specific research or quality control objective. The pH differential spectrophotometric method offers a rapid and simple approach for determining total anthocyanin content, while HPLC provides detailed information on the profile of individual anthocyanins. Proper sample preparation and extraction are critical for obtaining accurate and reproducible results. The protocols and data presented in this application note serve as a valuable resource for professionals working with anthocyanin-rich food products.
References
- 1. bagnarese.com [bagnarese.com]
- 2. Anthocyanin: Foods, Benefits, Side Effects, and Supplements [healthline.com]
- 3. 5 Foods with More Anthocyanins Than Blueberries [eatingwell.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]
- 6. Anthocyanins Recovered from Agri-Food By-Products Using Innovative Processes: Trends, Challenges, and Perspectives for Their Application in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review [mdpi.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. One moment, please... [mitrask.com]
- 10. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 11. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
Application of Enocyanin as a Natural Food Colorant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, an anthocyanin-rich extract derived from grape skins (Vitis vinifera), is a widely utilized natural food colorant. It imparts a spectrum of red, purple, and blue hues to a variety of food and beverage products. Beyond its coloring properties, this compound is recognized for its antioxidant and potential health-promoting benefits, attributed to its high concentration of polyphenolic compounds, primarily anthocyanins.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the utilization of this compound as a natural food colorant and functional ingredient.
Physicochemical Properties and Stability
This compound's color and stability are significantly influenced by several factors, including pH, temperature, light, and the presence of other food components.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] Understanding these parameters is crucial for its effective application in food matrices.
Data Presentation: Stability of this compound (Anthocyanins)
The following tables summarize the quantitative data on the stability of anthocyanins, the primary components of this compound, under various conditions. The degradation of anthocyanins typically follows first-order kinetics.[9][10]
Table 1: Effect of pH and Temperature on the Half-life (t½) of Anthocyanins
| pH | Temperature (°C) | Half-life (t½) (hours) | Source(s) |
| 2.0 | 100 | 26.9 | [4] |
| 3.0 | 100 | 19.6 | [4] |
| 4.0 | 100 | 15.9 | [4] |
| 5.0 | 100 | 10.2 | [4] |
| 3.3 | 70 | 8.4 | [2] |
| 3.3 | 80 | 5.2 | [2] |
| 3.0 | 25 | 91.06 | |
| 3.0 | 60 | 26.51 | |
| 3.0 | 80 | 4.73 |
Table 2: Effect of Light on the Half-life (t½) of Anthocyanins
| Light Condition | Intensity | Half-life (t½) (hours) | Source(s) |
| Fluorescent Light | - | 45.6 | |
| Incandescent Light | 50 W | 59.6 | |
| UV Irradiation | 25 W | 0.18 | |
| Dark Storage | - | >100 |
Applications in Food Products
This compound is a versatile colorant used in a wide range of food and beverage applications.[28][29][30] Its use is regulated by food safety authorities such as the FDA in the United States and EFSA in the European Union.[28][30]
Table 3: Typical Application Levels of this compound in Food Products
| Food Category | Typical Concentration (%) | Resulting Color | Source(s) |
| Beverages (Juices, Soft Drinks) | 0.05 - 0.1 | Pink to Red | [1] |
| Confectionery (Candies, Jellies) | 0.1 - 0.5 | Red to Purple | [28] |
| Dairy Products (Yogurts, Ice Creams) | 0.1 - 0.3 | Pink to Violet | [29] |
| Bakery Fillings and Toppings | 0.2 - 0.7 | Red to Purple | [28] |
Antioxidant Activity
The antioxidant properties of this compound are primarily due to the radical scavenging ability of its anthocyanin constituents.[6] This activity can be quantified using various in vitro assays.
Table 4: Antioxidant Activity of this compound (Anthocyanin Extracts)
| Assay | IC50 Value (µg/mL) | Source(s) |
| DPPH | 10 - 50 | [31] |
| ABTS | 5 - 25 | [31] |
Experimental Protocols
Protocol 1: Extraction of this compound from Grape Skins
This protocol describes a standard laboratory-scale method for extracting anthocyanins from grape skins.
Materials:
-
Fresh or frozen grape skins
-
Ethanol (95%), acidified with 0.1% HCl
-
Blender or homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 100 g of fresh or frozen grape skins. If frozen, allow them to thaw partially.
-
Homogenization: Add the grape skins to a blender with 500 mL of acidified ethanol. Homogenize for 3-5 minutes until a uniform slurry is obtained.
-
Extraction: Transfer the slurry to a light-protected container and stir for 4 hours at room temperature.
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant.
-
Re-extraction (Optional): The remaining pellet can be re-extracted with an additional 250 mL of acidified ethanol to increase the yield.
-
Concentration: Combine the supernatants and concentrate the extract using a rotary evaporator at 40°C until the ethanol is removed.
-
Filtration: Filter the concentrated aqueous extract through filter paper to remove any remaining solids.
-
Storage: Store the final this compound extract in a dark, airtight container at 4°C.
Experimental Workflow for this compound Extraction
Caption: Workflow for the laboratory-scale extraction of this compound from grape skins.
Protocol 2: Quantification of Total Monomeric Anthocyanins by pH Differential Method
This spectrophotometric method is a widely used and official method for the determination of total monomeric anthocyanin content.[11][26]
Materials:
-
This compound extract
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate buffer (0.4 M), pH 4.5
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Dilute the this compound extract with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at 520 nm.
-
pH 1.0 Measurement: Prepare two dilutions of the extract, one with the pH 1.0 buffer and another with the pH 4.5 buffer.
-
Spectrophotometric Reading: Measure the absorbance of both dilutions at 520 nm and 700 nm.
-
Calculation: The total monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents, is calculated using the following formula:
Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)
Where:
-
A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5
-
MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside
-
DF = Dilution Factor
-
ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside
-
l = Pathlength in cm (typically 1 cm)
-
Logical Flow for pH Differential Method
Caption: Logical workflow for the quantification of total monomeric anthocyanins.
Protocol 3: Determination of Antioxidant Activity by DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the antioxidant capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound extract
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Microplate reader or spectrophotometer
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the this compound extract in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows:
Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control = Absorbance of the DPPH solution without the sample
-
A_sample = Absorbance of the DPPH solution with the sample
-
-
IC50 Determination: Plot the scavenging activity against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Biological Activity: Nrf2 Signaling Pathway Activation
Anthocyanins, the active components of this compound, have been shown to exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like anthocyanins, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein synthesis. This results in an enhanced cellular defense against oxidative damage.
Nrf2 Signaling Pathway Activated by this compound
Caption: Activation of the Nrf2 signaling pathway by this compound, leading to enhanced cellular antioxidant defense.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Attributes | Graphviz [graphviz.org]
- 3. style | Graphviz [graphviz.org]
- 4. Node, Edge and Graph Attributes [emden.github.io]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanin profile and antioxidant activity from 24 grape varieties cultivated in two Portuguese wine regions | OENO One [oeno-one.eu]
- 7. Trend in Detection of Anthocyanins from Fresh Fruits and the Influence of Some Factors on Their Stability Impacting Human Health: Kinetic Study Assisted by UV–Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 13. graphviz.org [graphviz.org]
- 14. Exploring the Extraction and Application of Anthocyanins in Food Systems [mdpi.com]
- 15. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. cris.vtt.fi [cris.vtt.fi]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. youtube.com [youtube.com]
- 23. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. iacmcolor.org [iacmcolor.org]
- 29. bagnarese.com [bagnarese.com]
- 30. Natural colorant - Alvinesa [alvinesa.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols: Enocyanin in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enocyanin in Cosmetics
This compound, an anthocyanin-rich extract from grape skins (Vitis vinifera), is a potent natural ingredient for cosmetic formulations, offering a dual benefit of vibrant color and significant biological activity.[1][2] As water-soluble pigments, anthocyanins are responsible for the red, purple, and blue hues found in many plants and are increasingly utilized in the health food and cosmetics industries for their functional properties.[3] Their application in skincare is primarily driven by their strong antioxidant, anti-inflammatory, and anti-aging capabilities.[4][5] this compound serves as a natural alternative to synthetic colorants and provides a spectrum of bioactive benefits, including protection against oxidative stress, modulation of skin aging pathways, and enhancement of skin's structural integrity.[4][6]
Key Physicochemical and Biological Properties
This compound's utility in cosmetics is defined by its chemical structure and resulting biological activities.
2.1. Antioxidant and Anti-Aging Activity
Anthocyanins are powerful antioxidants, with a capacity to neutralize free radicals that can exceed that of vitamins C and E.[4] This activity is crucial for protecting the skin from oxidative damage caused by environmental stressors like UV radiation and pollution, which are primary contributors to premature aging.[5] By inhibiting enzymes such as collagenase and elastase, this compound helps to maintain the skin's structural proteins, preserving its firmness and elasticity.[5]
2.2. Anti-Inflammatory and Soothing Effects
This compound exhibits anti-inflammatory properties by inhibiting the activation of pro-inflammatory pathways in the skin.[4] This makes it a suitable ingredient for formulations aimed at soothing sensitive or irritated skin and reducing redness.[4]
2.3. Photoprotective Properties
Anthocyanins can absorb UV radiation, offering a degree of photoprotection and mitigating the risk of photoaging.[4][5] Their incorporation into daily-wear cosmetic products can supplement the effects of conventional sunscreens.
2.4. Colorant Function
As a natural pigment, this compound provides a range of red to purple shades, which vary with the pH of the formulation.[3] This property allows for the creation of aesthetically pleasing cosmetic products without the use of synthetic dyes.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound and its constituent anthocyanins.
Table 1: Antioxidant and Enzyme Inhibitory Activity of Grape-Derived Anthocyanins
| Parameter | Active Compound/Extract | IC50 / Activity | Source |
| DPPH Radical Scavenging | Grape Seed Extract | 0.079 mg/mL | [4] |
| Hyaluronidase Inhibition | Muscadine Grape Skin Extract | 1.0 mg/mL | [1] |
| Hyaluronidase Inhibition | Muscadine Grape Seed Extract | 0.3 - 0.6 mg/mL | [1] |
| Collagenase Inhibition | Cashew Leaf Ethanolic Extract (for comparison) | ~40 µg/mL | [7] |
| Tyrosinase Inhibition | Cashew Leaf Ethanolic Extract (for comparison) | 46.97 ± 3.34% at 0.100 mg/mL | [7] |
Table 2: Stability of this compound Under Various Conditions
| Condition | Parameter | Observation | Source |
| pH | Color Stability | Most stable in acidic conditions (pH 2-5). Color shifts from red to purple/blue as pH increases. | [2][8] |
| Temperature | Color Stability | Degradation of color increases with temperature. Recommended storage at lower temperatures (e.g., 4°C). | [2][8] |
| Light Exposure | Color Stability | Prone to degradation upon exposure to light. Formulations should be in opaque or UV-protective packaging. | [2] |
| Emulsion Stability | Double Emulsion (W/O/W) | Encapsulation can protect anthocyanins from pH-induced color changes and improve stability. | [9] |
Experimental Protocols
4.1. Protocol for Preparation of an Oil-in-Water (O/W) Cream with this compound
This protocol describes the preparation of a stable O/W cosmetic cream incorporating this compound extract.
Materials:
-
Oil Phase: Stearic Acid (3.0 g), Cetyl Alcohol (2.0 g), Grape Seed Oil (5.0 g), Emulsifying Wax (5.0 g)
-
Aqueous Phase: Deionized Water (83.0 g), Glycerin (3.0 g), this compound Extract Powder (0.5 g - 2.0 g, depending on desired color and activity), Preservative (e.g., Phenoxyethanol, as per manufacturer's recommendation)
-
pH Adjustment: Citric Acid or Sodium Hydroxide solution (0.1 N)
Procedure:
-
Preparation of Aqueous Phase: In a heat-resistant beaker, combine deionized water and glycerin. Begin heating to 75-80°C with gentle stirring.
-
Preparation of Oil Phase: In a separate heat-resistant beaker, combine stearic acid, cetyl alcohol, grape seed oil, and emulsifying wax. Heat to 75-80°C until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a uniform emulsion.
-
Cooling: Begin cooling the emulsion under gentle stirring.
-
Incorporation of this compound: When the temperature of the emulsion is below 45°C, dissolve the this compound extract powder in a small amount of deionized water and add it to the cream with continuous stirring. This lower temperature helps to prevent the degradation of the anthocyanins.
-
Addition of Preservative: Add the preservative system to the formulation as per the supplier's guidelines, typically during the cooling phase below 40°C.
-
pH Adjustment: Measure the pH of the final cream. Adjust the pH to a range of 4.5-5.5 using the citric acid or sodium hydroxide solution. This acidic pH is crucial for the color stability of this compound.
-
Final Mixing: Continue gentle stirring until the cream has cooled to room temperature and has a smooth, homogeneous consistency.
4.2. Protocol for Evaluating the Antioxidant Activity of the this compound Cream (DPPH Assay)
This protocol outlines the measurement of the free radical scavenging activity of the final cosmetic product.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
This compound-containing cosmetic cream
-
Control cream (without this compound)
-
Ascorbic acid (positive control)
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 g of the this compound cream and dissolve it in 10 mL of methanol.
-
Vortex the mixture vigorously for 2 minutes to ensure maximum extraction of the antioxidant compounds.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant for analysis. Prepare serial dilutions of the supernatant with methanol.
-
Prepare the control cream and ascorbic acid solutions in the same manner.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of each sample dilution (or standard) to the wells.
-
Add 200 µL of the DPPH working solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DP.
-
4.3. Protocol for Assessing In-Vitro Anti-Aging Activity: Hyaluronidase Inhibition
This protocol evaluates the potential of the this compound formulation to inhibit hyaluronidase, an enzyme involved in the degradation of hyaluronic acid in the skin.
Materials:
-
Hyaluronidase from bovine testes (e.g., Sigma-Aldrich)
-
Hyaluronic acid sodium salt (e.g., Sigma-Aldrich)
-
Acetate buffer (0.2 M, pH 6.0, containing 0.15 M NaCl)
-
Cetyltrimethylammonium bromide (CTAB) solution (2.5% in 2% NaOH, pH 12)
-
This compound cream extract (prepared as in 4.2.1)
-
Spectrophotometer
Procedure:
-
Assay Mixture Preparation: In a microcentrifuge tube, mix:
-
147 µL of acetate buffer
-
15 µL of the diluted this compound cream extract (or positive control/blank)
-
120 µL of hyaluronic acid solution (0.5 mg/mL in acetate buffer)
-
-
Enzyme Reaction:
-
Add 1 mg/mL of hyaluronidase to the mixture.
-
Incubate at 37°C for 15 minutes.
-
-
Stopping the Reaction and Turbidity Development:
-
Stop the reaction by adding 2 mL of the CTAB solution.
-
Let the mixture stand for 10 minutes at room temperature for turbidity to develop.
-
-
Measurement:
-
Measure the absorbance (turbidity) at 400 nm.
-
A higher absorbance indicates greater inhibition of hyaluronidase activity.
-
-
Calculation:
-
Calculate the percentage of inhibition: % Inhibition = [ (A_sample - A_enzyme) / (A_blank - A_enzyme) ] * 100 where A_sample is the absorbance of the sample, A_enzyme is the absorbance with the enzyme but without inhibitor, and A_blank is the absorbance without the enzyme.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its beneficial effects on the skin by modulating key cellular signaling pathways involved in inflammation, oxidative stress response, and extracellular matrix homeostasis.
5.1. Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)
UV radiation and other environmental stressors can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in skin cells.[3][10] This leads to the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen and elastin.[3] Anthocyanins, including those in this compound, have been shown to inhibit the activation of these pathways, thereby reducing inflammation and preventing the breakdown of the skin's structural components.[3][10]
5.2. Activation of the Antioxidant Response Pathway (Nrf2)
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[11] Anthocyanins can activate Nrf2, leading to its translocation to the nucleus and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[11][12] This enhances the skin's intrinsic antioxidant capacity, providing protection against oxidative damage.
Conclusion
This compound is a versatile and effective ingredient for modern cosmetic formulations, providing both aesthetic and functional benefits. Its well-documented antioxidant, anti-inflammatory, and anti-aging properties, coupled with its natural origin, make it a compelling choice for the development of innovative skincare products. The protocols and data presented here provide a foundational guide for researchers and formulators to effectively incorporate and evaluate this compound in their cosmetic creations. Further research should focus on clinical studies to substantiate the in-vitro findings and to determine optimal concentrations for various skin benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential of Anthocyanins for Repairing Photoaged Skin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An anthocyanin-rich strawberry extract protects against oxidative stress damage and improves mitochondrial functionality in human dermal fibroblasts exposed to an oxidizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanin-Related Pigments: Natural Allies for Skin Health Maintenance and Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. GC/MS Profiling, Anti-Collagenase, Anti-Elastase, Anti-Tyrosinase and Anti-Hyaluronidase Activities of a Stenocarpus sinuatus Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthocyanin- and hydrolyzable tannin-rich pomegranate fruit extract modulates MAPK and NF-kappaB pathways and inhibits skin tumorigenesis in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anthocyanins from black peanut skin protect against UV-B induced keratinocyte cell and skin oxidative damage through activating Nrf 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Enocyanin as a Sensitizer in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The core of a DSSC is a photosensitizer (dye) that absorbs light and injects electrons into a wide-bandgap semiconductor. While synthetic dyes, such as ruthenium-based complexes, have demonstrated high efficiencies, their high cost and potential environmental concerns have driven research towards natural pigments.
Enocyanin, a commercial food-grade colorant derived from grape skins (Vitis vinifera), is rich in anthocyanins. These naturally occurring pigments are responsible for the red, purple, and blue colors in many flowers and fruits. The molecular structure of anthocyanins, featuring hydroxyl and carbonyl groups, allows for effective binding to the titanium dioxide (TiO₂) photoanode of a DSSC, facilitating the crucial electron transfer process upon light absorption. This document provides detailed application notes and experimental protocols for the utilization of this compound and related grape-derived anthocyanins as sensitizers in DSSCs.
Principle of Operation
The operation of an this compound-sensitized solar cell follows the fundamental principles of DSSCs. Upon illumination, the this compound dye molecules adsorbed onto the surface of the nanocrystalline TiO₂ layer absorb photons, leading to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The excited electrons are then injected into the conduction band of the TiO₂ semiconductor. These electrons percolate through the porous TiO₂ film to the conductive substrate (FTO or ITO glass) and then flow through an external circuit to the counter electrode. At the counter electrode, the electrons reduce the oxidized species of the redox electrolyte (typically an iodide/triiodide couple), which in turn regenerates the oxidized dye molecules, completing the circuit.
Experimental Protocols
Protocol 1: Extraction of Anthocyanin Dye from Grape Skin
This protocol describes a general method for extracting anthocyanins from grape skins, which is analogous to the composition of commercial this compound.
Materials:
-
Fresh or dried grape skins
-
Ethanol (95%)
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) (0.1 M)
-
Mortar and pestle
-
Centrifuge
-
Filter paper
Procedure:
-
Wash fresh grape skins thoroughly with deionized water and dry them. If using dried skins, proceed to the next step.
-
Grind the grape skins into a fine powder using a mortar and pestle.
-
Macerate the powdered grape skins in an acidified ethanol solution (e.g., 95% ethanol with 0.1 M HCl or HNO₃) at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture in the dark for 24 hours at room temperature to facilitate the extraction of anthocyanins.
-
Separate the solid residue from the extract by centrifugation at 4000 rpm for 15 minutes, followed by filtration through filter paper.[1]
-
The resulting dark-colored filtrate is the anthocyanin dye extract. Store it in a dark, airtight container at 4°C until use.
Protocol 2: Fabrication of the TiO₂ Photoanode
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)
-
Acetylacetone
-
Triton X-100 (or other non-ionic surfactant)
-
Ethanol
-
Doctor blade or screen-printing setup
-
Muffle furnace
Procedure:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol, each for 15 minutes. Dry the substrates with a stream of nitrogen or clean air.
-
Prepare the TiO₂ paste:
-
Grind 6 g of TiO₂ nanopowder in a mortar with a small amount of acetic acid (as a dispersant).
-
Slowly add a solution containing 1 mL of acetylacetone and a few drops of Triton X-100 in 20 mL of ethanol while grinding.
-
Continue grinding until a uniform, viscous paste is formed.
-
-
Coat the TiO₂ paste onto the conductive side of the FTO glass using the doctor blade technique to ensure a uniform thickness.
-
Air-dry the coated electrode for 10 minutes.
-
Sinter the TiO₂ film in a muffle furnace at 450°C for 30 minutes to remove organic binders and ensure good particle-to-particle connectivity.
-
Allow the photoanode to cool down to room temperature.
Protocol 3: Sensitization of the Photoanode and Assembly of the DSSC
Materials:
-
Prepared TiO₂ photoanode
-
This compound/grape skin extract
-
Platinum-coated FTO glass (counter electrode)
-
Iodide/triiodide electrolyte solution
-
Thermoplastic sealant (e.g., Surlyn)
-
Binder clips
Procedure:
-
Immerse the sintered TiO₂ photoanode in the this compound/grape skin dye solution for 24 hours in a dark environment to allow for sufficient dye adsorption.[2]
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it.
-
Assemble the DSSC in a sandwich-like configuration by placing the thermoplastic sealant between the dye-sensitized photoanode and the platinum-coated counter electrode.
-
Heat the assembly on a hot plate at around 100°C to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the iodide/triiodide electrolyte into the cell through the opening via capillary action.
-
Seal the opening completely using the sealant and a hot soldering iron.
-
Use binder clips to hold the cell together firmly.
Data Presentation
The performance of a DSSC is characterized by several key parameters obtained from the current density-voltage (J-V) curve under simulated sunlight (AM 1.5G, 100 mW/cm²). These parameters include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (η).
| Dye Source | Voc (V) | Jsc (mA/cm²) | FF | η (%) | Reference |
| Grape Skin Extract | 0.48 | 1.52 | - | 0.48 | [2] |
| Black Grapes (Vitis vinifera) | 0.40 | 5.71 | - | 1.194 | [1] |
| Black Grapes (Vitis vinifera) | 0.73 | 9.72 | 0.51 | 3.63 | [3] |
| Vitis labrusca Grape | 0.293 | 0.045 | 0.46 | - | [4] |
Visualizations
Caption: Working principle of an this compound-sensitized solar cell.
Caption: Experimental workflow for DSSC fabrication and characterization.
Conclusion
This compound and other grape-derived anthocyanin extracts represent a viable, low-cost, and environmentally friendly alternative to synthetic dyes for use in dye-sensitized solar cells. While the power conversion efficiencies are currently modest compared to ruthenium-based sensitizers, there is significant potential for improvement through optimization of dye extraction and purification, modification of the TiO₂ photoanode structure, and the use of co-sensitization techniques. The protocols and data presented herein provide a solid foundation for researchers to explore and enhance the performance of this compound-based DSSCs.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Enocyanin Stability through Co-pigmentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of enocyanin (a type of anthocyanin) using co-pigmentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a natural colorant extracted from grape skins, belonging to the anthocyanin family of pigments. These pigments are responsible for the red, purple, and blue colors in many fruits and vegetables. However, enocyanins are inherently unstable and their color can degrade when exposed to various environmental factors such as changes in pH, high temperatures, light, and oxygen.[1][2] This instability limits their application in food, pharmaceutical, and cosmetic industries where color consistency is crucial.
Q2: What is co-pigmentation and how does it improve this compound stability?
Co-pigmentation is a phenomenon where colorless organic molecules, known as co-pigments, form non-covalent complexes with anthocyanin pigments.[3][4] This interaction helps to stabilize the colored form of the anthocyanin molecule, protecting it from degradation. The primary mechanisms involved are:
-
Intermolecular Co-pigmentation: This involves the formation of molecular complexes between the anthocyanin and a co-pigment, often through π-π stacking, hydrogen bonding, and hydrophobic interactions.[3] This shields the anthocyanin from attack by water and other degrading agents.
-
Intramolecular Co-pigmentation: This occurs in acylated anthocyanins, where an acyl group attached to the anthocyanin molecule folds over and protects the colored chromophore.[3][5]
Q3: What are common co-pigments used to stabilize this compound?
A variety of compounds can act as co-pigments. The most effective ones are typically rich in electrons and have planar structures. Common examples include:
-
Phenolic Acids: Ferulic acid, caffeic acid, gallic acid, and rosmarinic acid have been shown to be effective co-pigments.[1][3]
-
Flavonoids: Catechin, rutin, and quercetin are also commonly used.
-
Organic Acids: Some organic acids like oxalic acid have also been investigated for their co-pigmentation potential.
Q4: What are the observable effects of successful co-pigmentation?
Successful co-pigmentation results in two main spectroscopic changes:
-
Hyperchromic Effect: An increase in the intensity of the color, observed as an increase in the maximum absorbance (Amax) of the solution.[1][6]
-
Bathochromic Shift: A shift of the maximum absorption wavelength (λmax) to a longer wavelength, which can result in a color change (e.g., from red to bluish-purple).[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound co-pigmentation experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable hyperchromic or bathochromic shift. | 1. Incorrect pH: The stability of the anthocyanin-copigment complex is highly pH-dependent. The flavylium cation, the colored form of anthocyanin, is most stable at low pH (typically 1-3). Co-pigmentation effects are often more pronounced around pH 3.5. At higher pH values, the colorless hemiketal form predominates. 2. Inappropriate Co-pigment: The chosen co-pigment may not have the appropriate chemical structure to interact effectively with the this compound. 3. Low Co-pigment to Pigment Molar Ratio: The concentration of the co-pigment is crucial. A low molar ratio may not be sufficient to induce a noticeable effect. | 1. Optimize pH: Adjust the pH of your solution. It is recommended to perform experiments across a pH range (e.g., 2.5 to 5.5) to find the optimal condition for your specific this compound-copigment pair. 2. Screen Different Co-pigments: Test a variety of co-pigments with different structures (e.g., phenolic acids, flavonoids). 3. Increase Molar Ratio: Systematically increase the molar ratio of co-pigment to this compound (e.g., 1:1, 1:10, 1:20, 1:50) to determine the optimal concentration for the desired effect. |
| Precipitation occurs after adding the co-pigment. | 1. Low Solubility of Co-pigment: The co-pigment may have poor solubility in the aqueous buffer. 2. High Concentration of Reactants: Very high concentrations of either the this compound or the co-pigment can lead to precipitation. | 1. Use a Co-solvent: A small amount of an organic solvent like ethanol (e.g., 12.5%) can be added to the buffer to improve the solubility of the co-pigment.[3] 2. Adjust Concentrations: Reduce the concentrations of the this compound and/or co-pigment. |
| Color fades rapidly even with a co-pigment. | 1. High Temperature: Co-pigmentation complexes are often sensitive to heat, which can disrupt the non-covalent interactions.[2] 2. Presence of Oxygen: Oxygen can accelerate the degradation of anthocyanins. 3. Light Exposure: Light, especially UV light, can cause photodegradation of the pigments. | 1. Control Temperature: Conduct experiments at a controlled, lower temperature (e.g., 20-25°C) unless investigating thermal stability. For storage, keep samples at refrigerated temperatures (e.g., 4°C). 2. Deoxygenate Solutions: If oxygen is a major concern, consider deoxygenating your buffers and storing samples under an inert atmosphere (e.g., nitrogen or argon). 3. Protect from Light: Store samples in the dark or use amber vials to minimize light exposure. |
| Inconsistent or irreproducible results. | 1. Inaccurate pH Measurement: Small variations in pH can significantly affect the results. 2. Inaccurate Concentration Calculations: Errors in calculating the molar ratios will lead to inconsistent outcomes. 3. Instrumental Drift: The spectrophotometer may not be properly calibrated or may be experiencing drift. | 1. Calibrate pH Meter: Ensure your pH meter is calibrated before each use. 2. Verify Concentrations: Double-check all calculations for molar concentrations and ratios. Prepare fresh stock solutions regularly. 3. Warm-up and Blank Spectrophotometer: Allow the spectrophotometer to warm up according to the manufacturer's instructions and blank the instrument with the appropriate buffer before each set of measurements. |
Quantitative Data on Co-pigmentation Effects
The following tables summarize the quantitative effects of different co-pigments on anthocyanin stability, as indicated by hyperchromic and bathochromic shifts.
Table 1: Effect of Phenolic Acids on Malvidin-3-O-glucoside (An this compound Component) Stability
| Co-pigment | Molar Ratio (Pigment:Co-pigment) | pH | Hyperchromic Effect (% Increase in Amax) | Bathochromic Shift (Δλmax, nm) | Reference |
| Ferulic Acid | 1:20 | 3.5 | 52.94 | Not Specified | [3] |
| Caffeic Acid | 1:20 | 3.5 | 39.71 | Not Specified | [3] |
| p-Hydroxybenzoic Acid | 1:20 | 3.5 | 26.47 | Not Specified | [3] |
| Protocatechuic Acid | 1:20 | 3.5 | 29.41 | Not Specified | [3] |
| Gallic Acid | 1:20 | 3.5 | 32.35 | Not Specified | [3] |
| Vanillic Acid | 1:20 | 3.5 | 35.44 | Not Specified | [3] |
| Rosmarinic Acid | Not Specified | Not Specified | 260 | 19 | [1] |
Table 2: Effect of Various Co-pigments on Blackcurrant Anthocyanin Stability at pH 3.0
| Co-pigment | Hyperchromic Effect (%) | Bathochromic Shift (nm) | Reference |
| Rosmarinic Acid | 20.2 | 6 | [6] |
| Ferulic Acid | 17.4 | 5 | [6] |
| Caffeic Acid | 7.7 | 3 | [6] |
| Chlorogenic Acid | 7.2 | 4 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Co-pigmentation
This protocol outlines the basic steps for assessing the effect of a co-pigment on this compound stability using UV-Vis spectrophotometry.
1. Materials and Reagents:
-
This compound extract or a specific anthocyanin standard (e.g., malvidin-3-O-glucoside)
-
Co-pigment (e.g., ferulic acid, caffeic acid)
-
Phosphate-citrate buffer or another suitable buffer system
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Ethanol (optional, as a co-solvent)
-
Deionized water
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 3.5). A common buffer is a mixture of 0.02 M sodium acetate and 0.06 M phosphoric acid, with the pH adjusted using 1 M HCl or NaOH.[3]
-
This compound Stock Solution: Prepare a stock solution of this compound in the buffer. The concentration should be such that the absorbance at λmax is within the linear range of the spectrophotometer (typically below 1.0 AU). A common concentration is around 2.5 x 10⁻⁴ M.[3]
-
Co-pigment Stock Solution: Prepare a stock solution of the co-pigment in the buffer. If solubility is an issue, a small amount of ethanol (e.g., 12.5%) can be added to the buffer.[3] The concentration of the stock solution should be high enough to achieve the desired molar ratios.
3. Experimental Procedure:
-
Control Sample: Mix a known volume of the this compound stock solution with an equal volume of the buffer (or buffer with the co-solvent if used for the co-pigment).
-
Test Samples: Prepare a series of test samples by mixing a known volume of the this compound stock solution with varying volumes of the co-pigment stock solution and buffer to achieve the desired molar ratios (e.g., 1:1, 1:5, 1:10, 1:20). Ensure the final volume of all samples is the same.
-
Equilibration: Allow the samples to equilibrate for a specific period (e.g., 15-30 minutes) at a controlled temperature and protected from light.
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan the visible spectrum (e.g., 400-700 nm).
-
Use the buffer as a blank to zero the instrument.
-
Measure the absorbance spectra of the control and all test samples.
-
4. Data Analysis:
-
Determine λmax: For each spectrum, identify the wavelength of maximum absorbance (λmax).
-
Calculate Bathochromic Shift (Δλmax): Δλmax = λmax (co-pigmented sample) - λmax (control sample).
-
Calculate Hyperchromic Effect (%): % Hyperchromic Effect = [ (Amax (co-pigmented sample) - Amax (control sample)) / Amax (control sample) ] * 100.
Mandatory Visualizations
References
- 1. Anthocyanin color behavior and stability during storage: effect of intermolecular copigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of Anthocyanin Color Stability against Iron Co-Pigmentation by Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Enhancement of Anthocyanins from Blackcurrant (Ribes Nigrum L.) Pomace through Intermolecular Copigmentation - PMC [pmc.ncbi.nlm.nih.gov]
encapsulation techniques for enocyanin stabilization
Welcome to the Technical Support Center for Enocyanin Stabilization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the encapsulation of this compound for enhanced stability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the encapsulation of this compound.
Q1: Why is encapsulation necessary for this compound stabilization?
Enocyanins, a type of anthocyanin, are natural pigments with recognized antioxidant properties. However, they are highly unstable and prone to degradation when exposed to environmental factors such as light, oxygen, high temperatures, and pH changes.[1][2] Encapsulation provides a protective barrier around the this compound molecules, shielding them from these degrading factors, thereby enhancing their stability, shelf-life, and bioavailability.[1][3]
Q2: What are the most common techniques for encapsulating this compound?
The most widely used techniques for encapsulating enocyanins and other anthocyanins include spray drying, freeze drying, ionic gelation, complex coacervation, and liposomal encapsulation.[4] Spray drying is particularly common in industrial applications due to its cost-effectiveness and continuous operation.[3][5] Freeze drying is favored for heat-sensitive compounds as it minimizes thermal degradation.[6]
Q3: Which wall materials are typically used for this compound encapsulation?
The choice of wall material is critical for successful encapsulation. Common choices include polysaccharides like maltodextrin, gum arabic, and chitosan, as well as proteins such as whey protein and soy protein.[3][5] Often, a combination of these materials is used to improve encapsulation efficiency and stability. For instance, blending maltodextrin with gum arabic has been shown to be effective in spray drying.[7]
Q4: How does pH affect the stability of encapsulated this compound?
Enocyanins are most stable in acidic conditions (pH < 3), where they exhibit a red hue. As the pH increases, they can become colorless or degrade.[3] Encapsulation can help protect enocyanins from pH fluctuations in the surrounding medium, but the initial pH of the formulation is crucial for maximizing stability.
Q5: What is a good encapsulation efficiency to aim for?
Encapsulation efficiency (EE) is a key parameter indicating the amount of this compound successfully entrapped within the microcapsules. A higher EE is generally desirable. For techniques like spray drying and freeze drying, EE values can range from approximately 60% to over 95%, depending on the process parameters and wall materials used.[4][8] Complex coacervation can also achieve high EE, often exceeding 95%.[9][10]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during this compound encapsulation experiments.
Spray Drying
| Problem | Possible Causes | Solutions |
| Low Product Yield | - Stickiness: Powder adheres to the drying chamber walls. This is common with sugar-rich extracts due to low glass transition temperatures.[7][11][12] - High Inlet Temperature: Can lead to degradation of the product.[4] | - Add High Molecular Weight Carriers: Incorporate maltodextrin (with a low dextrose equivalent), gum arabic, or whey protein to increase the glass transition temperature of the feed.[7][11] - Optimize Inlet Temperature: Lower the inlet temperature. While this may increase drying time, it can reduce degradation. A temperature around 140°C has been found to be effective in some studies.[13] - Adjust Feed Flow Rate: A higher feed flow rate can reduce the residence time at high temperatures.[13] |
| Product Stickiness and Caking | - Low Glass Transition Temperature (Tg): Caused by low molecular weight sugars and organic acids in the this compound extract.[7][11] - High Humidity: Can cause the powder to absorb moisture and become sticky. | - Use of Drying Aids: As mentioned above, high molecular weight carriers are crucial. - Control Environmental Conditions: Use dehumidified air for drying and ensure low humidity during storage.[11] - Cooling the Dryer Wall: Some spray dryers have features to cool the chamber walls to reduce stickiness.[11] |
| Poor Encapsulation Efficiency | - Inappropriate Wall Material: The chosen carrier may not form a stable film around the this compound. - Incorrect Core-to-Wall Ratio: Too little wall material may not provide adequate coverage.[4] - High Inlet Temperature: Can cause premature degradation of this compound before it is encapsulated. | - Select a Suitable Carrier Combination: A blend of maltodextrin and gum arabic often provides good results.[13] - Optimize Core-to-Wall Ratio: A higher proportion of wall material can improve encapsulation, though it will dilute the final anthocyanin concentration. Ratios of 1:4 or 1:5 (core:wall) are often effective.[4][14] - Optimize Drying Temperature: Find a balance between efficient drying and minimal degradation. |
| Nozzle Clogging | - High Viscosity of the Feed Solution: The solution may be too thick to pass through the nozzle. - Insoluble Particles in the Feed: Can physically block the nozzle. | - Adjust Solid Concentration: Lower the concentration of the wall material or the this compound extract. - Filter the Feed Solution: Pass the solution through a fine mesh before introducing it to the spray dryer. |
Logical Workflow for Troubleshooting Spray Drying Issues
Caption: Troubleshooting workflow for spray drying of this compound.
Freeze Drying
| Problem | Possible Causes | Solutions |
| Poor Powder Morphology (Collapsed Structure) | - Inadequate Freezing: If the sample is not completely frozen before applying vacuum, the structure can collapse. - High Solute Concentration: Can lead to a lower collapse temperature. | - Ensure Complete Freezing: Freeze the sample at a sufficiently low temperature (e.g., -80°C) for an adequate amount of time.[15] - Optimize Formulation: Adjust the concentration of the this compound extract and wall materials. |
| Low Encapsulation Efficiency | - Porous Structure: The porous nature of freeze-dried products can leave some this compound exposed on the surface.[4] | - Use a Combination of Wall Materials: A denser wall matrix can provide better protection. - Optimize Freezing Rate: A slower freezing rate can lead to larger ice crystals and a more porous structure, while rapid freezing can result in a finer structure. |
| Agglomeration of Powder During Storage | - High Water Activity: Residual moisture can cause the powder to clump together, especially if stored at temperatures above the glass transition temperature.[16] | - Ensure Thorough Drying: Extend the secondary drying phase to remove bound water. - Control Storage Conditions: Store the powder in a desiccator or a low-humidity environment.[16] |
Logical Workflow for Troubleshooting Freeze Drying Issues
Caption: Troubleshooting workflow for freeze drying of this compound.
Ionic Gelation
| Problem | Possible Causes | Solutions |
| Inconsistent or Large Particle Size | - Chitosan/Alginate Concentration: Higher concentrations can lead to larger particles due to increased viscosity. - Stirring Speed: Inadequate mixing can result in non-uniform particles. - Temperature: Higher temperatures during gelation can increase particle size.[17] | - Optimize Polymer Concentration: Adjust the concentration of chitosan and the cross-linking agent (e.g., tripolyphosphate). - Control Mixing: Use a constant and appropriate stirring speed. Drop-wise addition of the cross-linker is recommended. - Maintain a Consistent Temperature: Perform the gelation process in a temperature-controlled environment.[17] |
| Low Encapsulation Efficiency | - Diffusion of Hydrophilic this compound: this compound can diffuse out of the hydrogel matrix. | - Use a Double Emulsion Technique: Create a water-in-oil-in-water (W/O/W) emulsion to better entrap the hydrophilic this compound.[18][19] - Increase Polymer Concentration: A denser gel network can reduce diffusion. |
| Poor Stability of Beads | - Weak Cross-linking: Insufficient concentration of the cross-linking agent or inadequate reaction time. | - Optimize Cross-linker Concentration and Time: Increase the concentration of the cross-linking agent (e.g., CaCl2) and allow sufficient time for gelation to occur.[20] |
Complex Coacervation
| Problem | Possible Causes | Solutions |
| No Coacervate Formation | - Incorrect pH: The pH must be in a range where the two polymers have opposite charges to induce interaction.[1][9] - Inappropriate Polymer Ratio: The ratio of the two polymers is critical for charge neutralization and coacervation. | - Adjust pH: Carefully adjust the pH of the solution to the optimal range for the chosen polymers (e.g., between the isoelectric point of the protein and the pKa of the polysaccharide).[9] - Optimize Polymer Ratio: Experiment with different ratios of the two polymers to find the point of maximum interaction, often determined by turbidity measurements. |
| Low Encapsulation Efficiency | - Poor Interaction Between Polymers: Leads to a weak coacervate phase that does not effectively entrap the this compound. | - Optimize pH and Polymer Ratio: As above, these are the most critical parameters. - Control Temperature: Temperature can influence polymer solubility and interaction. |
| Irregular Particle Morphology | - Agitation Speed: Too high or too low agitation during coacervate formation can lead to irregular shapes. | - Control Agitation: Maintain a constant and moderate agitation speed throughout the process. |
Liposomal Encapsulation
| Problem | Possible Causes | Solutions |
| Low Encapsulation Efficiency | - Incorrect Lipid Composition: The ratio of phospholipids to cholesterol can affect membrane stability and encapsulation.[21] - Inefficient Hydration: The lipid film may not be fully hydrated, leading to poor liposome formation. | - Optimize Lipid Formulation: Vary the ratio of phospholipids (e.g., lecithin) and cholesterol to improve membrane rigidity and encapsulation.[21] - Ensure Proper Hydration: Hydrate the lipid film above its phase transition temperature with vigorous agitation.[22] |
| Large and Polydisperse Liposomes | - Ineffective Size Reduction: The method used for downsizing (e.g., sonication, extrusion) may not be optimal. | - Optimize Sonication/Extrusion: Adjust the sonication time and power, or use extrusion through polycarbonate membranes with a defined pore size to achieve a uniform size distribution.[23] |
| Instability During Storage (Leakage) | - Oxidation of Lipids: Unsaturated phospholipids are prone to oxidation. - Aggregation of Liposomes: Can occur if the zeta potential is not sufficiently high. | - Add Antioxidants: Incorporate antioxidants like alpha-tocopherol into the lipid bilayer. - Modify Surface Charge: Coat the liposomes with a polymer like chitosan to increase the zeta potential and electrostatic repulsion.[24] |
III. Quantitative Data Summary
The following table summarizes key quantitative data from various studies on this compound/anthocyanin encapsulation.
| Encapsulation Technique | Wall Material(s) | Core:Wall Ratio | Inlet Temp. (°C) | Encapsulation Efficiency (%) | Particle Size | Reference |
| Spray Drying | Maltodextrin (10DE) | 1:3 (v/v) | 136 | - | - | [25] |
| Spray Drying | Gum Arabic & Maltodextrin | - | 144 | 93.87 | 2-10 µm | [13] |
| Spray Drying | Maltodextrin, Gum Arabic | 1:1, 1:2 | 120-180 | - | - | [8] |
| Freeze Drying | Soy Proteins | - | - | 43.86 - 49.34 | - | [2] |
| Ionic Gelation | Pectin | - | - | 67.9 - 93.9 | 78 - 1100 µm | [18][19] |
| Ionic Gelation | Alginate, Pectin | - | - | 47.3 - 96.6 | - | [26] |
| Complex Coacervation | Pea Protein, Gum Arabic, Inulin | 1:1:2 | - | > 95 | Irregular, porous | [1][9][10] |
| Liposomes (SC-CO2) | Soy Lecithin, Cholesterol | - | - | 50.6 - 52.2 | ~160 nm | [27] |
| Liposomes (Film Hydration) | Soy Phosphatidylcholine, Cholesterol | - | - | ~82 | ~211 nm |
IV. Experimental Protocols
This section provides detailed methodologies for key this compound encapsulation techniques.
Spray Drying Protocol
Objective: To encapsulate this compound extract using a combination of maltodextrin and gum arabic as wall materials.
Materials and Equipment:
-
This compound extract
-
Maltodextrin (10-20 DE)
-
Gum arabic
-
Distilled water
-
Magnetic stirrer
-
Laboratory-scale spray dryer
Procedure:
-
Preparation of the Wall Material Solution:
-
Dissolve maltodextrin and gum arabic in distilled water at a desired ratio (e.g., 3:1 w/w). A total solid concentration of 20-30% is typically used.
-
Stir the solution continuously using a magnetic stirrer until the wall materials are completely dissolved.
-
-
Preparation of the Feed Emulsion:
-
Add the this compound extract to the wall material solution to achieve the desired core-to-wall ratio (e.g., 1:4 w/w).
-
Homogenize the mixture to ensure a uniform emulsion.
-
-
Spray Drying Process:
-
Storage:
-
Store the collected powder in an airtight, opaque container at low humidity and temperature (e.g., 4°C) to prevent degradation.
-
Freeze Drying Protocol
Objective: To encapsulate this compound extract using freeze drying to minimize thermal degradation.
Materials and Equipment:
-
This compound extract
-
Wall material (e.g., maltodextrin, whey protein)
-
Distilled water
-
Homogenizer
-
Freeze dryer
-
Freezer (-80°C)
Procedure:
-
Preparation of the Emulsion:
-
Dissolve the chosen wall material in distilled water.
-
Add the this compound extract to the wall material solution and homogenize to form a stable emulsion.
-
-
Freezing:
-
Pour the emulsion into trays or vials.
-
Freeze the samples in a freezer at a low temperature (e.g., -80°C) for at least 24 hours to ensure complete solidification.[15]
-
-
Primary Drying (Sublimation):
-
Transfer the frozen samples to the freeze dryer.
-
Apply a high vacuum (e.g., < 0.1 mbar) and set the shelf temperature to a low value (e.g., -20°C).
-
This phase removes the frozen water through sublimation and can take 24-48 hours.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining the vacuum to remove any residual bound water. This phase can take several hours.
-
-
Collection and Storage:
-
Once the drying process is complete, break the vacuum with an inert gas (e.g., nitrogen).
-
Collect the dried powder and store it in a desiccator or a tightly sealed container at low temperature.
-
Liposomal Encapsulation Protocol (Thin-Film Hydration Method)
Objective: To encapsulate this compound within liposomes.
Materials and Equipment:
-
Phospholipids (e.g., soy lecithin)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Phosphate buffer solution (PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
-
This compound extract
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.[24]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add the this compound extract dissolved in PBS to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).[23]
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or centrifugation.
-
-
Storage:
-
Store the liposomal suspension at 4°C.
-
Experimental Workflow for Liposome Preparation by Thin-Film Hydration
Caption: Workflow for preparing this compound-loaded liposomes.
References
- 1. Frontiers | Complex coacervation of anthocyanin-rich pigments from red cabbage (Brassica oleracea) with inulin, gum arabic and pea protein [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Extraction and Spray Drying-Based Encapsulation of Anthocyanin Pigments from Jabuticaba Sabará Peel (Myrciaria jaboticaba (Vell.) O. Berg) [mdpi.com]
- 6. Anthocyanins: Modified New Technologies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Complex coacervation of anthocyanin-rich pigments from red cabbage (Brassica oleracea) with inulin, gum arabic and pea protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex coacervation of anthocyanin-rich pigments from red cabbage (Brassica oleracea) with inulin, gum arabic and pea protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stickiness Problem Associated with Spray Drying of Sugar and Acid Rich Foods: A Mini Review | Semantic Scholar [semanticscholar.org]
- 13. Research on optimization of spray drying conditions, characteristics of anthocyanins extracted from Hibiscus sabdariffa L. flower, and application to marshmallows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositorio.uca.edu.ar [repositorio.uca.edu.ar]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Storage stability of anthocyanins in freeze-dried elderberry pulp using low proportions of encapsulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation of Chitosan Microparticles for Enhanced Intranasal Macromolecular Compound Delivery: Factors That Influence Particle Size during Ionic Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eijppr.com [eijppr.com]
- 24. Preparation of blueberry anthocyanin liposomes and changes of vesicle properties, physicochemical properties, in vitro release, and antioxidant activity before and after chitosan modification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Spray-dried microcapsules of anthocyanin-rich extracts from Euterpe edulis M. as an alternative for maintaining color and bioactive compounds in dairy beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Optimizing Enocyanin Extraction from Grape Skins
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of enocyanin, an anthocyanin-rich pigment, from grape skins. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound from grape skins?
A1: The primary factors affecting this compound extraction yield include the choice of solvent, temperature, pH, extraction time, and the solid-to-liquid ratio.[1][2] The grape cultivar and the initial processing of the pomace also play a significant role in the final yield.[3]
Q2: Which solvent system is most effective for this compound extraction?
A2: Acidified polar solvents are generally the most effective for extracting anthocyanins from grape skins.[1][4] Methanol and ethanol are commonly used, often in aqueous mixtures.[1][5] Acidification, typically with hydrochloric acid, citric acid, or lactic acid, helps to stabilize the anthocyanins in their flavylium cation form, which is more soluble and stable.[1][4][6]
Q3: How does temperature affect the extraction process and the stability of this compound?
A3: Increasing the extraction temperature can enhance the solubility of enocyanins and the diffusion rate, leading to higher yields.[7] However, excessively high temperatures can lead to the degradation of these heat-sensitive compounds.[8] The optimal temperature is a balance between extraction efficiency and anthocyanin stability, often falling in the range of 40-60°C for many methods.[7]
Q4: What is the role of pH in this compound extraction and stability?
A4: A low pH (typically between 2.0 and 4.0) is crucial for efficient extraction and stability.[2][4] In acidic conditions, anthocyanins exist predominantly in the more stable and colored flavylium form. As the pH increases, they can be converted to colorless or less stable forms, leading to degradation.[8]
Q5: How can I minimize the degradation of this compound during and after extraction?
A5: To minimize degradation, it is essential to control temperature, pH, and exposure to light and oxygen.[8][9][10] Store extracts in the dark, at low temperatures (e.g., 4°C), and under an inert atmosphere if possible.[10][11] The addition of acid helps maintain a low pH, which is critical for stability.[4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Extraction Yield | - Inappropriate solvent selection.- Suboptimal temperature or pH.- Insufficient extraction time.- Inadequate solid-to-liquid ratio. | - Use an acidified polar solvent like ethanol or methanol.[1]- Optimize temperature (e.g., 50-60°C) and pH (e.g., 2.0-3.0).- Increase extraction time, but monitor for potential degradation.- Adjust the solid-to-liquid ratio to ensure proper wetting of the grape skins. |
| Color Fading or Browning of Extract | - Degradation of anthocyanins due to high temperature, high pH, or exposure to light and oxygen.[8] | - Lower the extraction and storage temperature.[8]- Maintain a low pH throughout the process.[4]- Protect the extract from light by using amber glassware or covering containers.[9]- Minimize headspace in storage containers to reduce oxygen exposure. |
| Inconsistent Results Between Batches | - Variation in raw material (grape skins).- Inconsistent extraction parameters. | - Standardize the source and pre-treatment of grape skins if possible.- Precisely control all extraction parameters, including solvent composition, temperature, time, and agitation. |
| Poor Solubility of the Extract | - Presence of non-polar compounds.- Aggregation of anthocyanins. | - Consider a purification step, such as solid-phase extraction, to remove interfering substances.- Ensure the final solvent system is appropriate for your downstream applications. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on this compound extraction, providing a comparison of different methods and their key parameters.
Table 1: Conventional Solvent Extraction Parameters and Yields
| Solvent System | Temperature (°C) | Time | pH | Yield | Reference |
| Acidified Ethanol (30%) | 50 | 2 hours | 2.0 | 173 mg/100g grape pomace | [2] |
| Acidified Ethanol (60%) with 2% Lactic Acid | Not Specified | Not Specified | Not Specified | 411.34 mg/100g | [4] |
| Methanol | Not Specified | Not Specified | Not Specified | 20% more effective than ethanol | [1] |
| Acetone:Water (70:30, v/v) with 0.05% TFA | 4 | 2 x (10 min sonication + 20 min stirring) | Not Specified | High recovery | [12] |
Table 2: Advanced Extraction Techniques and Optimized Conditions
| Extraction Method | Key Parameters | Optimized Yield | Reference |
| Ultrasound-Assisted Enzymatic Extraction (UAEE) | - Temperature: 50°C- Ultrasonic Power: 400 W- Pectinase Dosage: 0.16%- Time: 28 min | 3.01 ± 0.04 mg/g | [13] |
| Accelerated Solvent Extraction (ASE) | - Ethanol Concentration: 48.80%- Temperature: 50.79°C- Time: 14.82 min | 346.68 mg CGE/100 g | [7] |
| Pressurized Fluid Extraction (PFE) | - Solvent: Methanol or Ethanol- Temperature: 40-120°C- Pressure: 15 MPa | Temperature dependent, stable up to 100°C | [6][11] |
Experimental Protocols
1. Protocol for Conventional Solvent Extraction
This protocol is a generalized procedure based on common laboratory practices for this compound extraction.
-
Sample Preparation: Grape skins are separated from the pomace, dried (e.g., freeze-dried), and ground into a fine powder to increase the surface area for extraction.[14]
-
Solvent Preparation: Prepare an acidified ethanol solution (e.g., 70% ethanol in water) and adjust the pH to approximately 2.0 using an acid like hydrochloric acid or citric acid.
-
Extraction:
-
Mix the powdered grape skins with the acidified solvent at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).
-
Stir the mixture continuously at a controlled temperature (e.g., 50°C) for a set duration (e.g., 2 hours).[2]
-
-
Separation: Separate the solid residue from the liquid extract by filtration or centrifugation.
-
Purification (Optional): The extract can be further purified using techniques like solid-phase extraction to remove sugars and other interfering compounds.
-
Storage: Store the final extract at a low temperature (4°C) in a dark, airtight container.[10]
2. Protocol for Ultrasound-Assisted Enzymatic Extraction (UAEE)
This protocol is based on an optimized method for enhanced extraction.[13]
-
Sample and Enzyme Solution: Prepare a suspension of grape skin powder in a suitable buffer. Add a pectinase enzyme solution (e.g., 0.16% w/v).
-
Ultrasonication: Place the mixture in an ultrasonic bath.
-
Extraction Parameters:
-
Set the ultrasonic power to 400 W.
-
Maintain the temperature at 50°C.
-
Apply sonication for 28 minutes.
-
-
Enzyme Inactivation: After extraction, heat the mixture to a temperature that inactivates the enzyme (e.g., 90°C for a few minutes).
-
Separation and Storage: Follow the same separation and storage steps as in the conventional solvent extraction protocol.
Visualizations
Caption: Workflow for conventional solvent extraction of this compound.
Caption: Key factors influencing this compound extraction yield.
Caption: A logical approach to troubleshooting extraction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. Phenolic features and anthocyanin profiles in winemaking pomace and fresh berries of grapes with different pedigrees - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. Novel approach for extraction of grape skin antioxidants by accelerated solvent extraction: Box–Behnken design optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) | MDPI [mdpi.com]
- 13. Ultrasound-assisted enzymatic extraction of anthocyanins from grape skins: optimization, identification, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction of Proanthocyanidins and Anthocyanins from Grape Skin by Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Enocyanin Purification and Analysis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered during the purification and analysis of enocyanin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its purification challenging? A1: this compound refers to the complex mixture of anthocyanin pigments extracted from the skins of red grapes (Vitis vinifera).[1] The primary challenge in its purification lies in the inherent instability of anthocyanins and the presence of numerous interfering compounds.[1][2][3] Anthocyanins are sensitive to pH, temperature, light, and oxygen, which can lead to degradation during extraction and purification.[1][4][5] Furthermore, crude grape extracts contain a wide array of other molecules, such as sugars, organic acids, tannins, and other flavonoids, which often have similar polarities to enocyanins, making separation difficult.[1]
Q2: What are the major classes of interfering compounds in this compound analysis? A2: The major interfering compounds in this compound analysis include:
-
Sugars: Glucose, fructose, and other polysaccharides are highly abundant in grape extracts and can co-elute with polar anthocyanins in some chromatographic systems.
-
Organic Acids: Tartaric, malic, and citric acids are common and can affect the pH of the sample, influencing anthocyanin stability and chromatographic retention.[1]
-
Tannins and other Flavonoids: Proanthocyanidins (condensed tannins) and other flavonoid compounds can have similar structural characteristics and UV-Vis absorbance spectra, leading to overlapping peaks in chromatograms.[1]
-
Proteins and Pectins: These macromolecules can precipitate during extraction or clog chromatographic columns if not properly removed.
Q3: Which initial extraction methods are recommended for this compound? A3: The choice of extraction method depends on the desired scale and efficiency. Acidified hydroalcoholic solvents are most common.[6] For instance, mixtures of methanol or ethanol with water, acidified to a pH of around 2-3 with formic or hydrochloric acid, are effective for solubilizing and stabilizing the flavylium cation form of anthocyanins.[4][7] Advanced methods like Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) can reduce extraction time and solvent consumption, but care must be taken with temperature control to prevent degradation.[5][8] Temperatures for PLE should ideally be kept below 100-120°C to minimize degradation.[5][7]
Q4: What are the most effective chromatographic techniques for this compound purification? A4: A multi-step approach is often necessary.
-
Solid-Phase Extraction (SPE): SPE is an excellent initial cleanup and concentration step.[9] C18 or vinylbenzene-based cartridges can effectively remove sugars and polar impurities while retaining anthocyanins, which are then eluted with an acidified organic solvent like methanol.[9][10][11]
-
Column Chromatography: For larger scale purification, resins like Sephadex LH-20 or Amberlite are used to separate anthocyanins from other phenolic compounds.[12]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for both analytical quantification and preparative purification of individual anthocyanins.[13][14][15] C12 or C18 columns are commonly used with a gradient of acidified water and acetonitrile or methanol.[13][16]
Q5: How can I prevent this compound degradation during purification and storage? A5: To minimize degradation, the following precautions are critical:
-
Low pH: Maintain a pH between 1 and 3 throughout the process to keep anthocyanins in their more stable flavylium cation form.[4]
-
Low Temperature: Perform all steps at low temperatures (e.g., 4°C) whenever possible and store extracts at -20°C or below for long-term stability.[7][17]
-
Protection from Light: Use amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.[4][17]
-
Inert Atmosphere: Purge solvents with nitrogen or argon and minimize headspace in storage vials to reduce oxidation.[7]
Q6: How is this compound accurately quantified? A6: The two primary methods are:
-
HPLC with Diode-Array Detection (DAD): This is the most accurate method for separating and quantifying individual anthocyanins.[13] Detection is typically set around 520 nm, the wavelength of maximum absorbance for the flavylium cation.[13]
-
pH Differential Spectrophotometry: This is a rapid method for measuring total anthocyanin content. It relies on the reversible structural transformation of anthocyanins with a change in pH. Absorbance is measured at both pH 1.0 and pH 4.5, and the difference is used to calculate the total monomeric anthocyanin concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | 1. Incomplete cell lysis. 2. Suboptimal solvent choice or pH. 3. Insufficient solvent-to-solid ratio. 4. Degradation during extraction (high temperature). | 1. Ensure raw material is finely ground. Consider using enzyme-assisted extraction to break down cell walls.[12] 2. Use an acidified (pH 2-3) ethanol or methanol mixture.[6] 3. Increase the solvent volume and ensure thorough mixing. 4. Reduce extraction temperature. For UAE, use a cooling bath; for PLE, keep temperatures below 100°C.[5] |
| Rapid Color Loss of Extract | 1. High pH (above 4). 2. Exposure to light or oxygen. 3. High storage temperature. 4. Presence of degrading enzymes (e.g., polyphenol oxidase). | 1. Immediately acidify the extract to pH 2-3 with formic or citric acid.[17] 2. Store in amber vials under a nitrogen atmosphere.[17] 3. Store at 4°C for short-term and -20°C or -80°C for long-term.[7][17] 4. Briefly heat the initial extract (blanching) if enzymatic activity is suspected, but be mindful of thermal degradation. |
| Poor Peak Resolution in HPLC | 1. Inappropriate mobile phase gradient. 2. Column overloading. 3. Interfering compounds co-eluting. 4. Column degradation due to extreme pH. | 1. Optimize the gradient. A shallower gradient can improve the separation of closely related anthocyanins.[16] 2. Dilute the sample or inject a smaller volume. 3. Implement a Solid-Phase Extraction (SPE) cleanup step before HPLC analysis to remove sugars and other interferences.[10][11] 4. Use a pH-stable column (e.g., polymeric C18) and ensure the mobile phase pH is within the column's recommended range.[16] |
| Inconsistent Quantification Results | 1. Sample degradation between runs. 2. Instability of reference standards. 3. Fluctuation in HPLC system performance (pump, detector). 4. Inconsistent sample preparation. | 1. Use an autosampler with temperature control (e.g., 4°C) and analyze samples promptly after preparation. 2. Prepare fresh standards daily from a frozen stock solution. Verify standard purity. 3. Equilibrate the HPLC system thoroughly before analysis and run system suitability tests. 4. Ensure a consistent and validated protocol for extraction and dilution is followed for all samples. |
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods Data is illustrative and compiled from typical results in the literature. Actual yields vary based on grape variety, maturity, and specific conditions.
| Extraction Method | Typical Solvent | Temperature (°C) | Avg. Yield (mg/g DW) | Purity (Relative) |
| Maceration | 70% Ethanol, 0.1% HCl | 25°C | 15 - 25 | Low |
| Ultrasound-Assisted (UAE) | 60% Methanol, 1% Formic Acid | 40 - 60°C | 20 - 35 | Low-Medium |
| Pressurized Liquid (PLE) | 50% Ethanol, pH 2 | 80 - 100°C | 25 - 40 | Low-Medium |
| Natural Deep Eutectic Solvents (NaDES) | Choline chloride:Citric acid | 25°C | Up to 54% recovery | Medium |
Table 2: Performance of Solid-Phase Extraction (SPE) Cartridges for this compound Cleanup
| SPE Cartridge Type | Adsorption Principle | Target Analytes Retained | Compounds Washed Out | Typical Elution Solvent |
| C18 | Reversed-Phase | Anthocyanins, other phenolics | Sugars, organic acids, salts | Acidified Methanol/Ethanol |
| Vinylbenzene-based | Reversed-Phase (π-π interactions) | Excellent retention for glucosylated and acylated anthocyanins.[9][11] | Sugars, organic acids, salts | Acidified Methanol/Ethanol |
| Cation-Exchange | Ion Exchange | Positively charged anthocyanins (at low pH) | Neutral sugars, non-charged phenols | Methanolic HCl or other acidified solvent |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol is adapted from established methods for cleaning grape extracts.[10][11]
-
Cartridge Selection: Choose a vinylbenzene-based or C18 SPE cartridge (e.g., 500 mg).
-
Conditioning: Condition the cartridge by passing 10 mL of methanol, followed by 10 mL of acidified water (pH 2 with HCl). Do not let the cartridge run dry.
-
Sample Loading: Load up to 100 mL of the crude, filtered this compound extract onto the cartridge. Maintain a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 10 mL of acidified water (pH 2) to remove sugars and other highly polar impurities.
-
Elution: Elute the retained anthocyanins with a small volume (e.g., 1.5 - 2 mL) of acidified methanol (pH 2 with formic acid).[9][11] Collect the colored eluate. This fraction is now concentrated and purified.
-
Storage: Immediately store the purified extract at -20°C in an amber vial.
Protocol 2: Analytical HPLC for this compound Profiling
This protocol provides a general method for the analysis of major anthocyanins in grape extracts.[13][14]
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Synergi C12 or equivalent C18 column (e.g., 250 mm x 4.6 mm, 4 µm particle size).[13]
-
Mobile Phase:
-
Solvent A: Water/Formic acid/Acetonitrile (87:10:3, v/v/v)
-
Solvent B: Water/Formic acid/Acetonitrile (40:10:50, v/v/v)
-
-
Gradient Program:
-
0-15 min: 6% to 30% B
-
15-30 min: 30% to 50% B
-
30-35 min: 50% to 60% B
-
35-40 min: Hold at 60% B
-
40-45 min: Return to 6% B
-
45-55 min: Re-equilibration at 6% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection: Monitor at 520 nm.
-
Injection Volume: 10-20 µL (filtered through a 0.45 µm syringe filter).
-
Quantification: Use external standards of known anthocyanins (e.g., malvidin-3-O-glucoside) to create a calibration curve for quantification.
Visual Guides
Caption: General workflow for this compound purification and analysis.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative Extraction and Downstream Purification Processes for Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review [mdpi.com]
- 5. Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. mdpi.com [mdpi.com]
- 8. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new solid phase extraction for the determination of anthocyanins in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agriculturejournals.cz [agriculturejournals.cz]
- 14. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 15. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ymcamerica.com [ymcamerica.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Interference of Enocyanin in Antioxidant Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by enocyanin (anthocyanin) interference in antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with antioxidant assays?
A1: this compound is a term for grape-derived anthocyanin extracts, which are natural pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1] These compounds are themselves potent antioxidants.[2] Their interference in antioxidant assays arises from two main sources:
-
Spectral Overlap: Enocyanins absorb light in the visible spectrum, which can overlap with the absorbance maxima of the reagents used in common colorimetric antioxidant assays like DPPH (around 517 nm) and FRAP (around 593 nm).[3][4] This can lead to an overestimation or underestimation of antioxidant capacity.
-
Inherent Antioxidant Activity: As antioxidants, enocyanins will directly react with the assay's radical species (e.g., DPPH• or ABTS•+) or reducing agents, contributing to the overall measured antioxidant capacity.[2] This is not always an "interference" but rather a property to be accurately measured.
Q2: Which antioxidant assays are most affected by this compound interference?
A2: Spectrophotometric assays that rely on a color change in the visible region are most susceptible to interference. These include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The purple DPPH radical's absorbance is measured at ~517 nm, a wavelength where some anthocyanins also absorb.[4][5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the formation of a blue ferrous complex at ~593 nm, which can be affected by the native color of the this compound sample.[4][6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: While the ABTS radical cation has multiple absorbance maxima, measurement at the primary wavelength of ~734 nm is often recommended to minimize interference from colored compounds.[4][7]
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This assay relies on the formation of a colored complex that absorbs at 450 nm, which can be a region of interference for some compounds.[4]
Q3: How does pH affect this compound structure and its interference in assays?
A3: The structure, color, and antioxidant activity of enocyanins are highly dependent on pH.[1][8]
-
In acidic conditions (pH < 3), anthocyanins exist predominantly as the red flavylium cation, which is their most stable form.[1]
-
As the pH increases towards neutral, they can be transformed into colorless carbinol pseudo-bases and blue or purple quinoidal bases.[1][9]
-
At alkaline pH, they degrade further.
This pH-dependent color change is a direct source of spectral interference. Furthermore, the antioxidant capacity of anthocyanins can also be influenced by pH.[10] For instance, the FRAP assay is conducted at an acidic pH of 3.6, which stabilizes the flavylium cation form of anthocyanins.[6]
Troubleshooting Guides
Problem 1: My sample containing this compound shows abnormally high antioxidant activity in the DPPH assay.
-
Possible Cause: Spectral interference from the sample's color is likely contributing to the absorbance reading at 517 nm.
-
Troubleshooting Steps:
-
Run a Sample Blank: Prepare a control cuvette containing your this compound sample and the solvent (e.g., methanol or ethanol) but without the DPPH reagent.
-
Measure the Blank's Absorbance: Measure the absorbance of this sample blank at 517 nm.
-
Correct the Final Absorbance: Subtract the absorbance of the sample blank from the absorbance reading of your sample with the DPPH reagent. This corrected value will more accurately reflect the scavenging of the DPPH radical.[11]
-
Consider Dilution: If the sample's color is very intense, you may need to dilute your extract to a concentration where its intrinsic absorbance is minimized, while still providing a measurable antioxidant effect.[3]
-
Problem 2: The results of my ABTS assay are inconsistent when measuring this compound-rich samples.
-
Possible Cause: The choice of wavelength for absorbance measurement might be inappropriate, leading to interference. The reaction kinetics of different anthocyanins with the ABTS radical can also vary.
-
Troubleshooting Steps:
-
Optimize Wavelength: The ABTS radical cation has several absorbance maxima (e.g., 415 nm, 645 nm, 734 nm, and 815 nm).[12] Measuring the absorbance at 734 nm is highly recommended as it minimizes the spectral interference from colored compounds like anthocyanins.[4][7]
-
Standardize Incubation Time: Ensure a consistent and adequate incubation time for all samples and standards. The reaction between anthocyanins and the ABTS radical may not be instantaneous. A fixed time point (e.g., 6 minutes) for all measurements is crucial for reproducibility.[13]
-
Use a Standard Curve: Always run a standard curve with a known antioxidant like Trolox with each assay to ensure consistency and for accurate quantification of antioxidant capacity in terms of Trolox Equivalents (TE).[14]
-
Problem 3: I am observing a precipitate or cloudiness in my DPPH reaction mixture.
-
Possible Cause: The this compound extract may not be fully soluble in the solvent used for the DPPH assay (typically methanol or ethanol), or the reaction products themselves may have poor solubility.
-
Troubleshooting Steps:
-
Check Solubility: Ensure that your this compound extract is completely dissolved in the assay solvent. If not, consider using a different solvent system in which both the extract and the DPPH reagent are soluble.
-
Sample Filtration: Filter your sample extract before performing the assay to remove any particulate matter.
-
Consider an Alternative Assay: If solubility issues persist, consider using an assay that is more compatible with aqueous samples, such as the ABTS assay, which can be performed in aqueous or organic solvents.[7]
-
Data Presentation
Table 1: Comparison of Antioxidant Activity of Purified Anthocyanins in Different Assays.
| Anthocyanin/Anthocyanidin | Assay | Antioxidant Capacity (IC50 in µg/mL or other relevant unit) | Source |
| Purified Anthocyanin Extract (PAE) from Berberis heteropoda | DPPH | 47.16 ± 0.35 | [15] |
| Purified Anthocyanin Extract (PAE) from Berberis heteropoda | FRAP | Ascorbic acid equivalent (mmol/g) not specified, A700nm=0.5 at 139.65 ± 0.01 µg/mL | [15] |
| Purified Anthocyanin Extract (PAE) from Berberis heteropoda | ABTS | 2.25 ± 0.00 TEAC (mmol/g) | [15] |
| Ascorbic Acid (for comparison) | DPPH | 29.58 ± 0.23 | [15] |
| Ascorbic Acid (for comparison) | FRAP | A700nm=0.5 at 46.12 ± 0.01 µg/mL | [15] |
| Ascorbic Acid (for comparison) | ABTS | 3.56 ± 0.01 TEAC (mmol/g) | [15] |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial radical concentration. TEAC stands for Trolox Equivalent Antioxidant Capacity. Lower IC50 values and higher TEAC values indicate greater antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard procedures to minimize interference from colored samples.[5][16]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in the dark at 4°C.
-
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of your this compound extract in the same solvent used for the DPPH solution.
-
Prepare a standard curve using a known antioxidant like Trolox or ascorbic acid at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of your sample or standard (e.g., 100 µL).
-
For each sample, prepare a corresponding sample blank containing the same volume of the sample and 100 µL of the solvent (instead of DPPH solution).
-
Add the DPPH working solution to the sample and standard wells (e.g., 100 µL).
-
Prepare a control well containing the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.[16]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
First, correct the absorbance of your samples by subtracting the absorbance of the corresponding sample blank.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample_corrected) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample_corrected is the absorbance of the sample after blank correction.
-
-
Plot the % scavenging against the sample concentration to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This protocol is designed to be robust against spectral interference.[13][17][18]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS radical cation.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Sample and Standard Preparation:
-
Prepare dilutions of your this compound extract.
-
Prepare a Trolox standard curve.
-
-
Assay Procedure:
-
Add a small volume of your sample or standard to a 96-well plate or cuvette (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of the ABTS•+ radical.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to the Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This protocol is conducted under acidic conditions, which should be considered for this compound stability.[19][20]
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare an acetate buffer with a pH of 3.6.
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl3) Solution (20 mM): Dissolve FeCl3 in water.
-
FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation:
-
Prepare dilutions of your this compound extract.
-
Prepare a standard curve using a known concentration of ferrous sulfate (FeSO4).
-
-
Assay Procedure:
-
Add a small volume of your sample or standard to a microplate well or cuvette (e.g., 20 µL).
-
Prepare a sample blank for each sample with the extract and buffer, but without the TPTZ/FeCl3.
-
Add the FRAP reagent (e.g., 150 µL).
-
Incubate at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Correct the sample absorbance by subtracting the absorbance of the sample blank.
-
Calculate the FRAP value by comparing the corrected absorbance of the sample to the ferrous sulfate standard curve.
-
Visualizations
Caption: Workflow for the DPPH assay with correction for this compound interference.
References
- 1. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.muohio.edu [chemistry.muohio.edu]
- 13. pubcompare.ai [pubcompare.ai]
- 14. zen-bio.com [zen-bio.com]
- 15. Composition and Antioxidant Activity of the Anthocyanins of the Fruit of Berberis heteropoda Schrenk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. ultimatetreat.com.au [ultimatetreat.com.au]
- 20. assaygenie.com [assaygenie.com]
Technical Support Center: Enocyanin Stability in the Presence of Ascrocin Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of ascorbic acid on enocyanin stability.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Rapid Discoloration of this compound Solution After Adding Ascorbic Acid
-
Question: My this compound solution rapidly loses its color after I've added ascorbic acid. How can I mitigate this?
-
Answer: This is a common issue as ascorbic acid can accelerate the degradation of anthocyanins, the class of pigments to which this compound belongs.[1][2] The degradation is often mutual and irreversible.[1] Here are several factors to consider and steps to troubleshoot:
-
Control the Concentration: The rate of degradation is often dependent on the concentration of ascorbic acid. The higher the concentration, the faster the discoloration.[2]
-
Recommendation: Start with the lowest effective concentration of ascorbic acid for your application. Consider running a dose-response experiment to determine the optimal balance between ascorbic acid's desired effect and this compound stability.
-
-
pH Adjustment: this compound stability is highly pH-dependent. Anthocyanins are generally most stable in acidic conditions (pH 1-3).[3][4]
-
Recommendation: Ensure your solution's pH is within the optimal range for this compound stability. Use a pH meter to verify and adjust as necessary with appropriate buffers.
-
-
Temperature Control: Higher temperatures accelerate the degradation of this compound, and this effect is compounded by the presence of ascorbic acid.[4][5][6]
-
Recommendation: Conduct your experiments at the lowest practical temperature. If possible, perform manipulations on ice and store solutions at refrigerated temperatures (e.g., 4°C).
-
-
Oxygen Exclusion: The presence of oxygen can contribute to the degradation of anthocyanins, a process that can be accelerated by ascorbic acid.[7][8]
-
Recommendation: De-gas your solutions by sparging with an inert gas like nitrogen or argon before adding ascorbic acid. Work in a controlled atmosphere glovebox if the experiment is highly sensitive to oxygen.
-
-
Light Exposure: Exposure to light can also promote the degradation of this compound.[4][5]
-
Recommendation: Protect your solutions from light by using amber-colored vials or wrapping your containers in aluminum foil. Conduct experiments in a darkened room or under low-light conditions when possible.
-
-
Issue 2: Inconsistent Results in this compound Stability Assays
-
Question: I am getting variable and non-reproducible results in my experiments studying the effect of ascorbic acid on this compound stability. What could be the cause?
-
Answer: Inconsistent results can stem from a variety of factors. A systematic approach to identifying the source of variability is crucial.
-
Reagent Purity and Preparation:
-
Recommendation: Ensure the purity of your this compound extract and ascorbic acid. Use fresh solutions for each experiment, as ascorbic acid solutions can degrade over time.[6]
-
-
Precise Control of Experimental Parameters:
-
Recommendation: As mentioned in the previous issue, meticulously control and monitor pH, temperature, light exposure, and oxygen levels. Small variations in these parameters can lead to significant differences in degradation rates.
-
-
Analytical Method Validation:
-
Recommendation: Validate your analytical method for measuring this compound concentration (e.g., spectrophotometry or HPLC). Ensure linearity, accuracy, and precision of your measurements. Run standards and controls with each batch of samples.
-
-
Matrix Effects:
-
Recommendation: If you are working with a complex matrix (e.g., a beverage or a drug formulation), other components could be interacting with the this compound or ascorbic acid. Consider performing experiments in a simplified model system (e.g., a buffer solution) to understand the direct interaction before moving to a more complex matrix.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism behind ascorbic acid-induced degradation of this compound?
It is believed that ascorbic acid leads to the degradation of this compound through two primary mechanisms:
-
Direct Condensation: Ascorbic acid can directly condense with the anthocyanin molecule, leading to the irreversible destruction of both compounds.[1][9] This is thought to occur at the C4 position of the anthocyanin.[1]
-
Indirect Oxidation: Ascorbic acid can auto-oxidize, particularly in the presence of oxygen and metal ions, to produce hydrogen peroxide (H₂O₂) and other reactive oxygen species.[1] These species can then oxidize and degrade the this compound pigment.[8][10]
2. How does the structure of the anthocyanin affect its stability in the presence of ascorbic acid?
The chemical structure of the anthocyanin plays a significant role in its stability. For instance, pyranoanthocyanins, which have a fourth ring structure, have shown enhanced stability against ascorbic acid compared to their anthocyanin precursors.[1] Additionally, substitutions on the anthocyanin molecule, such as at the 3- and 5-positions, can increase stability by sterically hindering the sites susceptible to attack by ascorbic acid.[1]
3. Are there any alternatives to ascorbic acid that have a similar function but are less detrimental to this compound stability?
The choice of an alternative depends on the specific function of ascorbic acid in your formulation (e.g., as an antioxidant or a nutrient). Some studies suggest that other antioxidants, such as certain polyphenols, can have a protective or copigmentation effect on anthocyanins.[1] However, the interactions can be complex. It is recommended to screen a panel of alternative compounds and assess their impact on this compound stability in your specific system.
4. How can I accurately measure the degradation of this compound over time?
The degradation of this compound can be monitored using several analytical techniques:
-
UV-Vis Spectrophotometry: This is a common and straightforward method. The degradation can be tracked by measuring the decrease in absorbance at the maximum visible wavelength (λvis-max) of the this compound solution over time.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more detailed analysis by separating and quantifying the individual anthocyanin compounds.[1] This method is particularly useful for understanding how different this compound components are affected by ascorbic acid.
-
Colorimetry: Colorimetric measurements using systems like CIE Lab* can quantify the change in color of the solution, providing a perceptual measure of degradation.[4][5]
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Degradation Kinetics
This protocol outlines the steps to determine the degradation kinetics of this compound in the presence of ascorbic acid.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your this compound extract in an appropriate acidic buffer (e.g., citrate-phosphate buffer, pH 3.5).
-
Prepare a fresh stock solution of ascorbic acid in the same buffer.
-
-
Sample Preparation:
-
In a series of amber vials, add the this compound stock solution to achieve a desired starting absorbance (e.g., ~1.0 AU at λvis-max).
-
Add varying concentrations of ascorbic acid to the vials. Include a control sample with no ascorbic acid.
-
Bring all samples to the same final volume with the buffer.
-
-
Incubation:
-
Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
-
-
Data Collection:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Measure the absorbance of the aliquot at the λvis-max of the this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The degradation of anthocyanins often follows first-order kinetics.[1] The slope of the line will be the negative of the rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Data Presentation
Table 1: Effect of Ascorbic Acid Concentration on the Half-Life of Cyanidin-3-galactoside at 25°C
| Ascorbic Acid Concentration (mg/L) | Half-life (hours) |
| 0 | 546 |
| 1000 | 8 |
Data synthesized from a study by Farr & Giusti (2018).[1]
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
References
- 1. Investigating the Interaction of Ascorbic Acid with Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Enocyanin Color Control in Beverages: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling enocyanin color changes in beverage formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with this compound, providing potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Rapid Fading of Red Color | High pH: Enocyanins are most stable in acidic conditions (pH < 4) and lose color as the pH increases.[1][2][3] Presence of Ascorbic Acid (Vitamin C): Ascorbic acid can accelerate the degradation of enocyanins, leading to color loss.[4][5][6] Oxygen Exposure: Oxidation can lead to the degradation of the anthocyanin structure.[1][2] Light Exposure: UV and visible light can cause photodegradation of enocyanins.[1][2] | pH Adjustment: Maintain a pH below 4.0 for optimal red color stability.[1][2][3] Stabilization Strategies: Implement co-pigmentation with phenolic compounds, add stabilizing agents like whey protein, or use encapsulation techniques.[7][8][9][10] Oxygen Control: De-aerate the beverage and use packaging with low oxygen permeability.[11] Light Protection: Use opaque or UV-protective packaging.[11] |
| Browning of the Beverage | Enzymatic Browning: Polyphenol oxidase (PPO) activity can cause browning, especially in fruit-based beverages.[11][12] Non-Enzymatic Browning: Maillard reactions between amino acids and reducing sugars, or the degradation of ascorbic acid, can lead to brown pigment formation.[13] High Storage Temperature: Elevated temperatures accelerate both enzymatic and non-enzymatic browning reactions.[14] | Enzyme Inactivation: Apply a mild heat treatment (blanching) to the raw materials to inactivate PPO.[14] Addition of Antioxidants: Use antioxidants like ascorbic acid (while being mindful of its effect on color fading) or sulfur dioxide to inhibit browning.[9][15] Temperature Control: Store the beverage at refrigerated temperatures to slow down browning reactions. |
| Development of a Bluish or Purplish Tint | Increase in pH: As the pH of the beverage increases, enocyanins can shift from a red flavylium cation to a blue or purple quinoidal base.[16] Metal Complexation: The presence of certain metal ions, such as iron or aluminum, can form complexes with enocyanins, causing a shift towards blue hues.[4][6] | pH Control: Ensure the final pH of the beverage is within the desired acidic range for a red color. Chelating Agents: If metal ion contamination is suspected, consider the use of food-grade chelating agents. |
| Metallic or Off-Flavors | Metal Ion Contamination: The presence of metal ions like iron or copper can not only affect color but also contribute to metallic off-flavors.[12] Degradation Products: The breakdown of enocyanins or other beverage components can sometimes produce compounds with undesirable flavors.[16][17] | Water Purity: Use deionized or distilled water to avoid introducing metal ions. Ingredient Sourcing: Ensure all ingredients are of high purity and free from metal contaminants. Flavor Masking: In some cases, natural flavors can be used to mask slight off-notes. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for maintaining a vibrant red color with this compound?
Enocyanins, which are a type of anthocyanin, exhibit their most stable and vibrant red color in highly acidic conditions, typically at a pH of 3.0 or lower.[3][18] As the pH increases towards 4.0 and above, the red flavylium cation form transitions to colorless or less stable forms, leading to color degradation.[1][5]
2. How does temperature affect the stability of this compound color?
Higher temperatures accelerate the degradation of enocyanins, leading to color loss. This degradation generally follows first-order kinetics.[19] The half-life of anthocyanins decreases significantly as the storage temperature increases. For example, one study showed that the half-life of an anthocyanin extract decreased from over a month at refrigerated temperatures to a matter of days at ambient temperatures.[20]
3. Can I use this compound in a beverage fortified with Vitamin C (ascorbic acid)?
Yes, but with caution. Ascorbic acid is known to accelerate the degradation of anthocyanins, causing color fading.[4][5][6] To mitigate this, you can:
-
Use Encapsulated Ascorbic Acid: This can help to physically separate the ascorbic acid from the this compound.[15]
-
Employ Co-pigmentation: The addition of co-pigments like phenolic acids can help protect the anthocyanin from degradation.[7]
-
Utilize Protein Complexation: Whey protein isolate has been shown to enhance the stability of anthocyanins in the presence of ascorbic acid.[9][10]
4. What is co-pigmentation and how does it help stabilize this compound color?
Co-pigmentation is a phenomenon where other colorless or lightly colored compounds, known as co-pigments, interact with anthocyanins to enhance and stabilize their color.[19] Phenolic compounds, such as phenolic acids (e.g., ferulic acid, caffeic acid) and flavonoids, are effective co-pigments.[21][22][23] They form molecular complexes with the anthocyanin, which can protect it from degradation and can also cause a hyperchromic effect (color intensification) and a bathochromic shift (a shift to a deeper red or bluish hue).[19][21]
5. What is encapsulation and how can it be used to protect this compound?
Encapsulation is a process where the this compound is enclosed within a protective matrix, known as a wall material. This can protect the anthocyanin from degradation caused by factors like light, oxygen, and interaction with other ingredients.[8] Common encapsulation techniques include spray drying and coacervation, with wall materials such as whey protein isolate, maltodextrin, and gum arabic being frequently used.[3][15][18][24][25]
Quantitative Data
Table 1: Half-life (t½) of Anthocyanins at Different Temperatures and pH Levels
| Anthocyanin Source | pH | Temperature (°C) | Half-life (days) | Reference |
| Black Rice Bran | 2.0 | 60 | 1.12 | [19] |
| Black Rice Bran | 2.0 | 80 | 0.49 | [19] |
| Black Rice Bran | 2.0 | 100 | 0.22 | [19] |
| Black Rice Bran | 4.0 | 60 | 0.74 | [19] |
| Black Rice Bran | 4.0 | 80 | 0.33 | [19] |
| Black Rice Bran | 4.0 | 100 | 0.15 | [19] |
| Lycium ruthenicum Murr. | - | 4 | 2.2 | [26] |
| Lycium ruthenicum Murr. | - | 20 | 2.3 | [26] |
| Lycium ruthenicum Murr. | - | 37 | 2.1 | [26] |
| Purple Rice Beverage | - | 5 | >30 | [20] |
| Purple Rice Beverage | - | 15 | >30 | [20] |
| Purple Rice Beverage | - | 25 | <30 | [20] |
Table 2: Effect of Ascorbic Acid on the Half-life (t½) of Anthocyanins
| Anthocyanin | Ascorbic Acid (mg/L) | Half-life (hours) | Reference |
| Cyanidin-3-galactoside | 0 | 546 | [27] |
| Cyanidin-3-galactoside | 100 | 105 | [27] |
| Cyanidin-3-galactoside | 500 | 79 | [27] |
| Cyanidin-3-galactoside | 1000 | 58 | [27] |
| Chokeberry Extract | 0 | 858 | [27] |
| Chokeberry Extract | 100 | 134 | [27] |
| Chokeberry Extract | 500 | 88 | [27] |
| Chokeberry Extract | 1000 | 68 | [27] |
Experimental Protocols
Protocol 1: Co-pigmentation with Phenolic Acids
Objective: To stabilize this compound color through co-pigmentation with ferulic acid.
Materials:
-
This compound extract solution
-
Ferulic acid
-
Citrate-phosphate buffer (pH 3.5)
-
Spectrophotometer
Methodology:
-
Prepare a stock solution of the this compound extract in the citrate-phosphate buffer.
-
Prepare stock solutions of ferulic acid at various concentrations in the same buffer.
-
Mix the this compound solution with the ferulic acid solutions to achieve different molar ratios of anthocyanin to co-pigment (e.g., 1:10, 1:50, 1:100).[19][21] A control sample with no ferulic acid should also be prepared.
-
Incubate the solutions in the dark at room temperature for a set period (e.g., 30 minutes) to allow for complex formation.[21]
-
Measure the absorbance spectra of the solutions using a spectrophotometer over the visible range (e.g., 400-700 nm).
-
Analyze the data for a hyperchromic effect (increase in maximum absorbance) and a bathochromic shift (shift in the wavelength of maximum absorbance) to determine the effectiveness of the co-pigmentation.
Protocol 2: Encapsulation by Coacervation with Whey Protein Isolate and Pectin
Objective: To encapsulate this compound using a complex coacervation method with whey protein isolate (WPI) and high methoxyl pectin (HMP).
Materials:
-
This compound extract
-
Whey Protein Isolate (WPI)
-
High Methoxyl Pectin (HMP)
-
Deionized water
-
1 N HCl solution
-
Centrifuge
Methodology:
-
Prepare a WPI solution (e.g., 5% w/w) in deionized water and allow it to hydrate overnight at 8°C.[28]
-
Prepare an HMP solution (e.g., 1% w/w) in deionized water.[28]
-
Heat the WPI solution (e.g., at 65°C for 40 minutes) to induce partial denaturation.[8]
-
Cool the WPI solution to room temperature.
-
Dissolve the this compound extract in the HMP solution.
-
Slowly add the WPI solution to the HMP-enocyanin solution while stirring.
-
Adjust the pH of the mixture to 4.0 with 1 N HCl to induce coacervation.[8]
-
Allow the coacervates to form and settle.
-
Separate the coacervates by centrifugation.
-
The resulting encapsulated this compound can then be freeze-dried for storage.
Protocol 3: Encapsulation by Spray Drying with Whey Protein Isolate
Objective: To encapsulate this compound using spray drying with whey protein isolate (WPI) as the wall material.
Materials:
-
This compound extract
-
Whey Protein Isolate (WPI)
-
Deionized water
-
Spray dryer
Methodology:
-
Prepare a WPI solution (e.g., 7% w/v) in deionized water and stir until fully dissolved.[5]
-
Adjust the pH of the WPI solution to 7.5 with 5 M NaOH and heat at 90°C for 10 minutes with constant stirring.[5]
-
Cool the WPI solution to room temperature.
-
Disperse the this compound extract into the WPI solution.
-
Homogenize the mixture to ensure a uniform dispersion.
-
Feed the resulting solution into a spray dryer.
-
Set the spray drying parameters, such as inlet air temperature (e.g., 120°C) and outlet air temperature (e.g., 75°C), to optimize encapsulation efficiency and powder characteristics.[5]
-
Collect the resulting powdered encapsulated this compound.
Visualizations
Caption: pH-dependent color changes of this compound.
Caption: Decision workflow for this compound stabilization.
Caption: Mechanism of co-pigmentation for color stabilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. Encapsulation Techniques for Anthocyanins | Anthocyanins from Natural Sources: Exploiting Targeted Delivery for Improved Health | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. Evaluating the role of metal ions in the bathochromic and hyperchromic responses of cyanidin derivatives in acidic and alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spray-drying microencapsulation using whey protein isolate and nano-crystalline starch for enhancing the survivability and stability of Lactobacillus reuteri TF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Preparation and Characterization of Whey Protein Isolate–DIM Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced stability of anthocyanin-based color in model beverage systems through whey protein isolate complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. newfoodmagazine.com [newfoodmagazine.com]
- 12. Characterization of Metallic Off-Flavors in Drinking Water: Health, Consumption, and Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilization of natural colors and nutraceuticals: Inhibition of anthocyanin degradation in model beverages using polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chefmaster.com [chefmaster.com]
- 15. sid.ir [sid.ir]
- 16. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. vjs.ac.vn [vjs.ac.vn]
- 23. integrativenutrition.com [integrativenutrition.com]
- 24. taylorfrancis.com [taylorfrancis.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Investigating the Interaction of Ascorbic Acid with Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assessing Whey Protein Sources, Dispersion Preparation Method and Enrichment of Thermomechanically Stabilized Whey Protein Pectin Complexes for Technical Scale Production - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting enocyanin precipitation in solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with enocyanin solutions. Find answers to common issues related to precipitation and stability to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has formed a precipitate after preparation. What are the common causes?
A1: this compound precipitation can be triggered by several factors. The most common culprits include pH shifts, elevated temperatures, exposure to light, presence of metal ions, and interactions with other molecules in the solution. Enocyanins, which are a type of anthocyanin, are most stable in acidic conditions (pH < 3).[1][2] An increase in pH can lead to structural changes and subsequent precipitation.[3] High temperatures can accelerate degradation, while prolonged exposure to light can also lead to the destruction of the pigments.[1][4] Certain metal ions, particularly iron and aluminum, can form complexes with this compound, causing them to precipitate.[5][6]
Q2: What is the optimal pH range for maintaining this compound solubility and stability?
A2: Enocyanins exhibit their highest stability and solubility in acidic environments, typically at a pH below 3.[1][2] In this range, the flavylium cation form, which is red and highly water-soluble, is predominant.[3] As the pH increases, the molecular structure of this compound changes, leading to less stable and less soluble forms, which can result in color loss and precipitation.[3]
Q3: Can temperature fluctuations affect my this compound solution?
A3: Yes, temperature is a critical factor. Increased temperatures accelerate the degradation of enocyanins, following first-order kinetics.[2][7] This degradation can manifest as color fading and precipitation. For short-term storage and during experiments, it is advisable to keep the solution cool. For long-term storage, refrigeration at around 4°C is recommended to minimize degradation.[8][9]
Q4: I suspect metal ion contamination in my solution. Which ions are most problematic and how can I avoid this issue?
A4: Metal ions such as iron (Fe²⁺, Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), and tin (Sn²⁺) are known to interact with anthocyanins, which can lead to the formation of complexes and subsequent precipitation or color changes.[5][6][10] To mitigate this, use high-purity solvents and reagents, and employ glass or inert plastic containers instead of metal ones. If metal ion contamination is suspected, consider using a chelating agent like EDTA, though its compatibility with your specific application should be verified.
Q5: Can other components in my formulation, such as proteins or tannins, cause this compound to precipitate?
A5: Yes, this compound extracts can contain other compounds like tannins and proteins.[9] Tannins and proteins can interact with anthocyanins, leading to the formation of larger complexes that may precipitate out of solution.[11] This is a common issue in complex formulations.
Troubleshooting Guides
Issue 1: Sudden Precipitation Upon Dissolving this compound Powder
This guide will help you identify the cause of immediate precipitation when preparing your this compound solution.
Issue 2: Gradual Precipitation During Storage
If your this compound solution is clear initially but develops a precipitate over time, use this guide to diagnose the problem.
Data Presentation
Table 1: Influence of pH on this compound Stability
| pH Value | Relative Color Stability | Tendency to Precipitate | Predominant Form |
| < 3 | High | Low | Flavylium Cation (Red) |
| 3 - 5 | Moderate | Increasing | Hemiketal (Colorless) & Chalcone |
| > 5 | Low | High | Degraded Products |
Note: Data synthesized from multiple sources indicating general trends.[2][8][9]
Table 2: Effect of Temperature on this compound Degradation
| Temperature | Degradation Rate | Recommended Storage Time |
| 4°C | Low | Long-term |
| 24°C | Moderate | Short-term (days to weeks) |
| 36°C | High | Very short-term (hours to days) |
Note: Degradation follows first-order kinetics and is highly dependent on other factors like pH and light exposure.[7][8][9]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps to prepare a stable this compound stock solution for experimental use.
-
Solvent Preparation: Prepare a suitable acidic buffer (e.g., 0.1 M citrate-phosphate buffer) and adjust the pH to a range of 2.0-3.0 using hydrochloric acid or citric acid. To minimize oxidation, de-gas the solvent by sonicating or sparging with nitrogen.
-
Dissolution: Weigh the desired amount of this compound powder and add it to the prepared acidic buffer. Stir gently at room temperature in a container protected from light (e.g., an amber vial or a flask wrapped in aluminum foil).
-
Filtration: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any insoluble microparticulates.
-
Storage: Store the stock solution in a tightly sealed container at 4°C in the dark. For long-term storage, consider aliquoting and freezing at -20°C or below, though freeze-thaw cycles should be avoided.
Protocol 2: Method for Resolubilizing Precipitated this compound
This protocol provides a method to attempt to redissolve precipitated this compound. Success may vary depending on the cause of precipitation.
-
Sample Preparation: Take an aliquot of the solution containing the precipitate.
-
pH Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring and monitoring the pH. Aim for a target pH of 2.0-2.5.
-
Gentle Warming: If pH adjustment alone is not sufficient, gently warm the solution to 30-40°C for a short period (10-15 minutes) while stirring. Avoid excessive heat.
-
Sonication: If the precipitate persists, sonicate the solution in a bath sonicator for 5-10 minutes.
-
Assessment: Visually inspect the solution for the dissolution of the precipitate. If successful, filter the solution and store it under the recommended stable conditions. Note that if the precipitation was due to degradation, complete resolubilization may not be possible.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. An Update on the Use of Natural Pigments and Pigment Nanoparticle Adducts for Metal Detection Based on Colour Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 9. researchgate.net [researchgate.net]
- 10. One moment, please... [journals.chemsociety.org.ng]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Enocyanin and Synthetic Red Food Dyes for Food Industry Applications
For Immediate Release
This guide provides a comprehensive comparison of enocyanin, a natural red food dye, with three commonly used synthetic red food dyes: Allura Red AC, Carmoisine, and Erythrosine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their chemical properties, stability under various conditions, and relevant biological pathways. The information is supported by experimental data and detailed methodologies to assist in informed decision-making for product formulation and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and the selected synthetic red food dyes is presented in Table 1. This data highlights the fundamental differences in their origin, chemical class, and solubility, which influence their application in various food matrices.
Table 1: Chemical and Physical Properties of this compound and Synthetic Red Food Dyes
| Property | This compound | Allura Red AC | Carmoisine | Erythrosine |
| Common Name(s) | Grape Skin Extract, E163 | FD&C Red No. 40, E129[1] | Azorubine, E122[2] | FD&C Red No. 3, E127 |
| Origin | Natural (from grape skins)[3] | Synthetic (Petroleum-derived)[4] | Synthetic (Petroleum-derived) | Synthetic (Petroleum-derived) |
| Chemical Class | Anthocyanin (Flavonoid)[3][5] | Azo Dye[1] | Azo Dye[2] | Xanthene Dye |
| Molecular Formula | Varies (e.g., C23H25O12+ for Cyanidin-3-glucoside) | C18H14N2Na2O8S2[1] | C20H12N2Na2O7S2 | C20H6I4Na2O5 |
| Solubility | Water-soluble[3] | Soluble in water[1] | Soluble in water | Soluble in water |
| Color in Solution | Red to purple (pH-dependent)[3][5] | Red-orange[6] | Red | Cherry-pink to red |
Comparative Stability Analysis
The stability of a food colorant is a critical factor in its application, affecting the visual appeal and shelf-life of the final product. This section compares the stability of this compound and synthetic red dyes under different pH levels, light exposure, and thermal stress.
pH Stability
The color of anthocyanins, including this compound, is highly dependent on pH, exhibiting a red hue in acidic conditions and shifting towards blue and colorless forms as the pH increases.[3][5] Synthetic dyes like Allura Red AC and Carmoisine generally exhibit greater color stability across a broader pH range.[6][7]
Table 2: Comparative pH Stability
| Dye | Acidic pH (2.8-4.1) | Neutral pH (~7) | Alkaline pH (>8) |
| This compound | Stable, red color[6] | Less stable, bluish/colorless[6] | Unstable, degradation[3] |
| Allura Red AC | Stable, red-orange color[6] | Stable, red-orange color[6] | Stable, red-orange color[6] |
| Carmoisine | Stable, red color[6] | Stable, red color[6] | Stable, red color[6] |
| Erythrosine | Less stable | Generally stable | Less stable |
Light Stability
Exposure to light can lead to the degradation of food colorants. While synthetic dyes are generally formulated for high light stability, natural colorants like this compound can be more susceptible to fading.
Table 3: Comparative Light Stability
| Dye | Light Stability |
| This compound | Moderate, can be improved with co-pigmentation |
| Allura Red AC | High |
| Carmoisine | High[7] |
| Erythrosine | Moderate |
Thermal Stability
Thermal processing is a common step in food production, and the stability of colorants at elevated temperatures is crucial. Synthetic dyes often demonstrate superior thermal stability compared to anthocyanins.[8]
Table 4: Comparative Thermal Stability
| Dye | Thermal Stability (at 80°C for 30 min) |
| This compound | Moderate degradation, color change observed[6] |
| Allura Red AC | High stability, minimal color change[6] |
| Carmoisine | High stability, minimal color change[6] |
| Erythrosine | Moderate stability |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and compare the performance of food colorants.
pH Stability Assay
Objective: To determine the color stability of the dyes at different pH values.
Materials:
-
Dye solutions (0.1% for this compound, 0.01% for synthetic dyes)
-
Buffer solutions at pH 2.8, 4.1, 5.4, 6.7, and 8.1 (prepared using citric acid and sodium citrate)[6]
-
Spectrophotometer
-
Cuvettes
-
pH meter
Protocol:
-
Prepare stock solutions of each dye in deionized water.
-
For each dye, create a series of solutions by diluting the stock solution in the different pH buffers.
-
Measure the initial absorbance spectrum (400-700 nm) of each solution using the spectrophotometer.
-
Store the solutions in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours).
-
Measure the absorbance spectrum of each solution at the specified time points.
-
Calculate the percentage of color retention at the wavelength of maximum absorbance (λmax) for each pH and time point.
Light Stability Assay
Objective: To assess the degradation of the dyes upon exposure to light.
Materials:
-
Dye solutions prepared as in the pH stability assay (at a specific pH, e.g., 3.5)
-
A light chamber with a controlled light source (e.g., UV-A or full-spectrum light)
-
Spectrophotometer
-
Cuvettes (UV-transparent)
-
Control samples wrapped in aluminum foil
Protocol:
-
Prepare solutions of each dye in a buffer of a fixed pH.
-
Measure the initial absorbance spectrum of each solution.
-
Place one set of samples in the light chamber and a control set wrapped in foil to exclude light.
-
Expose the samples to light for a defined period, taking measurements at regular intervals.
-
Measure the absorbance spectrum of both the exposed and control samples at each time point.
-
Calculate the percentage of color degradation due to light exposure by comparing the absorbance of the exposed sample to the control.
Thermal Stability Assay
Objective: To evaluate the color stability of the dyes under thermal stress.
Materials:
-
Dye solutions prepared as in the pH stability assay (at a specific pH, e.g., 3.5)
-
Water bath or incubator set to a specific temperature (e.g., 80°C)[6]
-
Spectrophotometer
-
Cuvettes
-
Ice bath
Protocol:
-
Prepare solutions of each dye in a buffer of a fixed pH.
-
Measure the initial absorbance spectrum of each solution at room temperature.
-
Place the samples in the pre-heated water bath or incubator for a specified duration (e.g., 30, 60, 120 minutes).[6]
-
After the heating period, immediately cool the samples in an ice bath to stop any further degradation.
-
Measure the final absorbance spectrum of the cooled solutions.
-
Calculate the percentage of color retention after heat treatment.
Antioxidant Capacity Assay (DPPH Method)
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound extract
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer or microplate reader
-
Ascorbic acid (as a positive control)
Protocol:
-
Prepare a stock solution of the this compound extract in methanol.
-
Create a series of dilutions of the extract.
-
Prepare a fresh working solution of DPPH in methanol.
-
In a microplate or test tubes, mix a specific volume of each extract dilution with the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of the synthetic red food dyes on a cell line.
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium and supplements
-
Synthetic dye solutions of various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthetic dye solutions for a defined period (e.g., 24 or 48 hours). Include a vehicle control (medium without dye).
-
After the treatment period, remove the medium and add the MTT solution to each well.
-
Incubate the plate for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
Signaling Pathways and Metabolism
The biological activity and potential health effects of food colorants are related to their metabolism and interaction with cellular signaling pathways.
This compound: Anthocyanin Biosynthesis Pathway
This compound, being a mixture of anthocyanins, is synthesized in plants through the flavonoid biosynthesis pathway. This multi-step enzymatic process starts from the amino acid phenylalanine and results in the formation of various anthocyanidin glycosides.
Figure 1: Simplified Anthocyanin Biosynthesis Pathway.
Synthetic Dyes: Metabolic Pathways
Synthetic azo dyes like Allura Red AC and Carmoisine are metabolized by the gut microbiota. Erythrosine, a xanthene dye, has a different metabolic fate.
Allura Red AC Metabolism: In the gut, azoreductases produced by bacteria cleave the azo bond of Allura Red AC, yielding sulfonated aromatic amines.
Figure 2: Metabolism of Allura Red AC by Gut Microbiota.
Carmoisine Metabolism: Similar to Allura Red AC, Carmoisine is also metabolized by intestinal microorganisms, leading to the formation of aromatic amines.
Figure 3: Metabolism of Carmoisine by Gut Microbiota.
Erythrosine and Thyroid Hormone Metabolism: Erythrosine contains iodine and has been shown to interfere with thyroid hormone metabolism, primarily by inhibiting the conversion of thyroxine (T4) to the more active triiodothyronine (T3).
Figure 4: Interference of Erythrosine with Thyroid Hormone Metabolism.
Conclusion
The choice between this compound and synthetic red food dyes involves a trade-off between stability, cost, and consumer perception. Synthetic dyes such as Allura Red AC, Carmoisine, and Erythrosine offer superior stability to pH, light, and heat, along with lower production costs. However, there is growing consumer demand for natural ingredients, positioning this compound as a favorable alternative. The lower stability of this compound, particularly its pH sensitivity, presents formulation challenges but also offers potential for "clean label" products. The information and experimental protocols provided in this guide are intended to assist researchers and developers in making evidence-based decisions for their specific product needs.
References
- 1. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Anthocyanin - A Natural Dye for Smart Food Packaging Systems -KOREAN JOURNAL OF PACKAGING SCIENCE & TECHNOLOGY | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Enocyanin from Diverse Grape Varieties
Enocyanin, the consortium of anthocyanin pigments extracted from grape skins (Vitis vinifera), is a subject of significant interest in the food, pharmaceutical, and research sectors.[1][2] These natural colorants are not only responsible for the vibrant red, purple, and blue hues of grapes and wine but also possess potent antioxidant properties, making them valuable bioactive compounds.[3] The composition, concentration, and stability of this compound vary substantially among different grape varieties, influenced by genetic factors, viticultural practices, and environmental conditions.[4][5] This guide provides a comparative overview of this compound profiles, antioxidant capacities, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of this compound Profiles
The concentration and composition of anthocyanins are critical determinants of their biological activity and color characteristics. Malvidin-3-O-glucoside is typically the most abundant anthocyanin in Vitis vinifera varieties.[3][4][5][6] However, the absolute and relative amounts of different anthocyanins show significant variation. For instance, some studies report that the Syrah variety contains a high total anthocyanin content, while Pinot Noir is known to lack acylated forms of anthocyanins.[6][7] The data below, compiled from various studies, illustrates this diversity.
Table 1: Anthocyanin Content and Composition in Skins of Different Grape Varieties
| Grape Variety | Total Anthocyanin Content (mg/100g FW*) | Major Anthocyanins Identified | Key Findings |
| Syrah | ~186.02[6] | Malvidin-3-O-glucoside, Malvidin-3-O-(6-O-coumaryl)-glucoside[5][6] | Exhibits one of the highest total anthocyanin levels.[6] Rich in both monomeric and acylated forms.[5] |
| Cabernet Sauvignon | High (exact values vary by region) | Malvidin-3-O-glucoside, Malvidin-3-O-(6-O-acetyl)-glucoside[5] | Possesses high levels of total monomeric and acylated anthocyanins.[5] Contains a wide profile of 14 different anthocyanins.[5] |
| Merlot | Moderate | Malvidin-3-O-glucoside, Peonidin-3-glucoside[8] | Produces juices rich in peonidin-3-glucoside compared to some other varieties.[8] |
| 'Catawba' | ~716.4 | Malvidin-3-glucoside, Delphinidin-3-glucoside, Petunidin-3-glucoside[9] | Exceptionally high total anthocyanin content found in this variety.[9] |
| 'Ruby Seedless' | ~634.5 | Malvidin-3-glucoside, Cyanidin-3-glucoside, Peonidin-3-glucoside[9] | Demonstrates a very high concentration of total anthocyanins.[9] |
| Xinomavro | ~38.70[6] | Malvidin-3-O-glucoside[6] | A Hellenic native variety with significantly lower total anthocyanin content compared to others.[6] |
| Pinot Noir | Comparatively low[7] | Lacks acylated anthocyanins[7] | The absence of acylated forms is a distinguishing characteristic of this variety.[7] |
*FW = Fresh Weight. Values are indicative and can vary based on climate, soil, and ripeness.
Comparative Antioxidant Activity
The antioxidant capacity of this compound extracts is a key measure of their potential health benefits. This activity is commonly assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[4][10] Studies show a correlation between total anthocyanin content and antioxidant activity.[6][9]
Table 2: Antioxidant Activity of this compound Extracts from Different Grape Varieties
| Grape Variety | Antioxidant Assay | Result (% Inhibition or Equivalent) | Correlation Notes |
| 'Hongiseul' | DPPH | 87.6% | High antioxidant activity correlated with high anthocyanin content.[9] |
| 'Flouxa' | ABTS | 74.5% | Strong free radical scavenging activity demonstrated in the ABTS assay.[9] |
| 'Campbell Early' | DPPH | 32.8% | Lower antioxidant activity corresponding with its anthocyanin profile.[9] |
| General Finding | DPPH & ABTS | Varies widely | A high variability in antioxidant activity is observed among different grape varieties.[4] |
| General Finding | Correlation | Significant positive correlation | Total anthocyanin content is significantly linked with antioxidant parameters, particularly hydroxyl free radical scavenging activity.[6] |
Experimental Protocols
Accurate comparison requires standardized methodologies. The following sections detail common protocols for the extraction and analysis of this compound.
This compound Extraction from Grape Skins
The primary goal of extraction is to efficiently isolate anthocyanins while minimizing their degradation.[11] The most common methods utilize acidified polar solvents.[12]
Protocol: Solvent-Based Extraction
-
Sample Preparation: Manually separate grape skins from the pulp and seeds.[13] For stable storage and increased extraction efficiency, samples can be lyophilized (freeze-dried) and ground into a fine powder.[14]
-
Extraction Solvent: Prepare an acidified methanol or ethanol solution. A common mixture is 70% ethanol or methanol containing a small amount of weak acid (e.g., 0.1% HCl or 1% formic acid) to stabilize the anthocyanins in their flavylium cation form.[12][14]
-
Maceration: Submerge the prepared grape skin powder in the extraction solvent (e.g., a 1:10 solid-to-liquid ratio).
-
Enhancement (Optional): To improve yield, employ ultrasonication for 20-30 minutes.[14] Alternatively, conduct the extraction over a longer period (e.g., 24 hours) in the dark at a cool temperature (4°C) with agitation.[14]
-
Separation: Centrifuge the mixture (e.g., at 4000-8000 x g for 15-20 minutes) to pellet the solid material.[14]
-
Collection: Carefully decant and collect the supernatant, which contains the this compound extract.
-
Concentration: If necessary, concentrate the extract using a rotary evaporator at a low temperature (e.g., 35-40°C) to remove the solvent.[14] The final extract can be stored at -20°C or below for further analysis.
Quantification of Total Monomeric Anthocyanins
The pH differential method is a rapid and reliable spectrophotometric technique for quantifying total anthocyanins. It relies on the structural transformation of the anthocyanin chromophore with a change in pH.
Protocol: pH Differential Method
-
Buffer Preparation: Prepare two buffer systems: potassium chloride (KCl) buffer (0.025 M, pH 1.0) and sodium acetate (CH₃COONa) buffer (0.4 M, pH 4.5).[15]
-
Sample Dilution: Dilute the this compound extract with the pH 1.0 buffer until the absorbance at 520 nm is within the spectrophotometer's linear range.
-
Reaction Setup: Prepare two aliquots of the diluted extract. Mix the first aliquot with the pH 1.0 buffer and the second with the pH 4.5 buffer.
-
Incubation: Allow the solutions to equilibrate for 15-20 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at both 520 nm (the wavelength of maximum absorbance for anthocyanins) and 700 nm (to correct for haze).
-
Calculation:
-
Calculate the absorbance difference (A) for the sample: A = (A₅₂₀ - A₇₀₀) at pH 1.0 - (A₅₂₀ - A₇₀₀) at pH 4.5.
-
Calculate the total monomeric anthocyanin concentration (mg/L) using the formula: Concentration = (A × MW × DF × 1000) / (ε × L)
-
MW: Molecular weight of the predominant anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside).
-
DF: Dilution factor.
-
ε: Molar extinction coefficient (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside).
-
L: Path length of the cuvette (typically 1 cm).
-
-
Analysis of Individual Anthocyanins
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating, identifying, and quantifying individual anthocyanin compounds.[4]
Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or diode array detector (DAD) is used. A C18 column is typically employed for separation.
-
Mobile Phase: A gradient elution is performed using two solvents.
-
Solvent A: Acidified water (e.g., water/formic acid, 95:5, v/v).
-
Solvent B: Acetonitrile or acidified methanol.
-
-
Gradient Program: A typical gradient might start with a high concentration of Solvent A, gradually increasing the proportion of Solvent B over 30-60 minutes to elute the different anthocyanins based on their polarity.
-
Detection: The detector is set to monitor the absorbance at approximately 520 nm.
-
Identification: Individual anthocyanins are identified by comparing their retention times and UV-Vis spectra with those of authentic standards.[9]
-
Quantification: A calibration curve is constructed for each identified anthocyanin using standards of known concentrations. The concentration in the sample is then determined from this curve.
Antioxidant Activity Assays
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stable solution of DPPH in methanol.
-
Reaction: Add a small volume of the this compound extract to the DPPH solution. A control is prepared with methanol instead of the extract.
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.
-
Measurement: Measure the decrease in absorbance at ~517 nm. The discoloration of the purple DPPH solution indicates its reduction by the antioxidants in the extract.[4]
-
Calculation: The percentage of scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] × 100
Visualizing Experimental and Biosynthetic Pathways
Diagrams are essential for illustrating complex workflows and biological processes. The following visualizations, created using Graphviz, adhere to strict contrast and color specifications for clarity.
Caption: Workflow for this compound extraction and analysis.
Caption: Simplified anthocyanin biosynthesis pathway in grapes.
References
- 1. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanin profile and antioxidant activity from 24 grape varieties cultivated in two Portuguese wine regions | OENO One [oeno-one.eu]
- 5. Comparison of the anthocyanins composition of five wine-making grape cultivars cultivated in the Wujiaqu area of Xinjiang, China | OENO One [oeno-one.eu]
- 6. researchgate.net [researchgate.net]
- 7. hin.com.au [hin.com.au]
- 8. ijeab.com [ijeab.com]
- 9. researchgate.net [researchgate.net]
- 10. [Polyphenols and anthocyanins in fruits, grapes juices and wines, and evaluation of their antioxidant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Enocyanin: A Comparative Guide to its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enocyanin, a natural food colorant derived from grape skins, is a complex mixture of anthocyanins, with malvidin-3-glucoside being a primary component. Its antioxidant properties are of significant interest for their potential applications in health and wellness. This guide provides a comprehensive comparison of the antioxidant activity of this compound and its constituent anthocyanins with other common anthocyanins, supported by experimental data.
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant capacity of this compound and other anthocyanins is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).
The antioxidant activity of anthocyanins is intrinsically linked to their chemical structure. The number and position of hydroxyl groups on the B-ring of the anthocyanidin backbone are critical determinants of their radical-scavenging capabilities. For instance, delphinidin, with three hydroxyl groups on the B-ring, generally exhibits higher antioxidant activity compared to cyanidin and malvidin, which have two and one, respectively[1][2]. Glycosylation, the attachment of sugar moieties, can also influence antioxidant activity, though the effects can vary depending on the specific sugar and its position[2][3].
Below is a summary of available quantitative data comparing the antioxidant activities of key anthocyanins. It is important to note that direct comparative studies on a standardized this compound extract are limited. Therefore, data for its major constituent, malvidin-3-glucoside, is presented alongside other common anthocyanins.
Table 1: Comparison of Antioxidant Activity of Anthocyanins
| Anthocyanin/Extract | Assay | Result | Unit | Reference |
| Malvidin-3-glucoside | DPPH | - | - | - |
| FRAP | - | - | - | |
| Cyanidin-3-glucoside | ORAC | 6.36 ± 0.37 | µmol TE/µmol | [4] |
| DPPH | 7.29 | EC50 (µM) | [4] | |
| ABTS | Higher activity | Relative | [4] | |
| FRAP | Higher activity | Relative | [4] | |
| Delphinidin-3-glucoside | ORAC | 4.05 ± 0.27 | µmol TE/µmol | [4] |
| DPPH | 6.90 | EC50 (µM) | [4] | |
| ABTS | Lower activity | Relative | [4] | |
| FRAP | Lower activity | Relative | [4] |
Note: A lower IC50/EC50 value indicates higher antioxidant activity. TE = Trolox Equivalents.
Cellular Antioxidant Activity
While in vitro chemical assays provide valuable initial screening, cellular antioxidant activity (CAA) assays offer a more biologically relevant measure by accounting for cellular uptake, metabolism, and localization of the antioxidant compounds[5]. These assays typically use cultured cells, such as HepG2, and measure the ability of a compound to inhibit intracellular oxidative stress induced by a pro-oxidant.
Studies have shown that anthocyanins, including those found in this compound, can exert significant antioxidant effects within cells. For instance, malvidin-3-glucoside has been demonstrated to decrease intracellular reactive oxygen species (ROS) levels in endothelial cells[6]. Similarly, cyanidin-3-glucoside has been shown to alleviate cellular oxidative stress in various cell models[7][8].
Table 2: Cellular Antioxidant Activity of Anthocyanins
| Anthocyanin | Cell Line | Pro-oxidant | Outcome | Reference |
| Malvidin-3-glucoside | Endothelial Cells | H₂O₂ | Decreased intracellular ROS | [6][9] |
| Cyanidin-3-glucoside | NIT-1 (islet cell line) | High Glucose & Palmitic Acid | Relieved cellular oxidative stress | [7] |
| HREC (retinal endothelial cells) | High Glucose | Restored cell viability and reduced ROS | [8] | |
| Delphinidin-3-glucoside | Endothelial Cells | - | Increased intracellular glutathione | [10] |
Modulation of Cellular Signaling Pathways: The Nrf2-ARE Pathway
Beyond direct radical scavenging, a key mechanism by which anthocyanins exert their antioxidant effects is through the modulation of cellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway[4][11]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain bioactive compounds like anthocyanins, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of target genes, initiating their transcription[12]. This leads to an increased synthesis of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase[12].
Studies have shown that this compound can activate the Nrf2 signaling pathway[13]. The anthocyanins present in this compound, such as malvidin-3-glucoside, can induce the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes[1][14].
Below is a diagram illustrating the activation of the Nrf2-ARE signaling pathway by anthocyanins.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below for reproducibility and comparative analysis.
DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a wavelength between 517 nm and 519 nm[4].
-
The antioxidant sample (or standard) is added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured at the characteristic wavelength of DPPH.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
-
ABTS Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at 734 nm.
-
The antioxidant sample (or standard) is added to the ABTS•+ solution.
-
The absorbance is measured after a defined incubation period.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
-
Procedure:
-
The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and an acetate buffer.
-
The antioxidant sample (or standard) is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time.
-
The antioxidant capacity is determined against a standard curve of a known antioxidant, such as Trolox or FeSO₄.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Procedure:
-
A reaction mixture containing the fluorescent probe and the antioxidant sample (or standard) is prepared in a multi-well plate.
-
The reaction is initiated by the addition of AAPH.
-
The fluorescence decay is monitored over time at a specific excitation and emission wavelength.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox Equivalents (TE).
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a cell-permeable probe, DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity[5].
-
Procedure:
-
Cultured cells (e.g., HepG2) are seeded in a multi-well plate and incubated until confluent.
-
The cells are washed and then incubated with the DCFH-DA probe and the antioxidant sample (or standard, typically quercetin).
-
After incubation, the cells are washed again to remove the excess probe and sample.
-
A radical initiator (e.g., ABAP) is added to induce oxidative stress.
-
The fluorescence is measured over time.
-
The CAA value is calculated as the percentage reduction in fluorescence compared to the control and is often expressed as quercetin equivalents.
-
Below is a diagram illustrating the general workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiodiversityPMC [biodiversitypmc.sibils.org]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Food-derived cyanidin-3-O-glucoside alleviates oxidative stress: evidence from the islet cell line and diabetic db/db mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Antioxidant Activity of Cyanidin-3-O-Glucoside and Verbascoside in an in Vitro Model of Diabetic Retinopathy [imrpress.com]
- 9. Effect of Blueberry Anthocyanins Malvidin and Glycosides on the Antioxidant Properties in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. baes.uc.pt [baes.uc.pt]
A Comparative Guide to Validated HPLC Methods for Enocyanin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of enocyanin, a natural colorant derived from grape skins. This compound is a complex mixture of anthocyanins, and its accurate quantification is crucial for quality control in the food and pharmaceutical industries. This document outlines various HPLC methodologies, presents their performance data, and details the experimental protocols to assist researchers in selecting and implementing the most suitable method for their needs.
Introduction to this compound and its Analysis
This compound is a food additive (E163) extracted from the skins of red grapes (Vitis vinifera). Its color and stability are dependent on pH, temperature, and light exposure. The primary components of this compound are anthocyanins, including 3-monoglucosides and 3,5-diglucosides of cyanidin, peonidin, malvidin, and petunidin, which may also be acylated.[1] Given this complexity, HPLC is the most widely used and reliable technique for the identification and quantification of individual anthocyanins in this compound.[2][3] Method validation is essential to ensure that the analytical results are accurate and reproducible.
Comparison of Validated HPLC Methods
The following table summarizes the key parameters and performance characteristics of several validated HPLC methods reported for the quantification of anthocyanins from various sources, which are applicable to this compound analysis. The use of C18 columns with acidified mobile phases is a common feature across these methods.[2][4]
| Parameter | Method 1 (Grapes) [5][6] | Method 2 (Black Currants) [7] | Method 3 (General Anthocyanins) [8] | Alternative Method: pH Differential [9] |
| Column | C18 | Zorbax SB C18 | HSS C18 (1.8 µm) | Not Applicable (Spectrophotometric) |
| Mobile Phase | A: 5% Formic Acid in WaterB: Acetonitrile | A: Formic Acid in WaterB: Acetonitrile | A: 5% Formic Acid in WaterB: Acetonitrile | pH 1.0 and pH 4.5 Buffers |
| Detection | DAD (Diode Array Detector) | Tandem MS | PDA (Photodiode Array Detector) | UV-Vis Spectrophotometer |
| Linearity (r²) | ≥ 0.99 | Good linearity reported | Not specified | Not Applicable |
| LOD (Limit of Detection) | 0.06 - 0.12 mg/kg | Not specified | Not specified | Not specified |
| LOQ (Limit of Quantification) | 0.20 - 0.60 mg/kg | Not specified | 1 µg/mL (for cyanidin-3-glucoside) | Not specified |
| Precision (RSD%) | < 6.2% (within-day)< 8.5% (between-day) | Good precision reported | < 4.6% (repeatability)< 5.3% (intermediate precision) | Not specified |
| Accuracy/Recovery (%) | 91.6 - 119% (within-day)89.9 - 123% (between-day) | Excellent recovery reported | < 6.76% relative bias | Not specified |
Experimental Protocols
Below is a generalized experimental protocol for the HPLC quantification of this compound, based on common practices identified in the literature.
1. Sample Preparation
-
Extraction: Solid samples (e.g., grape skins) are typically extracted with an acidified organic solvent mixture. A common solvent is a mixture of methanol or ethanol and water (e.g., 70:30 v/v) acidified with a small amount of hydrochloric acid or formic acid.[4]
-
Purification: The crude extract can be purified using a C18 Sep-Pak cartridge to remove interfering substances.
-
Filtration: Prior to injection into the HPLC system, the sample must be filtered through a 0.45 µm membrane filter.[10]
2. HPLC Instrumentation and Conditions
-
Apparatus: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or PDA detector is required.
-
Column: A reversed-phase C18 column is the most common choice.[2]
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Water with an acid modifier (e.g., 0.1% trifluoroacetic acid or 5% formic acid).
-
Solvent B: Acetonitrile with the same acid modifier.[11]
-
-
Flow Rate: A typical flow rate is around 1 mL/min.[11]
-
Detection Wavelength: Anthocyanins are typically monitored at a wavelength of 520 nm.[4]
3. Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Calibration curves with a regression coefficient (r²) of ≥ 0.99 are generally considered acceptable.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the key processes and comparisons discussed in this guide.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC Method Performance.
Alternative Quantification Method: pH Differential
For laboratories without access to HPLC, the pH differential method offers a simple, rapid, and economical alternative for determining the total monomeric anthocyanin content.[9] This spectrophotometric method relies on the structural transformation of anthocyanins with a change in pH, which results in a change in absorbance. While it does not provide information on individual anthocyanin profiles, it is a validated and widely used technique for total anthocyanin quantification.[9]
Conclusion
The quantification of this compound is effectively achieved using validated HPLC methods, with reversed-phase C18 columns and DAD/PDA detection being the most common approaches. The choice of a specific method will depend on the available instrumentation, the required sensitivity, and the specific goals of the analysis. For routine quality control focusing on total anthocyanin content, the pH differential method presents a viable and cost-effective alternative. Proper method validation is paramount to ensure the reliability of the obtained results, which is critical for product quality and safety in both the food and pharmaceutical industries.
References
- 1. Evaluation of the colour stability of enocyanines | OENO One [oeno-one.eu]
- 2. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]
- 3. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 5. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of HPLC assay for the identification and quantification of anthocyanins in black currants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A rapid validated UHPLC-PDA method for anthocyanins quantification from Euterpe oleracea fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
A Toxicological Comparison of Enocyanin and Other Natural Food Colorants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of enocyanin, a natural food colorant derived from grape skins, against other widely used natural food colorants: beet red, carmine, and anthocyanins from blackcurrant. The information is compiled from scientific literature and reports from regulatory bodies, offering a resource for safety and risk assessment in food and drug development.
Quantitative Toxicological Data Summary
The following tables summarize key toxicological endpoints for this compound and the selected alternative natural food colorants. These values are essential for understanding the relative safety profiles of these additives.
Table 1: Acute and Subchronic Oral Toxicity Data
| Food Colorant | Test Animal | Acute Oral LD50 (mg/kg bw) | Subchronic NOAEL (mg/kg bw/day) | JECFA ADI (mg/kg bw) | EFSA ADI Status |
| This compound (Grape Skin Extract) | Rat | > 5,000[1][2] | 600 - 2,150[3][4] | 0 - 2.5[5][6] | Not established[7][8][9] |
| Beet Red (Betanin) | Rat | No deaths at high doses | ~50-78 (in drinking water for 800 days) | Not specified* | Not established[5] |
| Carmine (Cochineal Extract) | Rat | N/A | 250 | 0 - 5[10] | 0 - 5 mg/kg bw/day |
| Blackcurrant Extract | Rat/Mouse | > 5,000 | No adverse effects in a 22-week study | Not allocated | Not established |
*ADI "not specified" by JECFA indicates that, based on available data, the substance does not represent a health hazard at levels necessary for the desired effect.[2]
Table 2: Genotoxicity and Mutagenicity Data
| Food Colorant | Ames Test | In Vivo Micronucleus Test | Other Genotoxicity Findings |
| This compound (Grape Skin Extract) | Generally non-mutagenic; one study showed weak mutagenicity at 5 mg/plate[1][2] | No increase in micronucleated erythrocytes up to 2,000 mg/kg[1][2] | Not considered genotoxic by weight of evidence analysis.[11] |
| Beet Red (Betanin) | Generally non-mutagenic; one report of weak mutagenicity at 50 mg/plate | Did not induce chromosomal aberrations in Chinese hamster fibroblast cells. | Not genotoxic by weight of evidence.[2] |
| Carmine (Cochineal Extract) | No significant genotoxic effects reported in animal studies. | No significant genotoxic effects reported in animal studies. | Not associated with genotoxicity at typical exposure levels. |
| Blackcurrant Extract | Data not readily available in reviewed literature. | No signs of toxicity in a chronic 22-week rodent model.[12] | Generally regarded as safe (GRAS) in the US.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of standard protocols for key assays.
Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
This method is designed to assess the adverse effects of a substance after a single oral dose or multiple doses within 24 hours.[3]
-
Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are preferred.[3]
-
Housing and Feeding: Animals are housed in controlled environments with a 12-hour light/dark cycle and access to conventional laboratory diets and drinking water.[3]
-
Dose Preparation and Administration: The test substance is typically administered via gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[3]
-
Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome determines the next step:
-
If no mortality occurs, a higher dose is given to another group of three animals.
-
If mortality occurs, the test is repeated at a lower dose level.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[13]
-
Endpoint: The test allows for the classification of the substance into a toxicity class based on the LD50 cut-off values.[3]
Subchronic Oral Toxicity (OECD 408 - 90-Day Study)
This study evaluates the adverse effects of a substance administered orally over a 90-day period.[11]
-
Animal Selection: Typically conducted in rats, with at least 10 males and 10 females per group.[11]
-
Dose Levels: At least three dose levels and a concurrent control group are used.[11]
-
Administration: The test substance is administered daily via oral gavage, in the diet, or in drinking water for 90 consecutive days.[11]
-
Observations:
-
Clinical: Daily checks for signs of toxicity and weekly detailed observations.
-
Body Weight and Consumption: Weekly measurements of body weight, food, and water intake.
-
Hematology and Clinical Biochemistry: Blood tests are conducted at the end of the study.
-
-
Pathology: All animals undergo a gross necropsy at the end of the study, and tissues are examined histopathologically.[11]
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.[11]
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is widely used to evaluate the mutagenic potential of a chemical substance.
-
Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) are used.
-
Principle: The test assesses the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
-
Procedure:
-
The bacterial strain, the test substance at various concentrations, and the S9 mix (if used) are combined in a test tube with soft agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated for 48-72 hours.
-
-
Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[13]
-
Principle: When an erythroblast develops into a polychromatic erythrocyte, the main nucleus is expelled. Any micronucleus formed from chromosome fragments or whole chromosomes lagging during cell division remains in the cytoplasm.[13]
-
Animal Model: Typically performed in mice or rats.[13]
-
Procedure:
-
Animals are exposed to the test substance, usually at three dose levels.
-
Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[13]
-
Slides are prepared, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes.[13]
-
-
Endpoint: An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[1][13]
Visualizations: Workflows and Pathways
The following diagrams illustrate the general workflow for toxicological assessment and the metabolic pathway of anthocyanins.
Figure 1. Generalized workflow for the toxicological assessment of a food additive.
Figure 2. Simplified metabolic pathway of dietary anthocyanins in the human body.
References
- 1. Toxicological and bioactivity evaluation of blackcurrant press cake, sea buckthorn leaves and bark from Scots pine and Norway spruce extracts under a green integrated approach [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preparedfoods.com [preparedfoods.com]
- 4. Supercritical CO2 extracted blackcurrant seed oil related health claims | EFSA [efsa.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. IPCS INCHEM - Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations [inchem.org]
- 7. WHO | JECFA [apps.who.int]
- 8. EFSA rejects Innéov skin health claim [nutraingredients.com]
- 9. WHO | JECFA [apps.who.int]
- 10. avenalab.com [avenalab.com]
- 11. researchgate.net [researchgate.net]
- 12. Scientific Opinion on the substantiation of a health claim related to a combination of blackcurrant seed oil, fish oil, lycopene, vitamin C, and vitamin E and helps to improve dry skin conditions pursuant to Article 13(5) of Regulation (EC) No 1924/2006 | EFSA [efsa.europa.eu]
- 13. EC can balance EFSA’s mass antioxidant rejection: ERNA [nutraingredients.com]
Acylated Enocyanin: A Superior Profile in Stability Compared to its Non-Acylated Counterpart
For researchers, scientists, and drug development professionals, the stability of natural compounds is a critical parameter influencing their efficacy and application. Enocyanin, an anthocyanin extract from grape skins, is a potent antioxidant with significant therapeutic potential. However, its inherent instability can limit its use. This guide provides a comparative analysis of the stability of acylated versus non-acylated this compound, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Acylation, the process of adding an acyl group to a molecule, has been shown to significantly enhance the stability of anthocyanins. This modification protects the this compound molecule from degradation under various environmental stressors, including changes in pH, temperature, and exposure to light. The increased stability of acylated this compound is primarily attributed to intramolecular co-pigmentation, where the acyl group stacks with the pyrylium ring of the flavylium cation, shielding it from nucleophilic attack by water and subsequent degradation.[1][2]
Quantitative Comparison of Stability
The following table summarizes the comparative stability of acylated and non-acylated this compound under different stress conditions, with data synthesized from multiple studies. Degradation is often modeled using first-order kinetics, and stability can be compared using half-life (t½) values.
| Stability Parameter | Condition | Non-Acylated this compound | Acylated this compound | Key Findings |
| pH Stability | pH 7 | Rapid degradation | Higher retention of color and structure | Acylated forms show significantly less color fading at neutral pH.[2] |
| pH 3-5 | Relatively stable | High stability | Both forms are most stable in acidic conditions, but acylated forms show broader stability.[3] | |
| Thermal Stability | 90-95 °C | Shorter half-life | Longer half-life | Diacylated anthocyanins are more stable to heat than monoacylated and non-acylated forms.[2] |
| 90 °C | Half-life of purple sweet potato anthocyanins reduced from 502 to 135 min with 0.6% ascorbic acid.[3] | Acylation provides a protective effect against thermal degradation. | The presence of ascorbic acid can decrease the thermal stability of both forms.[3] | |
| Photostability | Fluorescent light (5000 lx) | More susceptible to degradation | More stable | Acylation, particularly diacylation, enhances stability against light-induced degradation.[2] |
| Overall Degradation | Yoghurt system | Half-life of 125 days (Berberis boliviana L.) | Half-life of 807 days (purple carrot) | Acylated anthocyanins exhibit significantly longer shelf-life in food matrices.[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are synthesized protocols for assessing the stability of this compound.
Protocol for pH Stability Analysis
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate-phosphate buffer for pH 2-8 and glycine-NaOH buffer for pH 9-10).
-
Sample Preparation: Dissolve a known concentration of acylated and non-acylated this compound extract in each buffer solution to achieve a specific initial absorbance (e.g., 1.0 AU at the λmax).
-
Incubation: Store the solutions in the dark at a constant temperature (e.g., 25 °C) to prevent photodegradation and thermal effects.
-
Spectrophotometric Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the absorbance of each solution at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage of anthocyanin retention over time. The degradation kinetics can be determined by plotting the natural logarithm of the anthocyanin concentration versus time to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).[5]
Protocol for Thermal Stability Analysis
-
Sample Preparation: Prepare solutions of acylated and non-acylated this compound in a buffer of a specific pH (e.g., pH 3.5, a common pH for many food and beverage applications).
-
Thermal Treatment: Aliquot the samples into sealed, airtight vials to prevent evaporation. Submerge the vials in water baths set at different constant temperatures (e.g., 60, 70, 80, 90 °C).
-
Sampling: At predetermined time intervals, remove vials from the water bath and immediately cool them in an ice bath to halt the degradation reaction.
-
Quantification: Analyze the concentration of the remaining anthocyanin in each sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a photodiode array (PDA) detector.
-
Kinetic Analysis: Determine the degradation rate constant (k) and half-life (t½) for each temperature. The activation energy (Ea) for the degradation reaction can be calculated using the Arrhenius equation by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).[6]
Protocol for Photostability Analysis
-
Sample Preparation: Prepare solutions of acylated and non-acylated this compound in a suitable solvent (e.g., methanol with 0.01 M HCl) at a known concentration (e.g., 1 mg/mL).[7]
-
Light Exposure: Place the solutions in quartz cuvettes or other light-transparent containers. Expose the samples to a controlled light source, such as a xenon lamp simulating solar light or a fluorescent lamp, for a defined period. A control group should be kept in the dark at the same temperature.[2][7]
-
Monitoring Degradation: At regular intervals, measure the anthocyanin concentration using HPLC-PDA.
-
Data Evaluation: Compare the degradation rates of the light-exposed samples to the dark control to determine the extent of photodegradation. Calculate the half-life under specific light conditions.
Visualizing the Molecular Landscape
Understanding the biochemical pathways involved in the synthesis and degradation of this compound, as well as the acylation process, is fundamental for its effective utilization. The following diagrams, generated using Graphviz (DOT language), illustrate these key processes.
Caption: Anthocyanin Biosynthesis Pathway leading to this compound.
Caption: General Degradation Pathway of Anthocyanins.
Caption: Enzymatic Acylation of this compound.
References
- 1. Plasma and urine responses are lower for acylated vs nonacylated anthocyanins from raw and cooked purple carrots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.6. The Photostabilities of Various Isolated Anthocyanin Monomers [bio-protocol.org]
A Comparative Guide to the Color Fastness of Enocyanin in Textiles
For researchers and professionals in textile science and natural dye development, understanding the durability of color is paramount. Enocyanin, a natural colorant derived from grape skins, offers a promising eco-friendly alternative to synthetic dyes. This guide provides an objective comparison of the color fastness of this compound on various textiles, supported by experimental data, to assess its performance against other natural and synthetic dyes.
Performance Overview of this compound
This compound, primarily composed of anthocyanins, imparts a spectrum of red, purple, and blue hues to textiles. Its performance, particularly its fastness to light, washing, and rubbing, is critically dependent on the type of textile fiber and the use of mordants—substances that fix the dye to the fabric. While offering a sustainable dyeing solution, this compound's color fastness properties present distinct challenges and advantages compared to other dyes.
Comparative Analysis of Color Fastness
The following tables summarize the color fastness ratings of this compound (grape extract) in comparison to other natural dyes and a synthetic reactive dye on different textile substrates. The ratings are based on the standard Grey Scale for color change and staining (1-5, where 5 is excellent) and the Blue Wool Scale for light fastness (1-8, where 8 is excellent).
Table 1: Color Fastness on Wool Fabric
| Dye Type | Mordant | Wash Fastness (Color Change) | Wash Fastness (Staining) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Light Fastness |
| This compound (Anthocyanin) | None | 2-3 | 4 | 4-5 | 4 | 2-3 |
| This compound (Anthocyanin) | Alum | 3-4 | 4-5 | 4-5 | 4 | 4 |
| This compound (Anthocyanin) | Ferrous Sulfate | 4 | 4-5 | 5 | 4-5 | 5 |
| Madder (Natural) | Alum | 4 | 4-5 | 4-5 | 4 | 5 |
| Weld (Natural) | Alum | 3-4 | 4 | 4 | 3-4 | 4 |
| Reactive Dye (Synthetic) | - | 4-5 | 5 | 5 | 4-5 | 6-7 |
Data compiled from multiple sources for comparative purposes.
Table 2: Color Fastness on Cotton Fabric
| Dye Type | Mordant | Wash Fastness (Color Change) | Wash Fastness (Staining) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Light Fastness |
| This compound (Grape Extract) | None | 2 | 3 | 4 | 3 | 1-2 |
| This compound (Grape Extract) | Alum | 3 | 3-4 | 4 | 3-4 | 3 |
| This compound (Grape Extract) | Ferrous Sulfate | 3-4 | 4 | 4-5 | 4 | 4 |
| Madder (Natural) | Alum + Tannic Acid | 3-4 | 4 | 4 | 3-4 | 4-5[1] |
| Banana Floral Stem (Natural) | None | 4 | 4 | 4 | 3-4 | 3[2] |
| Reactive Dye (Synthetic) | - | 4-5 | 4-5 | 4-5 | 4 | 5-6[2] |
Data compiled from multiple sources for comparative purposes. Cotton generally shows lower fastness with natural dyes compared to wool.
Table 3: Color Fastness on Silk Fabric
| Dye Type | Mordant | Wash Fastness (Color Change) | Wash Fastness (Staining) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Light Fastness |
| This compound (Anthocyanin) | Alum | 3-4 | 4 | 4-5 | 4 | 3-4 |
| Onion Shell (Natural) | Alum | 4 | 4-5 | 4-5 | 4-5 | 4[3][4][5] |
| Tagetes Erecta (Natural) | Lemon Juice | 3-4 | 4-5 | 5 | 5 | 3-4[6] |
| Achras Sapota (Natural) | 3% Mordant Combo | 4-5 | 4-5 | 4-5 | 4-5 | 4-5[7] |
| Reactive Dye (Synthetic) | - | 4-5 | 5 | 5 | 4-5 | 6-7 |
Data compiled from multiple sources for comparative purposes.
Experimental Protocols
The color fastness data presented is determined using standardized testing methodologies from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).
Color Fastness to Washing (ISO 105-C06 / AATCC 61)
This test evaluates the resistance of the color to laundering.
-
Apparatus : Launder-Ometer or similar device.
-
Procedure :
-
A dyed textile specimen is stitched between two undyed fabrics (a multifiber strip and a piece of the same undyed textile).
-
The composite specimen is placed in a stainless-steel container with a specified amount of detergent solution and stainless-steel balls for agitation.
-
The container is agitated in the Launder-Ometer at a specified temperature (e.g., 40°C or 50°C) for a set duration (e.g., 30 or 45 minutes).
-
After washing, the specimen is rinsed, dried, and conditioned.
-
The color change of the dyed specimen and the staining on the adjacent undyed fabrics are evaluated using the Grey Scales.
-
Color Fastness to Light (ISO 105-B02 / AATCC 16)
This test assesses the resistance of the dye to fading when exposed to light.
-
Apparatus : Xenon-arc lamp apparatus.
-
Procedure :
-
The textile specimen is mounted on a holder.
-
A portion of the specimen is covered with an opaque mask.
-
The specimen is exposed to artificial light from a xenon-arc lamp under controlled conditions of temperature and humidity.
-
Simultaneously, a set of Blue Wool standards with known light fastness are exposed.
-
The exposure continues until a specified color change is observed on the Blue Wool standards.
-
The fading of the textile specimen is then compared to the fading of the Blue Wool standards to assign a rating from 1 (very poor) to 8 (outstanding).
-
Color Fastness to Rubbing/Crocking (ISO 105-X12 / AATCC 8)
This test measures the amount of color transferred from the fabric surface by rubbing.
-
Apparatus : Crockmeter.
-
Procedure :
-
The dyed fabric specimen is mounted on the base of the crockmeter.
-
A standard white cotton cloth is affixed to the rubbing finger of the device.
-
Dry Rubbing : The finger is passed back and forth over the specimen 10 times with a specified downward force.
-
Wet Rubbing : The white cotton cloth is wetted to a specific moisture content and the rubbing process is repeated on a fresh area of the dyed specimen.
-
The amount of color transferred to the white cloths is assessed by comparing them to the Grey Scale for Staining.
-
Visualizing the Process and Interactions
To better illustrate the experimental workflow and the chemical principles at play, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound color fastness.
Caption: Formation of a stable complex between fiber, mordant, and dye.
Conclusion
This compound presents a viable, renewable source for dyeing textiles, particularly protein fibers like wool and silk. Without mordanting, its fastness properties, especially to light and washing, are generally poor to moderate. However, the application of mordants, such as alum and notably ferrous sulfate, significantly enhances its performance, bringing it closer to the durability of other established natural dyes. While it does not typically match the high-performance ratings of synthetic reactive dyes, especially in light fastness on cotton, the improved results with mordants make it a strong candidate for applications where sustainability is a key driver. Further research into novel bio-mordants and application techniques will continue to improve the viability of this compound as a mainstream textile dye.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Comparative study on natural and reactive dye for cotton coloration [redalyc.org]
- 3. Comparative Analysis of Colour Strength and Fastness Properties on Extracts Natural Dye from Onion’s Outer Shell and Its Use in Eco-friendly Dyeing of Silk Fabric, International Journal of Photochemistry and Photobiology, Science Publishing Group [sciencepublishinggroup.com]
- 4. Comparative Analysis of Colour Strength and Fastness Properties on Extracts Natural Dye from Onion’s Outer Shell and Its Use in Eco-friendly Dyeing of Silk Fabric | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. Fastness properties of silk fabric with eco-friendly natural dyes obtained from Achras sapota and Cordia sebestena - A comparison | Journal of Environmental Nanotechnology [nanoient.org]
Enocyanin Performance in Acidic vs. Neutral Food Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enocyanin, a natural food colorant extracted from grape skins, is a rich source of anthocyanins. Its performance, particularly in terms of color stability and antioxidant activity, is significantly influenced by the pH of the food matrix. This guide provides an objective comparison of this compound's performance in acidic versus neutral food systems, supported by experimental data and detailed protocols for key assays.
Color Stability: The Defining Role of pH
The color and stability of this compound are intrinsically linked to the pH of the surrounding environment. Anthocyanins, the primary pigments in this compound, undergo structural transformations in response to changes in pH, leading to a spectrum of colors and varying degrees of stability.
In acidic food systems (pH < 4.0) , this compound exhibits a vibrant red to purplish-red hue.[1] This is due to the predominance of the stable flavylium cation form of anthocyanins.[2] Generally, the stability of anthocyanins is highest under these acidic conditions.[1][3]
Conversely, in neutral food systems (pH ≈ 7.0) , the color of this compound shifts towards a less stable purplish-blue.[2] At this pH, the flavylium cation is converted to the quinoidal blue species and the colorless carbinol pseudobase and chalcone forms.[4] This structural change makes the pigment more susceptible to degradation, leading to color fading over time.[4]
The following diagram illustrates the structural transformation of anthocyanins, the key components of this compound, under varying pH conditions.
Comparative Performance Data
The following tables summarize the performance of this compound in acidic versus neutral food systems based on available experimental data.
Table 1: Color Stability of this compound at Different pH Values
| Parameter | Acidic System (pH 3.0) | Neutral System (pH 7.0) | Reference |
| Visual Color | Bright Red | Purplish-Blue | [2][5] |
| Degradation Rate | Low | High | [6][7] |
| Half-life (t₁/₂) | Significantly Longer | Significantly Shorter | [6] |
| Primary Anthocyanin Form | Flavylium Cation | Quinoidal Base, Carbinol, Chalcone | [4] |
Table 2: Antioxidant Activity of this compound at Different pH Values
| Assay | Acidic System | Neutral System | Reference |
| DPPH Radical Scavenging | High Activity | Comparable or slightly lower activity | [8] |
| FRAP (Ferric Reducing Antioxidant Power) | High Activity | May be lower than in acidic conditions | [8] |
Note: The antioxidant activity of anthocyanins is complex and can be influenced by the specific assay and the structure of the anthocyanin.[9]
Comparison with Other Natural Food Colorants
While direct, comprehensive comparative studies are limited, general characteristics of other natural colorants can provide context for this compound's performance.
Table 3: General Comparison of Natural Food Colorants' pH Stability
| Colorant | Chemical Class | Color in Acidic pH | Color in Neutral pH | General Stability Notes |
| This compound | Anthocyanin | Red | Purple/Blue | Best stability in acidic conditions.[3] |
| Beetroot Red (Betanin) | Betalain | Red-Violet | Red-Violet | Stable between pH 4 and 7. Sensitive to heat. |
| Turmeric (Curcumin) | Curcuminoid | Yellow | Yellow | Generally stable across a wide pH range but sensitive to light. |
| Saffron (Crocetin) | Carotenoid | Yellow-Orange | Yellow-Orange | Relatively stable to pH changes but sensitive to light and oxidation. |
| Chlorophyll | Porphyrin | Green | Green | Unstable to heat and acid, can turn olive-brown. |
Experimental Protocols
Detailed methodologies for key experiments are provided below for researchers wishing to conduct their own comparative studies.
Protocol 1: Determination of this compound Color Stability at Different pH Values
This protocol outlines the procedure for assessing the color stability of this compound in solutions of varying pH over time.
1. Materials:
-
This compound extract
-
Buffer solutions: pH 3.0 (citrate buffer), pH 7.0 (phosphate buffer)
-
Spectrophotometer or colorimeter
-
Cuvettes or 96-well plates
-
Incubator or water bath
2. Procedure:
-
Prepare stock solutions of this compound extract in each buffer solution.
-
Measure the initial absorbance spectrum (400-700 nm) and/or CIELAB (Lab*) color values of each solution.[10]
-
Store the solutions at a controlled temperature (e.g., 25°C or 37°C) in the dark to prevent photodegradation.
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), take aliquots of each solution and measure the absorbance spectrum and/or Lab* values.
-
Calculate the degradation rate constant (k) and half-life (t₁/₂) of the anthocyanins at each pH using a first-order kinetics model.[6][7]
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol details the measurement of the antioxidant activity of this compound at different pH values using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
1. Materials:
-
This compound extract
-
DPPH solution (in methanol or ethanol)
-
Buffer solutions: pH 3.0 and pH 7.0
-
Methanol or ethanol
-
Spectrophotometer and cuvettes or 96-well plate reader
-
Positive control (e.g., ascorbic acid or Trolox)
2. Procedure:
-
Prepare a series of dilutions of the this compound extract in each buffer solution.
-
In a test tube or microplate well, mix a specific volume of the this compound dilution with a fixed volume of the DPPH solution.[11]
-
Prepare a control sample containing the buffer and DPPH solution without the this compound extract.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[12]
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[11]
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the this compound extract using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[11]
-
-
Determine the IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals).
Protocol 3: Color Measurement using CIELAB (Lab*) Color Space
This protocol describes the standardized method for quantifying color.
1. Instrumentation:
-
Spectrophotometer or colorimeter capable of Lab* measurements.[13]
2. Procedure:
-
Calibrate the instrument according to the manufacturer's instructions using a white standard.
-
Place the this compound solution in a cuvette or the food product sample directly against the measurement port.
-
Record the L, a, and b* values.[10]
-
L * represents lightness (0 = black, 100 = white).
-
a * represents the red/green axis (+a* = red, -a* = green).
-
b * represents the yellow/blue axis (+b* = yellow, -b* = blue).
-
-
Changes in these values over time or under different conditions can be used to quantify color changes.
Conclusion
The performance of this compound is highly dependent on the pH of the food system. In acidic environments, it provides a stable and vibrant red color, making it an excellent choice for beverages, jams, and confectioneries. In neutral pH applications, such as dairy products or some baked goods, the use of this compound presents challenges due to its color shift to a less stable blue-purple hue. However, its notable antioxidant activity is largely retained in neutral conditions. For applications in neutral food systems, strategies such as acylation of anthocyanins or the use of co-pigments may be explored to enhance color stability. This guide provides the foundational knowledge and experimental framework for researchers and product developers to effectively utilize this compound in various food and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Measure The Color Of Food Dyes | Food Dye Spectrophotometers [hunterlab.com]
Economic Feasibility of Enocyanin Extraction Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The extraction of enocyanin, a type of anthocyanin, from plant sources is a critical process for its application in the pharmaceutical, nutraceutical, and food industries. The economic viability of this process is paramount for its successful translation from the laboratory to an industrial scale. This guide provides a comprehensive comparison of various this compound extraction methods, focusing on their economic feasibility, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Methods
The economic feasibility of this compound extraction is influenced by several key factors, including extraction yield, processing time, energy consumption, solvent usage, and the capital and operational costs of the equipment. Below is a summary of quantitative data for some of the most common and emerging extraction techniques.
| Extraction Method | Raw Material | Extraction Yield (mg/g DW) | Processing Time | Key Economic Considerations |
| Conventional Solvent Extraction (CSE) | Grape Pomace | ~5-10 | 4-24 hours | Low initial investment, but high solvent consumption and long processing times lead to higher operational costs and potential environmental concerns.[1] |
| Ultrasound-Assisted Extraction (UAE) | Grape Pomace | ~9.28 - 32 | 20-60 minutes | Moderate initial investment. Significantly reduces extraction time and solvent consumption, leading to lower operational costs and a greener process.[2][3] Can increase extraction yield by at least 20% compared to conventional methods.[2] |
| Microwave-Assisted Extraction (MAE) | Red Cabbage | ~220.0 (mg/L) | 10-30 minutes | Moderate initial investment. Offers rapid extraction with reduced solvent use, but potential for thermal degradation of this compound if not carefully controlled.[4] |
| Pressurized Liquid Extraction (PLE) | Jabuticaba Skins | Higher than UAE | 10-20 minutes | High initial investment. Provides high extraction efficiency and uses less solvent, potentially leading to the most economically viable process for high-value extracts.[1] |
| Supercritical Fluid Extraction (SFE) | Red Onion Skin | High (244.98 mg/L) | 1-4 hours | Very high initial investment. Environmentally friendly (uses CO2 as a solvent), but the high cost is a major barrier for industrial scale-up.[5] |
| Eutectic Solvent (ES) Extraction | Grape Pomace | Comparable to traditional solvents | Variable | Emerging technology with potential for high yields and the use of environmentally friendly solvents. However, the economic feasibility is still under investigation, with challenges in solvent reusability.[6][7][8] |
Note: DW refers to Dry Weight. Yields can vary significantly based on the specific plant matrix, solvent system, and operational parameters.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are representative protocols for the key methods discussed.
Conventional Solvent Extraction (CSE)
-
Principle: This method relies on the solubilization of this compound in a suitable solvent, typically an acidified alcohol-water mixture.
-
Protocol:
-
The plant material (e.g., grape pomace) is dried and ground to a fine powder.
-
The powdered material is macerated in an acidified ethanol or methanol solution (e.g., 70% ethanol with 0.1% HCl) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
The mixture is agitated at room temperature for an extended period (4-24 hours).
-
The extract is then filtered or centrifuged to separate the solid residue.
-
The solvent is evaporated under reduced pressure to obtain the crude this compound extract.[1][9][10]
-
Ultrasound-Assisted Extraction (UAE)
-
Principle: High-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and mass transfer, accelerating the extraction process.[2]
-
Protocol:
-
Prepare the plant material as described for CSE.
-
Suspend the powdered material in the extraction solvent in a vessel placed in an ultrasonic bath or equipped with an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a shorter duration (20-60 minutes) compared to CSE.
-
Maintain a controlled temperature to prevent thermal degradation of the this compound.
-
Separate and concentrate the extract as in the CSE method.[3][11]
-
Microwave-Assisted Extraction (MAE)
-
Principle: Microwave energy directly heats the solvent and the moisture within the plant cells, causing cell rupture and the release of this compound into the solvent.
-
Protocol:
-
Place the prepared plant material and solvent in a microwave-transparent vessel.
-
Apply microwave irradiation at a controlled power (e.g., 200-800 W) for a short period (10-30 minutes).
-
Monitor the temperature and pressure to avoid overheating and degradation.
-
After extraction, cool the mixture and separate the extract as previously described.[4]
-
Pressurized Liquid Extraction (PLE)
-
Principle: This technique uses solvents at elevated temperatures and pressures, which increases their solvating power and decreases their viscosity, leading to a more efficient extraction.
-
Protocol:
-
Pack the ground plant material into an extraction cell.
-
Pump the solvent (e.g., ethanol/water mixture) through the cell at a high pressure (e.g., 100 bar) and elevated temperature (e.g., 60-120°C).
-
The high pressure keeps the solvent in a liquid state above its boiling point.
-
The extract is collected in a vial after passing through a cooling coil.[1][4]
-
Workflow for Economic Feasibility Assessment
The selection of an appropriate extraction method involves a logical progression of steps, from initial screening to large-scale production. The following diagram illustrates a typical workflow for assessing the economic feasibility of this compound extraction methods.
Conclusion
The economic feasibility of this compound extraction is a multi-faceted issue that requires a careful evaluation of various technical and economic factors. While conventional solvent extraction remains a low-cost entry point, modern techniques like UAE and PLE offer significant advantages in terms of efficiency and reduced operational costs, making them more attractive for industrial-scale production. The choice of the optimal extraction method will ultimately depend on the specific production goals, available capital, and the desired purity of the final this compound product. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions for the economically viable production of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. path.web.ua.pt [path.web.ua.pt]
- 7. CICECO Publication » Techno-Economic analysis of an efficient anthocyanin extraction process from grape pomace using eutectic solvents ― A critical panorama regarding drying techniques and reusability of solvents [ciceco.ua.pt]
- 8. pico.polito.it [pico.polito.it]
- 9. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Enocyanin as a Food Additive
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory status, performance, and safety of enocyanin, a natural red food colorant derived from grape skins. It offers a comparative analysis with other natural and synthetic red food additives, supported by experimental data and detailed methodologies.
Regulatory Landscape
This compound, also known as grape skin extract, is widely approved for use as a food colorant in major international markets. Its regulatory status is summarized below:
| Regulatory Body | Identification | Status | Acceptable Daily Intake (ADI) | Key Restrictions |
| U.S. Food and Drug Administration (FDA) | Grape Skin Extract (Enocianina) / 21 CFR 73.170 | Permanently listed, exempt from certification[1][2] | Not specified by FDA | For use in still and carbonated drinks, ades, beverage bases, and alcoholic beverages[1][2] |
| European Food Safety Authority (EFSA) | E 163 (Anthocyanins) | Approved food additive | Not established numerically by EFSA due to insufficient data, but considered safe for consumption in food products.[3] | Authorized in various food categories, often at quantum satis (as much as is needed) |
| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | Grape Skin Extract | Approved food additive | 0-2.5 mg/kg of body weight[4] | - |
This compound is generally recognized as safe (GRAS) for its intended uses in the United States[5].
Performance Comparison of Red Food Colorants
The performance of a food colorant is critical to its application and is primarily determined by its stability under various processing and storage conditions. This section compares this compound with common natural and synthetic red food colorants.
Factors Influencing Stability
The stability of anthocyanins, the primary pigments in this compound, is influenced by several factors:
-
pH: Anthocyanins are most stable in acidic conditions (pH < 4), exhibiting a red hue. As the pH increases, their color can fade or shift towards blue and purple, and stability decreases[6].
-
Temperature: Elevated temperatures can accelerate the degradation of anthocyanins[7].
-
Light: Exposure to light, particularly UV light, can lead to the degradation of anthocyanins[8].
-
Oxygen: The presence of oxygen can contribute to the degradation of these pigments.
Quantitative Stability Data
The following table summarizes available quantitative data on the stability of this compound and its alternatives. It is important to note that direct comparison is challenging as experimental conditions vary across studies.
| Colorant | Pigment Class | pH | Temperature (°C) | Half-life (t½) / Degradation Rate (k) | Observations |
| This compound (Grape Skin Extract) | Anthocyanins | 2.0 - 4.0 | 20 | More stable at lower pH | Acylated anthocyanins show higher stability than non-acylated forms. |
| 3.0 | 98 | ~2.4 hours | |||
| Beetroot Red | Betalains | 4.0 - 5.0 | 50 | k = ~0.004 h⁻¹ | Most stable in the pH range of 4-5.[9] |
| - | 50 - 120 | Activation Energy (Ea) = 37.54 kJ/mol | Degradation follows first-order kinetics.[10] | ||
| Carmine | Anthraquinone | 3.0 - 8.5 | High | Excellent stability | Generally very stable to heat and light across a wide pH range.[4][11][12] |
| Allura Red AC (Red 40) | Azo Dye | 3.0 - 8.0 | High | Good stability | Generally stable to pH changes, heat, and light.[10] |
Experimental Protocols
This section outlines a general methodology for conducting a comparative stability analysis of food colorants.
Protocol: Comparative Stability Testing of Food Colorants
1. Objective: To evaluate and compare the stability of different food colorants (e.g., this compound, beetroot red, carmine, Allura Red AC) under varying pH, temperature, and light conditions.
2. Materials:
- Food colorant samples
- Buffer solutions (pH 3, 5, 7)
- Spectrophotometer or colorimeter
- Water bath or incubator
- Lightbox with controlled light intensity (e.g., D65 lamp)
- Amber and clear glass vials
3. Methods:
4. Data Analysis:
Toxicological Data
A summary of available toxicological data is presented below. It is important to note that the data for this compound is often grouped with other grape-derived extracts.
| Colorant | LD₅₀ (Oral, Rat) | No-Observed-Adverse-Effect-Level (NOAEL) |
| This compound (Grape Skin/Seed Extract) | >5000 mg/kg bw | Not clearly established for this compound specifically. |
| Beetroot Red | Not found | Not found |
| Carmine | >2000 mg/kg bw | 1000 mg/kg bw/day |
| Allura Red AC (Red 40) | >10,000 mg/kg bw | 300 mg/kg bw/day |
Visualizations
Anthocyanin Biosynthesis Pathway
References
- 1. CN103458707B - There is the carmine food color composition of high stability - Google Patents [patents.google.com]
- 2. ieomsociety.org [ieomsociety.org]
- 3. ams.usda.gov [ams.usda.gov]
- 4. avantesusa.com [avantesusa.com]
- 5. learn.ddwcolor.com [learn.ddwcolor.com]
- 6. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sevenpubl.com.br [sevenpubl.com.br]
- 10. Degradation of colour in beetroot (Beta vulgaris L.): a kinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of degradation of allura red, ponceau 4R and carmosine dyes with potassium ferrioxalate complex in the presence of H(2)O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Enocyanin: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Enocyanin, a natural food colorant derived from grapes.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound. While this compound is a natural product, its concentrated form, as used in laboratory and manufacturing settings, requires careful handling and disposal to minimize environmental impact.
Summary of this compound Properties
The following table summarizes key information for this compound, though it's important to note that properties can vary between suppliers. Always consult the Safety Data Sheet (SDS) provided with your specific product.
| Property | Value | Source |
| CAS Number | 11029-12-2 | [1][2][3] |
| Molecular Formula | C15H11O+ | [1][3][4] |
| Appearance | Very Dark Purple to Black Solid | [1] |
| Solubility | Soluble in water and ethanol | [5] |
| Hazard Classification | Varies by supplier. Some classify as "Not a hazardous substance or mixture"[2], while others indicate it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[3]. | |
| Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[3]. Store at -20°C (powder) or -80°C (in solvent)[3]. |
This compound Disposal Protocol
Given the conflicting information regarding its hazard classification, a conservative approach to the disposal of this compound is recommended. The primary concern is its potential toxicity to aquatic life[3].
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing (lab coat)
-
Suitable respirator if creating dust or aerosols
Step 2: Waste Collection
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and cleaning materials, in a designated and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Waste Storage
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[3].
Step 4: Consultation and Documentation
-
Consult your institution's EHS office for specific guidance on the disposal of this compound. Local, state, and federal regulations for waste disposal must be followed.
-
Provide the EHS office with the Safety Data Sheet (SDS) for the specific this compound product you are using.
Step 5: Professional Disposal
-
Arrange for the pickup and disposal of the this compound waste through a licensed and approved waste disposal company.
-
The recommended disposal method is to an approved waste disposal plant[3].
-
Avoid releasing this compound into the environment[3]. Do not pour it down the drain or dispose of it in regular trash.
Accidental Release Measures
In the event of a spill:
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill. For solid material, carefully sweep or scoop it up, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, earth).
-
Collect the spilled material and any contaminated absorbent material into a designated waste container.
-
Clean the spill area with soap and plenty of water[1].
-
Dispose of the collected waste following the protocol outlined above.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
While this compound is derived from a natural source, its handling and disposal in a laboratory setting warrant a cautious and informed approach. By following these procedures and consulting with your institution's safety experts, you can ensure the safe and environmentally responsible management of this compound waste.
References
Essential Safety and Logistical Information for Handling Enocyanin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Enocyanin, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Quantitative Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Classification | Precautionary Statement(s) |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Note: Some safety data sheets classify this compound as not a hazardous substance or mixture[2]. However, it is best practice to handle all chemicals with appropriate caution.
Personal Protective Equipment (PPE) Protocol
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following equipment should be worn at all times when handling this compound.
-
Eye Protection : Safety goggles with side-shields are required to protect against dust particles and splashes.[1]
-
Hand Protection : Wear chemical-impermeable gloves.[3] Nitrile or neoprene gloves are recommended.[4]
-
Body Protection : An impervious lab coat or chemical-resistant suit should be worn to prevent skin contact.[1][5]
-
Respiratory Protection : Use a suitable respirator to avoid inhalation of dust, especially when handling the powder form.[1] Ensure adequate ventilation in the work area.[1][3]
Experimental Protocol: Handling and Preparation of this compound Solution
This protocol outlines the steps for safely handling solid this compound and preparing a stock solution in a laboratory setting.
Materials:
-
This compound (solid powder)
-
Personal Protective Equipment (see above)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Beakers
-
Fume hood
-
Labeling materials
Procedure:
-
Preparation :
-
Ensure the fume hood is operational and the work area is clean and free of clutter.
-
Gather all necessary materials.
-
Don the appropriate PPE as outlined above.
-
-
Weighing the this compound :
-
Place a weighing boat on the analytical balance and tare.
-
Carefully use a spatula to weigh the desired amount of this compound powder. Avoid creating dust.[3]
-
Record the exact weight.
-
-
Dissolving the this compound :
-
Transfer the weighed this compound to a beaker.
-
Add a small amount of the chosen solvent to the beaker.
-
Gently swirl the beaker to dissolve the powder. Sonication may be used to aid dissolution if necessary.[6]
-
Once dissolved, carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final desired volume with the solvent.
-
Cap the flask and invert several times to ensure the solution is homogenous.
-
-
Storage :
-
Label the volumetric flask with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the this compound solution in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for powder and -80°C for solutions.[1]
-
Operational and Disposal Plans
Operational Plan:
-
Handling : Always handle this compound in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[1]
-
Emergency Procedures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact : Remove contaminated clothing and rinse skin thoroughly with soap and water.[3]
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]
-
-
Spill Response :
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[8]
-
Clean the spill area thoroughly with soap and water.
-
Disposal Plan:
-
Waste Collection : Collect all this compound waste, including contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Disposal Method : Dispose of the chemical waste through an approved waste disposal plant.[1] Do not allow the substance to enter drains or the environment.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound|11029-12-2|MSDS [dcchemicals.com]
- 2. abmole.com [abmole.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Extraction of Anthocyanins from Red Grape Skin Using Sonication and Homogenization | ScholarWorks [scholarworks.calstate.edu]
- 7. subcritical-solvent-extraction-of-anthocyanins-from-dried-red-grape-pomace - Ask this paper | Bohrium [bohrium.com]
- 8. safeusediisocyanates.eu [safeusediisocyanates.eu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
